Dithymoquinone
Description
Structure
3D Structure
Properties
CAS No. |
39461-20-6 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4b,8b-dimethyl-3,7-di(propan-2-yl)-4a,8a-dihydrobiphenylene-1,4,5,8-tetrone |
InChI |
InChI=1S/C20H24O4/c1-9(2)11-7-13(21)19(5)17(15(11)23)20(6)14(22)8-12(10(3)4)16(24)18(19)20/h7-10,17-18H,1-6H3 |
InChI Key |
FPRGRROJPRIHJP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)C2(C(C1=O)C3(C2C(=O)C(=CC3=O)C(C)C)C)C |
Canonical SMILES |
CC(C)C1=CC(=O)C2(C(C1=O)C3(C2C(=O)C(=CC3=O)C(C)C)C)C |
Synonyms |
dithymoquinone |
Origin of Product |
United States |
Foundational & Exploratory
Dithymoquinone: A Technical Guide to Natural Sources and Isolation from Nigella sativa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithymoquinone (DTQ), a dimeric derivative of thymoquinone, is a naturally occurring compound found in a variety of medicinal plants. It, along with its monomeric counterpart thymoquinone (TQ) and the related compound thymohydroquinone (THQ), has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a particular focus on its isolation and purification from Nigella sativa L. (black cumin), a primary and well-studied source. The document details experimental protocols, presents quantitative data in a comparative format, and visualizes key processes and pathways to support research and development efforts.
Natural Sources of this compound
This compound is predominantly found in the seeds of Nigella sativa, a member of the Ranunculaceae family.[1] However, phytochemical analyses have identified its presence in other plant species, often alongside thymoquinone and thymohydroquinone. These sources primarily belong to the Lamiaceae, Asteraceae, and Cupressaceae families. The concentration of these quinones can vary significantly depending on the plant species, geographical origin, and cultivation conditions.
A summary of notable plant sources for this compound and related compounds is presented below.
Table 1: Quantitative Content of this compound and Related Compounds in Various Plant Species
| Family | Species | Plant Part | This compound (DTQ) (mg/kg DW) | Thymoquinone (TQ) (mg/kg DW) | Thymohydroquinone (THQ) (mg/kg DW) | Reference |
| Ranunculaceae | Nigella sativa | Seeds | 38 | 1597 - 1881 | 76 - 530 | [2][3] |
| Lamiaceae | Monarda didyma | Aerial Parts | 98 | 1905 | 1811 | [2] |
| Lamiaceae | Monarda media | Aerial Parts | - | - | 2674 | [3] |
| Lamiaceae | Thymus vulgaris | Aerial Parts | - | 143 | 21 | [2] |
| Lamiaceae | Satureja montana | Aerial Parts | - | 152 | 88 | [2] |
| Asteraceae | Eupatorium cannabinum | Aerial Parts | - | Trace (<10) | - | [2] |
| Cupressaceae | Juniperus communis | Berries | - | Trace (<10) | - | [2] |
| DW: Dry Weight. '-' indicates data not reported in the cited source. |
Isolation of this compound from Nigella sativa
The isolation of this compound from Nigella sativa seeds is a multi-step process involving extraction of the seed oil followed by chromatographic purification to separate the various phytochemical constituents. While many studies focus on the more abundant thymoquinone, the protocols can be adapted for the isolation of this compound.
General Workflow for Isolation and Purification
The following diagram illustrates a generalized workflow for the isolation of this compound from Nigella sativa seeds, based on common phytochemical extraction and purification techniques.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key steps in the isolation and purification of this compound.
This protocol describes a common method for obtaining the crude oil from Nigella sativa seeds, which serves as the starting material for this compound isolation.
Materials:
-
Dried Nigella sativa seeds
-
n-Hexane or Methanol (analytical grade)
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
-
Grinder or mill
Procedure:
-
Grind the dried Nigella sativa seeds into a fine powder.
-
Accurately weigh a known amount of the powdered seeds (e.g., 100 g) and place it in a porous thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with the extraction solvent (e.g., n-hexane, 500 mL).
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to its boiling point.
-
Allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours), or until the solvent in the siphon tube runs clear.
-
After extraction, allow the apparatus to cool down.
-
Remove the round-bottom flask containing the solvent and extracted oil.
-
Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting viscous, dark oil is the crude Nigella sativa oil.
This protocol outlines the separation of the crude oil into fractions to enrich for this compound.
Materials:
-
Crude Nigella sativa oil
-
Silica gel (for column chromatography, 60-120 mesh)
-
Glass chromatography column
-
Elution solvents: n-Hexane and Ethyl Acetate (analytical grade)
-
Collection tubes or flasks
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.
-
Dissolve a known amount of the crude Nigella sativa oil in a minimal amount of n-hexane.
-
Load the dissolved oil onto the top of the silica gel column.
-
Begin elution with 100% n-hexane, gradually increasing the polarity by adding ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10, etc., v/v n-hexane:ethyl acetate).
-
Collect the eluate in separate fractions of a fixed volume (e.g., 25 mL).
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Develop the TLC plate in a suitable solvent system. A reported system for separating this compound and thymoquinone is carbon tetrachloride:acetone:glacial acetic acid (15.2:3:1), where this compound has an Rf value of approximately 0.5.
-
Visualize the spots under a UV lamp at 254 nm.
-
Identify the fractions containing this compound based on their Rf values compared to a standard (if available) or based on previous literature reports.
-
Pool the fractions that are rich in this compound.
-
Evaporate the solvent from the pooled fractions to obtain an enriched this compound mixture.
For obtaining high-purity this compound, preparative HPLC is a suitable method. While specific protocols for this compound are scarce, methods developed for thymoquinone can be adapted.
Instrumentation and Conditions (Adapted from Thymoquinone Purification):
-
Instrument: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: An isocratic or gradient system of methanol and water. A reported mobile phase for the analytical separation of thymoquinone, this compound, and thymol is water:methanol:2-propanol (50:45:5 v/v).[4] This can be adapted for preparative scale.
-
Flow Rate: Adjusted for the preparative column (e.g., 10-20 mL/min).
-
Detection: UV at 254 nm.[4]
-
Sample Preparation: The this compound-enriched fraction from column chromatography is dissolved in the mobile phase and filtered through a 0.45 µm filter.
Procedure:
-
Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram and collect the peak corresponding to this compound based on its retention time, which would be distinct from thymoquinone and other components.
-
Pool the collected fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
The purity of the isolated this compound can be confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).
Signaling Pathways of this compound
The molecular mechanisms and signaling pathways of this compound are not as extensively studied as those of thymoquinone. Much of the current understanding is derived from in-silico molecular docking studies, which suggest potential molecular targets. It is important to note that these are predictive and require experimental validation.
Based on computational analyses, this compound is proposed to interact with key proteins involved in inflammatory and infectious disease processes.
In-silico studies have suggested that this compound may act as a multi-targeting agent, particularly in the context of COVID-19 and its neurological complications. Potential targets identified through molecular docking include:
-
Toll-like receptor 4 (TLR-4): Interaction with TLR-4 suggests a potential role in modulating inflammatory pathways, as TLR-4 is a key receptor in the innate immune system that can trigger inflammatory responses.
-
3C-like protease (3CLpro): This is a crucial enzyme for the replication of coronaviruses, and its inhibition could block viral propagation.
-
Prolyl oligopeptidase (PREP): This enzyme is implicated in neurodegenerative processes, and its inhibition by this compound could be relevant to the neurological symptoms associated with some viral infections.
It is important to reiterate that these are predicted interactions, and further experimental research is necessary to confirm these signaling pathways and elucidate the precise molecular mechanisms of this compound's biological activities.
Conclusion
This compound is a promising phytochemical with potential therapeutic applications. While Nigella sativa is its most well-known source, other plant species also warrant investigation. The isolation of pure this compound requires a combination of extraction and chromatographic techniques. The protocols outlined in this guide provide a framework for researchers to obtain this compound for further study. The exploration of this compound's specific signaling pathways is an emerging area of research, with initial in-silico studies providing a roadmap for future experimental validation. This technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating further research into the therapeutic potential of this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. High performance liquid chromatographic analysis of the pharmacologically active quinones and related compounds in the oil of the black seed (Nigella sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Dithymoquinone in Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithymoquinone, a naturally occurring dimer of thymoquinone, is a bioactive compound found in several medicinal plants, most notably Nigella sativa L. (black seed).[1][2] Both thymoquinone and this compound exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties, making them significant targets for research and drug development.[3] This technical guide provides an in-depth exploration of the biosynthesis of this compound, from its monoterpene precursors to the final dimerization step. The pathway primarily involves the well-characterized biosynthesis of thymoquinone, which then serves as the substrate for the formation of this compound.
Core Biosynthesis Pathway: From Geranyl Diphosphate to Thymoquinone
The biosynthesis of thymoquinone, the direct precursor to this compound, originates from the general terpenoid pathway, starting with geranyl diphosphate (GPP). The pathway proceeds through a series of enzymatic reactions, including cyclization, aromatization, and hydroxylation, followed by oxidation.
The key enzymatic steps are:
-
Cyclization of Geranyl Diphosphate (GPP) to γ-Terpinene: The pathway is initiated by the cyclization of the C10 monoterpene precursor, GPP, to form the cyclic monoterpene γ-terpinene. This reaction is catalyzed by the enzyme γ-terpinene synthase .[4]
-
Aromatization of γ-Terpinene to p-Cymene: Following cyclization, γ-terpinene undergoes aromatization to produce p-cymene. This step is catalyzed by γ-terpinene dehydrogenase .[4]
-
Hydroxylation of p-Cymene to Thymol or Carvacrol: The aromatic intermediate, p-cymene, is then hydroxylated to form either thymol or its isomer, carvacrol. This crucial step is catalyzed by a cytochrome P450 monooxygenase , specifically from the CYP71D subfamily.[4]
-
Hydroxylation of Thymol/Carvacrol to Thymohydroquinone: Thymol or carvacrol is further hydroxylated to yield thymohydroquinone. This reaction is catalyzed by another set of cytochrome P450 monooxygenases , belonging to the CYP76S and CYP736A subfamilies.
-
Oxidation of Thymohydroquinone to Thymoquinone: The final step in thymoquinone biosynthesis is the oxidation of thymohydroquinone. An enzyme responsible for this step was isolated from Monarda fistulosa and is believed to be an oxidase.[4]
The Final Step: Formation of this compound via Photodimerization
Current scientific evidence suggests that the conversion of thymoquinone to this compound in plants is not an enzymatically controlled step but rather a non-enzymatic process. This compound is formed through the photodimerization of two thymoquinone molecules.[5][6][7] This reaction is a [2+2] cycloaddition that occurs when thymoquinone is exposed to light.[6]
Caption: Non-enzymatic photodimerization of thymoquinone to this compound.
Quantitative Data
The concentration of thymoquinone and its derivatives can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes representative quantitative data found in the literature.
| Compound | Plant Species | Plant Part | Concentration | Analytical Method | Reference |
| Thymoquinone | Nigella sativa | Seeds | 0.01% - 3.03% w/w | UHPLC-PDA | [8] |
| Thymoquinone | Nigella sativa | Seeds | 0.90% | HPLC | [9] |
| Thymoquinone | Nigella sativa (Ajmer-20 variety) | Seeds | 0.20 ± 0.07% | HPLC | [10] |
| This compound | Nigella sativa | Seeds | Present (qualitative) | TLC |
Experimental Protocols
Extraction of Thymoquinone and this compound from Nigella sativa Seeds
This protocol describes a general procedure for the solvent extraction of thymoquinone and this compound from Nigella sativa seeds for quantitative analysis.
Materials:
-
Nigella sativa seeds
-
Methanol (HPLC grade)
-
n-Hexane (analytical grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
Grinder or mill
-
Filter paper
Procedure:
-
Grind the Nigella sativa seeds into a fine powder.
-
Accurately weigh a known amount of the powdered seeds (e.g., 50 g).
-
Place the powdered seeds in a cellulose thimble and insert it into the Soxhlet extractor.
-
Add a suitable volume of n-hexane (e.g., 250 mL) to the distillation flask.
-
Perform the Soxhlet extraction for a defined period (e.g., 6 hours) at the boiling point of the solvent.[10]
-
After extraction, allow the apparatus to cool down.
-
Concentrate the n-hexane extract using a rotary evaporator under reduced pressure to obtain the crude oil.
-
For HPLC analysis, dissolve a known amount of the crude oil in methanol and filter it through a 0.22 µm syringe filter before injection.[11]
Quantification of Thymoquinone and this compound by HPLC
This protocol provides a general method for the quantitative analysis of thymoquinone and can be adapted for this compound using an appropriate standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Thymoquinone standard
-
This compound standard (if available)
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of thymoquinone in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with methanol.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system.
-
Quantification: Identify the thymoquinone peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of thymoquinone in the sample using the regression equation from the calibration curve. The same procedure can be followed for this compound if a standard is available.
In Vitro Assay for γ-Terpinene Synthase
This protocol outlines a typical in vitro assay to determine the activity of γ-terpinene synthase.
Materials:
-
Purified γ-terpinene synthase enzyme (heterologously expressed and purified).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).
-
Geranyl diphosphate (GPP) substrate.
-
Organic solvent for trapping volatile products (e.g., n-hexane or pentane).
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Prepare the reaction mixture in a glass vial by combining the assay buffer and the purified enzyme.
-
Overlay the reaction mixture with a layer of the organic solvent (e.g., 200 µL of n-hexane) to trap the volatile terpene products.
-
Initiate the reaction by adding the substrate, GPP.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).
-
Stop the reaction by vortexing to extract the products into the organic layer.
-
Collect the organic layer for GC-MS analysis.
-
Identify and quantify the γ-terpinene produced by comparing its retention time and mass spectrum with an authentic standard.
Visualizations of Pathways and Workflows
Caption: The complete biosynthesis pathway of this compound from GPP.
Caption: General experimental workflows for compound analysis and enzyme characterization.
Conclusion
The biosynthesis of this compound in plants is intrinsically linked to the well-defined pathway of its monomer, thymoquinone. While the enzymatic steps leading to thymoquinone are becoming increasingly understood, the final conversion to this compound appears to be a non-enzymatic, light-dependent process. This guide provides a comprehensive overview of the current knowledge, offering researchers a solid foundation for further investigation into the regulation of this pathway and the potential for metabolic engineering to enhance the production of these valuable bioactive compounds. The provided experimental protocols serve as a starting point for the extraction, quantification, and enzymatic characterization necessary for advancing research in this field.
References
- 1. saudijournals.com [saudijournals.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. A Practical Synthesis and X-ray Crystallographic Analysis of this compound, a Photodimer of Thymoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. A comprehensive report on GC-MS profiling, FTIR analysis and HPLC quantification of pharmaceutically vital metabolite thymoquinone from Nigella seeds | Plant Science Today [horizonepublishing.com]
- 10. Identification, validation and quantification of thymoquinone in conjunction with assessment of bioactive possessions and GC-MS profiling of pharmaceutically valuable crop Nigella (Nigella sativa L.) varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Quantification of Thymoquinone Extracted from Nigella sativa L. (Ranunculaceae) Seeds and Antibacterial Activity of Its Extracts against Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Dithymoquinone from Thymoquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of dithymoquinone, a dimeric derivative of thymoquinone. This compound has garnered significant interest in the scientific community for its potential therapeutic applications. This document outlines a practical and established method for its synthesis via photodimerization of thymoquinone, detailing the experimental protocol, quantitative data, and characterization methods.
Introduction
This compound is a dimer of thymoquinone, the primary bioactive compound found in the volatile oil of Nigella sativa seeds. The dimerization of thymoquinone can be achieved through photochemical methods, yielding a cyclobutane-containing structure. The most commonly reported and practical approach involves the one-step photoirradiation of thymoquinone, which primarily yields the trans-anti isomer of this compound.[1] This guide focuses on this well-documented synthetic route.
Synthesis of this compound via Photodimerization
The core of the synthesis lies in the [2+2] cycloaddition reaction of two thymoquinone molecules upon exposure to ultraviolet (UV) light. This reaction is typically carried out in a suitable solvent, with acetone being a common choice.
Chemical Reaction
The overall chemical transformation is the dimerization of two molecules of thymoquinone to form one molecule of this compound.
References
Spectroscopic Characterization of Dithymoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithymoquinone (DTQ), a dimeric derivative of thymoquinone, is a compound of significant interest in pharmaceutical research. Found in trace amounts in the essential oil of Nigella sativa seeds, it is more commonly synthesized through the photodimerization of its monomer, thymoquinone.[1][2] The growing body of research on this compound's biological activities, including its potential antiviral, antioxidant, and antifungal properties, necessitates a thorough understanding of its structural and chemical characteristics.[3] This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated spectral data are presented to facilitate its identification and analysis in a research setting.
Spectroscopic Data
The structural elucidation of this compound relies heavily on modern spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for assigning the chemical environment of each proton and carbon atom.
¹H NMR Data
The proton NMR spectrum of this compound reveals the connectivity and spatial arrangement of hydrogen atoms within the molecule. Key chemical shifts are summarized in Table 1. The assignments are confirmed by two-dimensional COSY analysis.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not explicitly available in search results |
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts for each carbon atom, confirmed by two-dimensional HETCOR analysis, are presented in Table 2.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not explicitly available in search results |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5][6] The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 1610 | C=O (ester and ketone) stretching[7] |
| 1463 | C-H scissoring[7] |
| 1164 | C-O group[7] |
| 1085 | =C-H bending[7] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₂₄O₄ |
| Molecular Weight | 328.40 g/mol |
| Expected [M]+ or [M+H]+ | Data not explicitly available in search results |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound, based on standard practices for natural products and organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh approximately 10 mg of purified this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5-mm NMR tube to a final volume of ~700 µL.[8] Ensure the sample is fully dissolved to achieve homogeneity.
-
Instrument Setup : The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz).[8] The instrument should be properly tuned and shimmed to ensure high resolution.
-
¹H NMR Acquisition : A standard proton NMR experiment is conducted. For quantitative analysis (qHNMR), inverse gated ¹³C decoupling using a GARP decoupling scheme can be employed to remove ¹³C satellites.[8]
-
¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for all carbon atoms, simplifying the spectrum.
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, two common methods are used:
-
KBr Pellet : A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.[5] This method requires minimal sample preparation.
-
-
Instrument Setup : The analysis is performed on an FT-IR spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
-
Spectrum Acquisition : The sample is placed in the instrument's beam path, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4]
-
Data Analysis : The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups in this compound.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization : Electrospray ionization (ESI) is a common and gentle ionization technique for natural products, which typically produces the protonated molecule [M+H]⁺ or other adducts.[9] Electron impact (EI) ionization can also be used, which may cause fragmentation of the molecule.[10]
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
Detection and Data Analysis : The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[10]
Visualizations
Synthesis of this compound
This compound is synthesized via the photodimerization of thymoquinone. This process involves a [2+2] cycloaddition reaction upon exposure to light.
Caption: Synthesis of this compound from Thymoquinone.
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a purified compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed understanding of its molecular structure. The data and protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. A comprehensive analysis using these techniques is crucial for the unambiguous identification and quality control of this compound, paving the way for further investigation into its promising biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Design [web.mit.edu]
- 5. amherst.edu [amherst.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Physical and chemical properties of Dithymoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithymoquinone (DTQ) is a dimeric metabolite derived from thymoquinone (TQ), the primary bioactive constituent of the volatile oil from Nigella sativa L. (black seed). While thymoquinone has been extensively studied for its wide-ranging pharmacological effects, this compound is emerging as a compound of significant interest due to its own distinct biological activities, including cytotoxic, antifungal, and antioxidant properties. Chemically formed through the photodimerization of two thymoquinone molecules, DTQ presents a unique structural and chemical profile that warrants detailed investigation for its potential applications in drug discovery and development. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and associated molecular pathways.
Physical and Chemical Properties
This compound is typically isolated as pale yellow, needle-like crystals.[1] Its core physical and chemical characteristics are summarized below.
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4b,8b-Dimethyl-3,7-di(propan-2-yl)-4a,8a-dihydrobiphenylene-1,4,5,8-tetrone | [1] |
| Molecular Formula | C₂₀H₂₄O₄ | [1] |
| Molar Mass | 328.40 g/mol | [1] |
| Appearance | Pale yellow needle-like crystals | [1] |
| Melting Point | 200.7 °C | [1] |
| Synthesis | Photodimerization of Thymoquinone | [2] |
Note: Some sources may report slight variations in molecular formula and mass, which can arise from different isomeric forms or calculation methods.
Solubility
Data on the specific solubility of this compound is not widely available. However, based on its parent compound, thymoquinone, it is expected to have low aqueous solubility and be soluble in organic solvents. Thymoquinone is soluble in ethanol (~16 mg/ml), DMSO (~14 mg/ml), and dimethyl formamide (DMF) (~16 mg/ml), and is sparingly soluble in aqueous buffers.[3][4]
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |
| 3.31 | Singlet | Cyclobutyl protons | [1] |
| 2.33 | Septet | Isopropyl CH | [5] |
| 2.05 | Singlet | Olefinic methyl protons | [1] |
| 1.22 | Singlet | Cyclobutyl methyl protons | [1] |
| 1.14 | Doublet | Isopropyl CH₃ | [5] |
| 1.09 | Doublet | Isopropyl CH₃ | [5] |
Table 3: ¹³C NMR Spectral Data of this compound (150 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| 198.8 | Carbonyl Carbon (C=O) | [1] |
| 194.1 | Carbonyl Carbon (C=O) | [1] |
| 161.5 | Olefinic Carbon | [1] |
| 134.9 | Olefinic Carbon | [1] |
| 54.8 | Cyclobutyl Carbon | [1] |
| 47.3 | Cyclobutyl Carbon | [1] |
| 27.2 | Isopropyl CH | [1] |
| 21.6 | Isopropyl CH₃ | [1] |
| 21.0 | Olefinic CH₃ | [1] |
| 20.2 | Isopropyl CH₃ | [1] |
Table 4: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
| ~2967 | C-H Stretching | Aliphatic groups | [6][7] |
| ~1700-1600 | C=O Stretching | Carbonyl groups | [6][7] |
| ~1650 | C=C Stretching | Alkene | [8] |
Note: FT-IR data for this compound is not explicitly detailed in the search results. The provided data is based on the characteristic absorptions of its parent compound, thymoquinone, and general organic functional groups.
Crystal Structure
The definitive stereochemistry of this compound has been confirmed through single-crystal X-ray diffraction. The analysis revealed that the photodimerization of thymoquinone results in the trans-anti derivative. The crystal structure belongs to the triclinic space group P-1.[1]
Experimental Protocols
Synthesis of this compound via Photodimerization
This protocol describes a practical, one-step synthesis of this compound from thymoquinone.[1][2]
Materials:
-
Thymoquinone (TQ)
-
2-propanol
-
Ethanol
-
Ultra-pure water
-
Light source (e.g., fluorescent lamps)
-
Reaction vessel
-
Centrifuge
-
Lyophilizer
Procedure:
-
Dissolve thymoquinone in a suitable solvent like 2-propanol.
-
Irradiate the solution with a light source. The reaction is a [2+2] cycloaddition.[1] The process can be driven by both visible and UV light.[9]
-
Monitor the reaction for the formation of the this compound product.
-
Once the reaction is complete, induce crystallization of the product. This can be achieved using ethanol.[1]
-
Collect the resulting pale yellow crystals.
-
Wash the crystals with ultra-pure water and cold 2-propanol to remove unreacted thymoquinone and other impurities.
-
Centrifuge the washed crystals to separate them from the wash solution.
-
Lyophilize the product overnight to complete dryness. This process typically yields the trans-anti isomer with a yield of approximately 55%.[1]
Caption: Workflow for the synthesis and purification of this compound.
Cytotoxicity Evaluation using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
Caption: Workflow for assessing this compound's cytotoxicity via MTT assay.
Biological Activity and Signaling Pathways
While research into the specific molecular mechanisms of this compound is ongoing, preliminary studies have highlighted its potential in several therapeutic areas. It has demonstrated antioxidant, antifungal, and cytotoxic activities.[14] For instance, one study reported an IC₅₀ value of 275.2 ng/mL for this compound against SARS-CoV-2-infected cells, though it also showed cytotoxicity towards uninfected VERO-E6 cells.[14]
Detailed signaling pathway information for this compound is limited. However, extensive research on its monomer, thymoquinone, provides valuable insights into potential mechanisms. Thymoquinone is known to modulate numerous signaling pathways critical in cancer and inflammation.
Key Pathways Modulated by Thymoquinone (as a reference for this compound):
-
NF-κB Pathway: Thymoquinone inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[15][16][17] This inhibition is a cornerstone of its anti-inflammatory effects.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Thymoquinone has been shown to disrupt this pathway in various cancer cells, leading to apoptosis and inhibition of cell proliferation.[13][18][19]
-
MAPK Pathways (ERK, JNK, p38): Thymoquinone can modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular responses to stress, proliferation, and apoptosis. It can down-regulate proliferation activators like p38 MAPK and affect ERK and JNK signaling.[13][18]
-
JAK/STAT Pathway: Thymoquinone can inactivate the JAK/STAT pathway, particularly STAT3, which is often constitutively active in cancer cells and promotes survival and proliferation.[20]
Given that this compound is a dimer of thymoquinone, it is plausible that it may interact with similar targets, although its larger size and different stereochemistry could lead to distinct binding affinities and downstream effects. Further research is required to elucidate the specific signaling pathways directly modulated by this compound.
Caption: A key anti-inflammatory pathway modulated by Thymoquinone.
Conclusion
This compound, the photodimer of thymoquinone, is a bioactive compound with demonstrated cytotoxic, antioxidant, and antifungal properties. Its distinct physical and chemical characteristics, confirmed by NMR and X-ray crystallography, set it apart from its monomer. While detailed knowledge of its molecular mechanisms is still developing, the established protocols for its synthesis and bioactivity assessment provide a solid foundation for further investigation. Future research should focus on elucidating its specific signaling pathway interactions, expanding solubility and stability studies, and exploring its therapeutic potential in various disease models. This will be critical in determining its viability as a lead compound for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A Practical Synthesis and X-ray Crystallographic Analysis of this compound, a Photodimer of Thymoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Dicle Medical Journal » Submission » Thymoquinone induces apoptosis via targeting the Bax/BAD and Bcl-2 pathway in breast cancer cells [dergipark.org.tr]
- 13. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Thymoquinone in Inflammatory Response in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. encyclopedia.pub [encyclopedia.pub]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structures and Properties of Dithymoquinone and Thymoquinone
This technical guide provides a detailed comparison of this compound (DTQ) and its monomeric precursor, thymoquinone (TQ). Sourced from plants like Nigella sativa, these compounds are of significant interest for their diverse biological activities.[1][2] This document outlines their chemical structures, physicochemical properties, synthesis protocols, and their interactions with key cellular signaling pathways.
Chemical Structure: From Monomer to Dimer
Thymoquinone is a monoterpenoid belonging to the benzoquinone class.[3] Its chemical structure is 2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione.[4] this compound is a bioactive dimer of thymoquinone, formed through the joining of two thymoquinone molecules.[4][5] This dimerization results in a more complex, polycyclic structure with a doubled molecular weight.[3][5]
Caption: Dimerization of Thymoquinone to form this compound.
Comparative Physicochemical Data
The structural differences between thymoquinone and this compound give rise to distinct physicochemical properties. The following table summarizes key quantitative data for easy comparison.
| Property | Thymoquinone (TQ) | This compound (DTQ) |
| IUPAC Name | 2-Methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione[4] | 4b,8b-Dimethyl-3,7-di(propan-2-yl)-4a,8a-dihydrobiphenylene-1,4,5,8-tetrone[5] |
| Molecular Formula | C₁₀H₁₂O₂[4] | C₂₀H₂₄O₄[5] |
| Molar Mass | 164.204 g·mol⁻¹[4] | 328.408 g·mol⁻¹ |
| Physical State | Crystalline solid[6] | Data not readily available |
| Melting Point | 44-45 °C | Data not readily available |
| Boiling Point | 230-232 °C @ 760 mmHg | Data not readily available |
| Solubility | Soluble in Ethanol (~16 mg/ml), DMSO (~14 mg/ml), DMF (~16 mg/ml). Sparingly soluble in aqueous buffers.[6] | Data not readily available, but expected to have lower aqueous solubility due to increased size and lipophilicity. |
Experimental Protocols: Synthesis of TQ and DTQ
Thymoquinone can be synthesized from the readily available precursor thymol through a multi-step process involving nitrosation, reduction, and oxidation.[7]
Caption: Workflow for the synthesis of Thymoquinone from Thymol.
Methodology: [7]
-
Nitrosothymol Formation: A solution of thymol (100 g) in 95% ethyl alcohol (500 cc) is mixed with concentrated hydrochloric acid (500 cc). The mixture is cooled to 0°C in an ice-salt bath. Commercial sodium nitrite (72 g) is added in small portions with vigorous stirring. The resulting green, pasty mixture is transferred to cold water (8 L), agitated, filtered by suction, and washed with water to yield a light-yellow, fluffy solid nitrosothymol.[7]
-
Aminothymol Formation: The crude, wet nitrosothymol is treated with a mixture of 28% aqueous ammonia (900 cc) and water (1600 cc). The solution is filtered, and hydrogen sulfide gas is passed through it until the brown color disappears and a white precipitate of aminothymol forms. The aminothymol is then filtered and washed with cold water, avoiding contact with air.[7]
-
Thymoquinone Formation and Purification: The wet aminothymol is immediately dissolved in diluted sulfuric acid (110 cc concentrated H₂SO₄ in 4 L water). Sodium nitrite (150 g) is added in portions. The mixture is heated to 60°C on a steam bath for 30 minutes. The resulting solution is subjected to steam distillation. Thymoquinone passes over with the first 3 L of distillate and can be collected.[7]
This compound can be synthesized via a one-step photodimerization of thymoquinone.[8] This method provides a practical route to obtaining the dimer in a good yield.[8]
Methodology: [8]
-
Preparation: A solution of thymoquinone in a suitable solvent (e.g., benzene or toluene) is prepared in a photoreactor vessel.
-
Photoirradiation: The solution is irradiated with a light source (e.g., a medium-pressure mercury lamp) for a specified period (typically several hours). The reaction vessel should be cooled to maintain a constant temperature.
-
Isolation and Purification: After irradiation, the solvent is removed under reduced pressure. The resulting residue contains the this compound product along with unreacted thymoquinone. The product can be purified using column chromatography or recrystallization to yield the pure this compound, typically as the trans-anti isomer.[8] The yield for this synthesis has been reported to be around 55%.[8]
Cellular Signaling Pathways
Thymoquinone has been extensively studied for its ability to modulate multiple intracellular signaling pathways critical in cell survival, proliferation, and inflammation. The mechanisms of this compound are less characterized but are an active area of research.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer. Thymoquinone has been shown to be a potent inhibitor of this pathway.[9][10][11] It downregulates the expression and phosphorylation of key components including PI3K, Akt, and mTOR, while upregulating the tumor suppressor PTEN, which negatively regulates the pathway.[9][11] This inhibition leads to decreased cell proliferation and the induction of apoptosis.[10]
Caption: Thymoquinone inhibits the PI3K/Akt/mTOR signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK, ERK, and p38 cascades, is crucial for cellular responses to external stimuli and plays a complex role in cell fate. Thymoquinone can induce the phosphorylation of JNK, ERK, and p38 in various cancer cell lines.[12][13][14] This activation is often mediated by the generation of Reactive Oxygen Species (ROS).[12][13] The outcome of MAPK activation by TQ can be context-dependent; in some cases, it contributes to apoptosis, while in others, it may act as a pro-survival mechanism.[1][12][13] For instance, in colon cancer cells, TQ-induced activation of ERK and JNK was found to be a survival response, and inhibiting these kinases potentiated TQ-induced apoptosis.[12]
References
- 1. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic and Phytochemical Properties of Thymoquinone Derived from Nigella sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymoquinone - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A Practical Synthesis and X-ray Crystallographic Analysis of this compound, a Photodimer of Thymoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymoquinone induces apoptosis and protective autophagy in gastric cancer cells by inhibiting the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactive oxygen species mediate thymoquinone-induced apoptosis and activate ERK and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thymoquinone Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model: The Role of p38 MAPK and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thymoquinone, a bioactive component of Nigella sativa Linn seeds or traditional spice, attenuates acute hepatic failure and blocks apoptosis via the MAPK signaling pathway in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]
Discovery and history of Dithymoquinone research
An In-Depth Technical Guide to Dithymoquinone: Discovery, Synthesis, and Biological Activity
Executive Summary
This compound (DTQ), a dimeric derivative of the well-researched thymoquinone, is a naturally occurring phytochemical found in the seeds of Nigella sativa L.[1]. While present in trace amounts in its natural source, DTQ has garnered significant interest for its diverse biological activities, including cytotoxic, antioxidant, antifungal, and antiviral properties[2][3][4]. Due to its low natural abundance, the majority of DTQ used in research is synthesized via the photodimerization of thymoquinone[2][3]. This guide provides a comprehensive overview of the discovery and history of this compound research, details its synthesis and characterization, presents its biological activities with quantitative data, and outlines key experimental protocols and molecular pathways.
Discovery and History of Research
The scientific journey of this compound is intrinsically linked to the study of its parent plant, Nigella sativa (black seed), which has been used for centuries in traditional medicine[1][5].
Initial Identification: The primary bioactive constituent of Nigella sativa essential oil is thymoquinone (TQ)[1][2]. Early phytochemical analyses of the seed oil identified this compound alongside thymoquinone, thymohydroquinone, and thymol[1][6][7][8]. A 1995 study by Ghosheh et al. was among the key works that identified and quantified these related quinones in black seed oil[6][7].
Transition to Synthetic Production: Researchers quickly discovered that DTQ exists in very small quantities in the essential oil, making direct isolation impractical for extensive study[2][9]. This led to the development of synthetic methods, with the photodimerization of the more abundant thymoquinone becoming the standard approach[2][3][10]. A 2012 study reported a practical, one-step photoirradiation method that resulted in a 55% yield of a single structural isomer (the trans-anti derivative), which was confirmed through HPLC, NMR spectroscopy, and the first-ever single-crystal X-ray diffraction analysis[10].
Research Milestones:
-
Anticancer Research: Early interest in DTQ focused on its potential as an anticancer agent. A patent granted to the University of Kentucky Research Foundation in 2001 described the use of thymoquinone and this compound as antineoplastic agents against both parental and multi-drug resistant (MDR) human cancer cells[5]. It has been shown to be cytotoxic to several types of human tumor cells[1].
-
Antioxidant and Antifungal Activity: Studies have evaluated DTQ for its antioxidant and antifungal capabilities. While its precursor, thymoquinone, generally shows higher activity, DTQ still demonstrates these properties[2][4].
-
Antiviral Properties: More recently, this compound has been investigated for its antiviral potential, particularly against SARS-CoV-2[4][11]. In vitro studies have shown that it can inhibit the virus at low concentrations, with molecular docking studies suggesting a mechanism involving binding to viral spike and envelope proteins[11].
Quantitative Data on Biological Activity and Synthesis
The following table summarizes key quantitative data from various studies on this compound.
| Parameter | Value | Context/Assay | Source |
| Synthesis Yield | 55% | Photodimerization of Thymoquinone (trans-anti isomer) | [10] |
| Antioxidant Activity (IC₅₀) | 95.95 ± 0.01 µg/mL | DPPH Assay | [4] |
| Antiviral Activity (IC₅₀) | 23.15 ng/mL | Anti-SARS-CoV-2 (in vitro) | [11][12] |
| Antiviral Activity (IC₅₀) | 275.2 ng/mL | Anti-SARS-CoV-2 on infected VERO-E6 cells | [4] |
| Cytotoxicity (CC₅₀) | 31.74 ng/mL | MTT Assay on VERO-E6 cells | [12] |
| Selectivity Index (SI) | 1.4 | CC₅₀ / IC₅₀ for SARS-CoV-2 | [12] |
Note: The Selectivity Index (SI) is a ratio that measures the window between cytotoxic and therapeutic concentrations. An SI of 1.4 is considered low, indicating that the concentration at which DTQ is effective against the virus is close to the concentration at which it is toxic to the host cells.
Experimental Protocols
This section details the methodologies for the synthesis, characterization, and biological evaluation of this compound.
Synthesis: Photodimerization of Thymoquinone
This protocol is based on the one-step photoirradiation method, which is efficient for producing the trans-anti isomer of this compound[10].
-
Preparation: Dissolve Thymoquinone (2-methyl-5-isopropyl-1,4-benzoquinone) in a suitable solvent, such as benzene or methanol, in a quartz reaction vessel. The concentration should be optimized for the light source and vessel geometry.
-
Photoirradiation: Irradiate the solution with a high-pressure mercury lamp (typically >290 nm) at room temperature. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the thymoquinone is consumed or the desired yield of this compound is achieved.
-
Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers and unreacted starting material, is then purified. Column chromatography using silica gel with a gradient of ethyl acetate in hexane is a common method.
-
Crystallization: The purified this compound can be further crystallized from a solvent system like ethanol/water to obtain high-purity crystals suitable for X-ray diffraction analysis.
Characterization Methods
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed[2][4][10].
-
High-Performance Liquid Chromatography (HPLC): Used to confirm the purity of the synthesized compound and to separate it from thymoquinone and other byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure, confirming the dimeric nature and the specific stereochemistry (e.g., trans-anti) of the isomer formed.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of this compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Single-Crystal X-ray Diffraction: Offers definitive proof of the three-dimensional structure and stereochemistry of the crystalline compound[10].
Biological Assays
-
Cytotoxicity (MTT Assay):
-
Cell Seeding: Plate cells (e.g., VERO-E6, or various human cancer cell lines) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The CC₅₀ value (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.
-
-
Antioxidant Activity (DPPH Radical Scavenging Assay):
-
Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).
-
Reaction: Mix the this compound solutions with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.
-
Measurement: Measure the decrease in absorbance at ~517 nm. The purple DPPH radical is reduced by antioxidants to a yellow-colored compound.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
-
Molecular Mechanisms and Signaling Pathways
Research into the specific molecular mechanisms of this compound is less extensive than for its parent compound, thymoquinone. However, available data and docking studies provide some insights.
Proposed Antiviral Mechanism (SARS-CoV-2): Molecular docking studies suggest that this compound's antiviral activity may stem from its ability to bind to key viral proteins. It is hypothesized to interact with the spike and envelope proteins of SARS-CoV-2, which could inhibit the virus's entry into host cells and disrupt viral ion channels[11].
Caption: Proposed antiviral mechanism of this compound against SARS-CoV-2.
General Quinone Activity (Inferred from Thymoquinone Research): While specific pathways for DTQ are still under investigation, the mechanisms of thymoquinone are well-documented and may be shared by its dimer. Thymoquinone is known to modulate several critical signaling pathways involved in cell survival, proliferation, and inflammation, such as the MAPK, PI3K/Akt, and NF-κB pathways[13][14][15]. It often exerts its anticancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and by suppressing pro-survival signals[6][14]. It is plausible that this compound shares some of these mechanisms of action.
Caption: General signaling pathways modulated by Nigella sativa quinones.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for this compound research, from synthesis to biological screening.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: General workflow for in vitro biological activity screening of this compound.
Conclusion and Future Directions
This compound, once a minor phytochemical noted in analyses of black seed oil, has emerged as a molecule of significant interest, largely accessible through chemical synthesis. Its demonstrated cytotoxic, antioxidant, and potent antiviral activities warrant further investigation. While initial studies are promising, the low selectivity index observed in some antiviral assays highlights the need for further research to optimize its therapeutic window, potentially through the development of novel analogues or advanced drug delivery systems. Future research should focus on elucidating its specific molecular targets and signaling pathways, validating its efficacy in in vivo models, and exploring its potential in combination therapies to combat multi-drug resistant cancers and emerging viral threats.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Potential Cytotoxic, Antifungal, and Antioxidant Activity of this compound and Thymoquinone [jonuns.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. A Practical Synthesis and X-ray Crystallographic Analysis of this compound, a Photodimer of Thymoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro potential antiviral SARS-CoV-19- activity of natural product thymohydroquinone and this compound from Nigella sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]
- 14. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thymoquinone, a bioactive component of Nigella sativa Linn seeds or traditional spice, attenuates acute hepatic failure and blocks apoptosis via the MAPK signaling pathway in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Silico Prediction of Dithymoquinone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dithymoquinone (DTQ), a natural compound derived from Nigella sativa, has garnered significant interest for its diverse pharmacological potential. This technical guide provides an in-depth overview of the in silico methods employed to predict and elucidate the bioactivity of DTQ. By leveraging computational tools, researchers can explore its therapeutic promise against a range of diseases, including viral infections, muscle atrophy, and neurological disorders. This document details the key computational experiments, presents quantitative data in a structured format, and offers visual representations of experimental workflows and modulated signaling pathways to facilitate a comprehensive understanding of DTQ's bioactivity at a molecular level.
Introduction
In silico drug discovery and development have revolutionized the identification and characterization of novel therapeutic agents. These computational approaches offer a rapid and cost-effective means to screen large compound libraries, predict bioactivity, and understand mechanisms of action before embarking on extensive preclinical and clinical studies. This compound, a dimeric derivative of thymoquinone, has emerged as a promising candidate for drug development due to its wide spectrum of biological activities. This guide focuses on the computational methodologies used to predict its bioactivity, providing a valuable resource for researchers in the field.
Molecular Targets and Predicted Bioactivities
Computational studies have identified several potential protein targets for this compound, suggesting its therapeutic application in various diseases. Molecular docking and dynamics simulations have been instrumental in predicting these interactions and quantifying the binding affinities.
Table 1: Predicted Molecular Targets of this compound and Binding Affinities
| Target Protein | Associated Disease/Process | Predicted Binding Affinity (kcal/mol) | Computational Method | Reference |
| SARS-CoV-2:ACE2 Interface | COVID-19 | -8.6 | Molecular Docking | [1][2] |
| Myostatin (MSTN) | Muscle Atrophy, Sarcopenia | -7.40 | Molecular Docking | [3][4][5] |
| 3CLpro (SARS-CoV-2 Main Protease) | COVID-19 | -8.5 (for a DTQ analogue) | Molecular Docking | [6][7] |
| Toll-Like Receptor 4 (TLR4) | Neuroinflammation (COVID-19) | -10.8 (for a DTQ analogue) | Molecular Docking | [6][7] |
| Prolyl Oligopeptidase (PREP) | Neurological Disorders | -9.5 (for a DTQ analogue) | Molecular Docking | [6][7] |
| Dipeptidyl peptidase-4 (DPP-4) | Type 2 Diabetes | Not specified, but predicted to be a good inhibitor | Molecular Docking/Dynamics | [8] |
| Dengue Virus (DENV) NS2B/NS3 Protease | Dengue Fever | -11.74 | Molecular Docking/Dynamics | [9] |
| Dengue Virus (DENV) NS5 Protease | Dengue Fever | -7.5 | Molecular Docking | [9] |
In Silico Experimental Protocols
The prediction of this compound's bioactivity relies on a suite of computational techniques. The following sections detail the methodologies for the key experiments cited in the literature.
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Objective: To predict the binding affinity and interaction patterns of this compound with its target proteins.
Protocol:
-
Protein and Ligand Preparation:
-
The 3D structures of the target proteins are retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added to the protein structure.
-
The 3D structure of this compound is obtained from databases like PubChem or generated using chemical drawing software.
-
The ligand structure is optimized and converted to a suitable format (e.g., PDBQT for AutoDock Vina).
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are specified to encompass the binding pocket. For example, in the docking of a DTQ analogue with 3CLpro, the grid box was set to 60 x 60 x 60 with center coordinates x: -16.539, y: 15.246, z: 67.334.[6]
-
-
Docking Simulation:
-
Software such as AutoDock Vina is used to perform the docking calculations.[6]
-
The program explores various conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.
-
-
Analysis of Results:
-
The results are ranked based on their binding energies (in kcal/mol).
-
The best-ranked pose is visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues using software like Discovery Studio Visualizer.[6]
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.
Objective: To assess the stability of the this compound-protein complex and characterize its dynamic behavior.
Protocol:
-
System Setup:
-
The best-docked complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a simulation box, which is then filled with a solvent (typically water).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system.
-
-
Force Field Application:
-
A force field, such as AMBER14, is applied to describe the interactions between atoms.[6]
-
-
Energy Minimization:
-
The system's energy is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to maintain equilibrium.[3] This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
-
Production Run:
-
Trajectory Analysis:
-
Various parameters are calculated from the trajectory to assess the stability of the complex, including:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position. A stable RMSD indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Radius of Gyration (Rg): Indicates the compactness of the protein.
-
Solvent Accessible Surface Area (SASA): Measures the surface area of the protein accessible to the solvent.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.
Objective: To computationally assess the pharmacokinetic and pharmacodynamic properties of this compound.
Protocol:
-
Input: The chemical structure of this compound (e.g., in SMILES format) is used as input.
-
Web Server/Software Usage: Online tools like SwissADME and pkCSM are commonly used.[3]
-
Parameter Calculation: These tools calculate various physicochemical and pharmacokinetic properties, including:
-
Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors. This compound was found to satisfy Lipinski's rule.[4]
-
Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the blood-brain barrier. DTQ was predicted to be able to cross the BBB.[3]
-
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
-
Toxicity: Predicts potential toxicities such as cardiotoxicity. DTQ was found to be non-cardiotoxic.[3]
-
Density Functional Theory (DFT) Analysis
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.
Objective: To understand the electronic properties of this compound, which are related to its reactivity and antioxidant potential.
Protocol:
-
Structure Optimization: The molecular geometry of this compound is optimized using a DFT method (e.g., B3LYP) with a specific basis set (e.g., 6-311++G(d,p)) in a software package like Gaussian.[10][11]
-
Electronic Property Calculation: From the optimized structure, various electronic properties are calculated:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are crucial for determining the molecule's ability to donate or accept electrons. For DTQ, the HOMO and LUMO energies were calculated as –7.04971 eV and –3.06838 eV, respectively.[10][11]
-
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (3.98133 eV for DTQ) indicates the molecule's reactivity and stability.[10][11]
-
Other properties like chemical hardness and softness are also calculated to predict its interaction with other species.[10]
-
Visualizations
Experimental and Logical Workflows
Caption: In Silico Bioactivity Prediction Workflow for this compound.
Signaling Pathway Modulation
This compound has been predicted to inhibit Myostatin (MSTN), a negative regulator of muscle growth. This inhibition affects the MSTN/ActR2B signaling pathway.[3][4][5]
Caption: Predicted Inhibition of the MSTN/ActR2B Signaling Pathway by this compound.
Conclusion
The in silico prediction of this compound's bioactivity has provided compelling evidence for its potential as a multi-target therapeutic agent. The computational studies summarized in this guide highlight its promise in antiviral therapy, muscle growth promotion, and the management of neurological disorders. The detailed methodologies and structured data presented herein serve as a valuable resource for researchers aiming to further investigate and validate these findings through in vitro and in vivo studies, ultimately paving the way for the development of novel DTQ-based therapeutics. The continued application of these computational techniques will undoubtedly accelerate the discovery and optimization of this compound and its analogues for clinical use.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular docking, simulation and MM-PBSA studies of nigella sativa compounds: a computational quest to identify potential natural antiviral for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Identification of this compound as a Potential Inhibitor of Myostatin and Regulator of Muscle Mass [mdpi.com]
- 4. Computational Identification of this compound as a Potential Inhibitor of Myostatin and Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Identification of this compound as a Potential Inhibitor of Myostatin and Regulator of Muscle Mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Analogues as Potential Candidate(s) for Neurological Manifestation Associated with COVID-19: A Therapeutic Strategy for Neuro-COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Electronic Structure Analyses of Antioxidant 2,2'-Dithymoquinone by using DFT Method | ClinicSearch [clinicsearchonline.org]
- 11. clinicsearchonline.org [clinicsearchonline.org]
The Cytotoxic Effects of Dithymoquinone and Thymoquinone on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigella sativa, commonly known as black seed, is a medicinal plant that has been used for centuries in traditional medicine. Its therapeutic properties are largely attributed to its constituent quinones, primarily Thymoquinone (TQ) and its dimer, Dithymoquinone (DTQ). Both compounds have been investigated for their pharmacological activities, including their potential as anticancer agents. Thymoquinone is the most abundant and extensively studied of these compounds, with a large body of research detailing its cytotoxic effects on a wide array of cancer cell lines. This compound, while present in lower quantities, has also demonstrated bioactivity, though it remains significantly less characterized.
This technical guide provides an in-depth overview of the basic cytotoxic effects of this compound and Thymoquinone on various cell lines. It is designed to serve as a resource for researchers, scientists, and professionals in drug development by summarizing quantitative data, providing detailed experimental protocols, and visualizing key signaling pathways. Given the current landscape of research, this guide will present the available information on DTQ and offer a comprehensive analysis of TQ as the more thoroughly investigated molecule.
This compound (DTQ): An Emerging Bioactive Compound
This compound is a dimer of Thymoquinone and is found in the essential oil of Nigella sativa. Research into its specific cytotoxic effects is still in its early stages. However, preliminary studies suggest that DTQ possesses anticancer, antifungal, and antioxidant properties.[1]
Quantitative Data on this compound Cytotoxicity
The available quantitative data on the cytotoxic and biological activity of DTQ is limited. One study reported an IC50 value for DTQ against SARS-CoV-2-infected VERO-E6 cells, and also noted its cytotoxicity against uninfected VERO-E6 cells, though a specific IC50 was not provided for the latter.[2] Another study determined its antioxidant activity.[2] A comparative study indicated that Thymoquinone exhibited higher cytotoxic, antifungal, and antioxidant activity than this compound, suggesting that TQ may be the more potent of the two compounds.[1]
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | VERO-E6 (SARS-CoV-2 infected) | Not Specified | 275.2 ng/mL | [2] |
| This compound | N/A | Antioxidant Activity | 95.95 ± 0.01 mg/mL | [2] |
Thymoquinone (TQ): A Potent Cytotoxic Agent
Thymoquinone has been the subject of extensive research, demonstrating significant cytotoxic effects against a wide range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways.
Quantitative Data on Thymoquinone Cytotoxicity
The half-maximal inhibitory concentration (IC50) of Thymoquinone has been determined in numerous cancer cell lines, highlighting its broad-spectrum anticancer potential. The following table summarizes a selection of these findings.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | ~25 | 48 |
| MDA-MB-231 | Breast Adenocarcinoma | 50 | 24 |
| MDA-MB-468 | Breast Adenocarcinoma | <50 | 24 |
| T-47D | Breast Ductal Carcinoma | <50 | 24 |
| Colon Cancer | |||
| HCT-116 | Colorectal Carcinoma | 25-50 | 24 |
| HT-29 | Colorectal Adenocarcinoma | >50 | 24 |
| Caco-2 | Colorectal Adenocarcinoma | 25-50 | 24 |
| Leukemia | |||
| K562 | Chronic Myelogenous Leukemia | 50 µM (72% cytotoxicity) | 24 |
| HL-60 | Promyelocytic Leukemia | 10 | 24 |
| Lung Cancer | |||
| A549 | Lung Carcinoma | 50 | 24 |
| NCI-H460 | Large Cell Lung Cancer | 10-20 | 48 |
| Prostate Cancer | |||
| PC-3 | Prostate Adenocarcinoma | 40-60 | 24 |
| LNCaP | Prostate Carcinoma | 25-50 | 24 |
| Ovarian Cancer | |||
| Caov-3 | Ovarian Adenocarcinoma | 6.0±0.03 μg/mL | Not Specified |
| Cervical Cancer | |||
| SiHa | Cervical Squamous Carcinoma | 10.67 ± 0.12 μg/mL | 72 |
| Renal Cancer | |||
| ACHN | Renal Adenocarcinoma | ~3.5 µg/mL | 48 |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxic effects of compounds like this compound and Thymoquinone.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.[3]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or Thymoquinone stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (DTQ or TQ) in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control.[3]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background correction.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[6]
-
MTT Assay Experimental Workflow.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to penetrate the intact membrane of viable and early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cells by treating with the desired concentrations of DTQ or TQ for a specific duration.
-
Harvest the cells (including any floating cells in the medium) and centrifuge.
-
-
Washing:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Use unstained cells to set the forward and side scatter parameters and baseline fluorescence.
-
Use single-stained controls (Annexin V only and PI only) for proper compensation.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Annexin V/PI Staining Workflow.
Signaling Pathways Modulated by Thymoquinone
The cytotoxic effects of Thymoquinone are mediated through its interaction with a complex network of cellular signaling pathways that regulate cell proliferation, survival, and death. While the specific pathways affected by this compound are yet to be elucidated, the extensive research on TQ provides a valuable framework for potential mechanisms of action.
Induction of Apoptosis
Thymoquinone induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.[8] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.[8]
References
- 1. Potential Cytotoxic, Antifungal, and Antioxidant Activity of this compound and Thymoquinone [jonuns.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for HPLC-Based Quantification and Analysis of Dithymoquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification and analysis of Dithymoquinone (DTQ) using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers in natural product chemistry, pharmacology, and drug development who are interested in the analysis of this bioactive compound found in Nigella sativa (black seed).
Introduction to this compound and its Importance
This compound, also known as nigellone, is a dimeric metabolite of thymoquinone, another key bioactive constituent of Nigella sativa seeds.[1][2] this compound, alongside other components of black seed oil, has been investigated for a range of pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[3] Accurate and reliable quantification of this compound is crucial for the standardization of Nigella sativa extracts, for pharmacokinetic studies, and for understanding its therapeutic potential.
HPLC Method for Simultaneous Quantification of this compound and Related Compounds
A validated reverse-phase HPLC (RP-HPLC) method allows for the simultaneous determination of this compound (DTQ), Thymoquinone (TQ), Thymohydroquinone (THQ), and Thymol (THY).[1]
Chromatographic Conditions
A summary of the essential HPLC parameters for the simultaneous analysis is provided in the table below.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1100 or equivalent with degasser, binary pump, autosampler, column oven, and UV detector |
| Column | µBondapak C18 (300 x 3.9 mm, 10 µm) or equivalent C18 column |
| Mobile Phase | Isocratic mixture of Water:Methanol:2-Propanol (50:45:5 v/v/v) |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection Wavelength | 254 nm for this compound (DTQ), Thymoquinone (TQ), and Thymol (THY) |
| Run Time | Approximately 15 minutes (adjust as needed based on system and column) |
Quantitative Data Summary
While extensive quantitative data for this compound is less prevalent in the literature compared to Thymoquinone, the following table summarizes typical validation parameters that should be established for a robust analytical method. The values presented are indicative and should be determined for each specific laboratory setup.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally (typically in the ng/mL range) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically in the ng/mL range) |
| Precision (%RSD) | < 2% for intra-day and inter-day precision |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation from Nigella sativa Oil
This protocol is adapted from a method for the extraction of quinones from black seed oil.[1]
-
Solid-Phase Extraction (SPE): Use a C18 PrepSep mini-column.
-
Column Conditioning: Condition the C18 column by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Accurately weigh approximately 100 mg of Nigella sativa oil and dissolve it in 1 mL of hexane. Load the solution onto the conditioned C18 column.
-
Elution: Elute the column with 10 mL of methanol to recover the this compound and other quinones.
-
Sample Filtration: Collect the eluate and filter it through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
HPLC Analysis Workflow for this compound Quantification.
This compound in Biological Systems: A Conceptual Overview
This compound, as a component of Nigella sativa, is believed to exert its biological effects through various molecular pathways. While detailed signaling cascades are still under investigation, a conceptual model based on current understanding suggests its involvement in modulating key cellular processes.
Conceptual Signaling Pathway: this compound's Potential Role in Insulin Signaling
Studies on the active constituents of Nigella sativa suggest a role in improving insulin sensitivity and glucose metabolism.[3] this compound may contribute to these effects by interacting with components of the insulin signaling pathway. The following diagram illustrates a simplified, conceptual pathway.
Conceptual Insulin Signaling Pathway Modulation by this compound.
This diagram proposes that this compound may modulate the insulin receptor, leading to the activation of the PI3K/Akt pathway. This, in turn, can promote the translocation of GLUT4 transporters to the cell membrane, increasing glucose uptake, and inhibit hepatic gluconeogenesis, both contributing to lower blood glucose levels.
Conclusion
The provided HPLC method offers a reliable approach for the quantification of this compound. Adherence to the detailed protocols for standard and sample preparation is crucial for obtaining accurate and reproducible results. Further research into the specific molecular targets and signaling pathways of this compound will continue to enhance our understanding of its therapeutic potential.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Dithymoquinone (DTQ)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of Dithymoquinone (DTQ) using two common colorimetric assays: MTT and WST-8. Detailed protocols, data presentation guidelines, and visualizations are included to facilitate experimental design and execution.
Introduction
This compound (DTQ) is a compound derived from the dimerization of Thymoquinone (TQ), the primary bioactive component of Nigella sativa seeds.[1] While TQ has been extensively studied for its anti-cancer properties, research on the bioactivity of DTQ is less abundant.[1][2] Preliminary studies suggest that DTQ also possesses cytotoxic properties against various cancer cell lines.[3]
The MTT and WST-8 assays are reliable and widely used methods to evaluate cell viability and cytotoxicity. Both assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells in a sample.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4][5] The crystals are then solubilized, and the absorbance is measured.
-
WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) Assay: This assay utilizes a highly water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a water-soluble orange formazan dye.[6][7] This assay is generally considered to be more sensitive and has lower cytotoxicity than the MTT assay.[6]
Data Presentation
Quantitative data from cytotoxicity assays are typically summarized by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Cell Lines | Assay | IC50 (µM) | Reference |
| This compound (DTQ) | Various human tumor cell lines | Not specified | 78 - 393 | [3] |
| Thymoquinone (TQ) | Various human tumor cell lines | Not specified | Lower than DTQ | [1] |
Note: The available data for this compound is limited. The provided IC50 range is from a single study where the specific assay was not detailed. Further experimental validation is necessary to determine precise IC50 values for different cell lines and assay conditions. One study noted that Thymoquinone exhibited higher cytotoxic activity compared to this compound.[1]
Experimental Protocols
The following are detailed protocols for the MTT and WST-8 assays. These are generalized protocols and should be optimized for the specific cell line and experimental conditions.
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[4][8]
Materials:
-
This compound (DTQ)
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of DTQ in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of DTQ in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the DTQ solutions.
-
Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve and determine the IC50 value.
-
WST-8 Assay Protocol
This protocol is based on standard WST-8 assay procedures.[6][9]
Materials:
-
This compound (DTQ)
-
Selected cancer cell line
-
Complete cell culture medium
-
WST-8 assay kit
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
WST-8 Reagent Addition:
-
After the treatment period, add 10 µL of the WST-8 solution to each well.
-
Gently mix by tapping the plate.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) x 100
-
Plot a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflows
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the WST-8 cytotoxicity assay.
Signaling Pathways (Hypothesized for DTQ based on TQ data)
Disclaimer: The following diagram illustrates signaling pathways known to be affected by Thymoquinone (TQ). The precise mechanisms of this compound (DTQ) have not been fully elucidated and may differ. This should be used as a hypothetical model for further investigation.
TQ has been shown to induce apoptosis and inhibit proliferation through the modulation of several key signaling pathways, including PI3K/Akt and MAPK.[2][10]
Caption: Hypothesized signaling pathways for DTQ based on TQ.
References
- 1. Potential Cytotoxic, Antifungal, and Antioxidant Activity of this compound and Thymoquinone [jonuns.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. stemcell.com [stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Counting Kit 8 / CCK-8 Assay / WST-8 Assay (ab228554) | Abcam [abcam.com]
- 10. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dithymoquinone Activity in MCF-7 Breast Cancer Cell Line
Note to the Reader: Extensive literature searches for the activity of Dithymoquinone (DTQ) specifically in the MCF-7 breast cancer cell line did not yield sufficient data to fulfill the detailed requirements of this request. The scientific literature predominantly focuses on the related compound, Thymoquinone (TQ). One study comparing the bioactivity of TQ and DTQ found TQ to be more active in terms of antifungal, antioxidant, and cytotoxic properties, though the specific cancer cell line for cytotoxicity was not mentioned.[1]
This compound is a dimer of thymoquinone and is found as a phytoconstituent in the seeds of Nigella sativa.[2] While it is mentioned as a component of black seed oil, research on its specific anticancer mechanisms and efficacy, particularly in MCF-7 cells, is currently lacking.
To provide a comprehensive and structured response in the requested format, the following sections detail the activity of the well-researched compound Thymoquinone (TQ) in the MCF-7 breast cancer cell line. This information is provided as a reference and a guide for potential future studies on this compound.
Application Notes: Thymoquinone (TQ) Activity in MCF-7 Breast Cancer Cells
Introduction
Thymoquinone (TQ), the primary bioactive component of Nigella sativa (black seed), has demonstrated significant anticancer properties in various cancer cell lines, including the MCF-7 human breast cancer cell line.[3][4] TQ has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in MCF-7 cells.[3][4][5] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways implicated in cancer progression.[5]
Mechanism of Action
Thymoquinone exerts its anticancer effects in MCF-7 cells through various mechanisms:
-
Induction of Apoptosis: TQ induces apoptosis through both p53-dependent and p53-independent pathways.[6] It has been shown to up-regulate the expression of the tumor suppressor gene p53.[7] TQ also modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[8]
-
Cell Cycle Arrest: TQ can induce cell cycle arrest at different phases. At a concentration of 25 μM, it can cause S phase arrest, while at 50 μM, it leads to G2 phase arrest in MCF-7 cells.[3][4][5]
-
Modulation of Signaling Pathways: TQ has been reported to suppress the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[5][6] It has also been shown to potentially act as a ligand for PPAR-γ, contributing to its anti-tumor effects.[9] Furthermore, TQ can down-regulate the CXCR4 signaling axis, which is involved in breast cancer metastasis.
Data Presentation: Quantitative Effects of Thymoquinone on MCF-7 Cells
The following tables summarize the quantitative data on the effects of Thymoquinone on the MCF-7 breast cancer cell line as reported in the literature.
Table 1: IC50 Values of Thymoquinone in MCF-7 Cells
| Treatment Duration | IC50 Value (µM) | Assay Method | Reference |
| 24 hours | 37 | MTS Assay | [5] |
| 24 hours | 25 | MTT Assay | [7] |
| 48 hours | 23 | MTS Assay | [5] |
| 72 hours | 27 | MTS Assay | [5] |
| Not Specified | 25 | Proliferation Assay | [3][4] |
| Not Specified | 31.2 µg/ml | MTT Assay | [6] |
Table 2: Effect of Thymoquinone on Apoptosis and Cell Viability in MCF-7 Cells
| TQ Concentration (µM) | Treatment Duration (hours) | Parameter | Observation | Reference |
| 25 | 12 | Sub-G1 Peak | Elevated | [3][4] |
| 25 | 24 | Late Apoptosis | Increased | [3][4][5] |
| 100 | 24 | Late Apoptosis | Increased | [3][4][5] |
| 25 | 24 | Cell Viability | ~90% | [5] |
| 50 | 24 | Cell Viability | ~80% | [5] |
| 100 | 12 | Cell Viability | Declined to 41% | [5] |
| 100 | 24 | Cell Viability | Dropped to 7% | [5] |
Table 3: Effect of Thymoquinone on Cell Cycle Distribution in MCF-7 Cells
| TQ Concentration (µM) | Treatment Duration (hours) | Effect | Reference |
| 25 | 72 | S Phase Arrest (P = 0.009) | [3][4] |
| 50 | Not Specified | G2 Phase Arrest | [3][4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the activity of Thymoquinone in MCF-7 cells, based on published studies.
1. Cell Culture and Maintenance
-
Cell Line: Human mammary breast cancer epithelial cells, MCF-7 (e.g., ATCC HTB-22).
-
Growth Medium: Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Proliferation/Cytotoxicity Assay (MTS/MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Thymoquinone.
-
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 3-4 x 10^6 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Thymoquinone (e.g., 7.8-1000 µg/ml or 25-300 µM) for different time points (e.g., 24, 48, 72 hours). A control group is treated with the vehicle (e.g., 0.05% DMSO).
-
After the treatment period, add MTS or MTT reagent to each well according to the manufacturer's protocol (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Seed MCF-7 cells in 6-well plates.
-
Treat cells with different concentrations of Thymoquinone for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer provided in the apoptosis detection kit (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
4. Cell Cycle Analysis
-
Objective: To determine the effect of Thymoquinone on cell cycle distribution.
-
Procedure:
-
Culture and treat MCF-7 cells with Thymoquinone as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
The following diagrams illustrate the known signaling pathways of Thymoquinone in breast cancer and a general experimental workflow.
Caption: Signaling pathways modulated by Thymoquinone in breast cancer cells.
Caption: General experimental workflow for studying Thymoquinone in MCF-7 cells.
References
- 1. Potential Cytotoxic, Antifungal, and Antioxidant Activity of this compound and Thymoquinone [jonuns.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]
- 6. Cellular responses with thymoquinone treatment in human breast cancer cell line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemopreventive and Anticancer Effects of Thymoquinone: Cellular and Molecular Targets [jcpjournal.org]
Dithymoquinone's Impact on A549 Lung Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Dithymoquinone (DTQ) and its closely related analogue, Thymoquinone (TQ), on the A549 human lung adenocarcinoma cell line. The following sections detail the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of TQ, supported by quantitative data and detailed experimental protocols. The information presented is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this class of compounds in lung cancer.
Quantitative Summary of Thymoquinone's Effects
The following tables summarize the key quantitative data on the effects of Thymoquinone on A549 cells, extracted from multiple studies.
Table 1: Cytotoxicity of Thymoquinone (TQ) on A549 Cells
| Compound | IC50 Value | Incubation Time | Assay Method | Reference |
| Thymoquinone | ~10 µM | Not Specified | Cell Viability Assay | [1] |
| Thymoquinone | 40 µM | Not Specified | Not Specified | [2] |
| Thymoquinone | 54.43 µM | Not Specified | Not Specified | [3] |
| Thymoquinone-BSA NPs | 24.56 µg/mL | 24 hours | MTT Assay | [4] |
| Thymoquinone (isolated) | 62.15 µg/mL | 24 hours | MTT Assay | [4] |
Table 2: Effects of Thymoquinone (TQ) on Apoptosis and Cell Cycle in A549 Cells
| Effect | TQ Concentration(s) | Key Findings | Reference |
| Apoptosis | Not Specified | Increased apoptotic cell death. | [5] |
| Not Specified | Upregulated p53 expression. | [5] | |
| Not Specified | Elevated Bax/Bcl-2 ratio. | [5] | |
| Not Specified | Activated caspases-3 and -9. | [5] | |
| IC50 concentrations | Increased pro-apoptotic protein levels (Bax, caspase-3). | [4] | |
| IC50 concentrations | Decreased anti-apoptotic protein levels (Bcl-2). | [4] | |
| Cell Cycle Arrest | Not Specified | Induced G2/M phase arrest. | [1] |
| Proliferation & Invasion | 10, 20, 40 µmol/L | Inhibited proliferation, migration, and invasion. | [6][7] |
| 10, 20, 40 µmol/L | Decreased expression of PCNA, cyclin D1, MMP2, and MMP9. | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound and Thymoquinone on A549 cells.
Cell Culture and Maintenance
A549 human lung adenocarcinoma cells are cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
References
- 1. Thymoquinone inhibits microtubule polymerization by tubulin binding and causes mitotic arrest following apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Thymoquinone on Cell Proliferation, Oxidative Damage, and Toll-like Signaling Pathway Genes in H1650 Lung Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymoquinone, artemisinin, and thymol attenuate proliferation of lung cancer cells as Sphingosine kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unleashing of cytotoxic effects of thymoquinone-bovine serum albumin nanoparticles on A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymoquinone-induced antitumor and apoptosis in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thymoquinone inhibits proliferation and invasion of human nonsmall-cell lung cancer cells via ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dithymoquinone's Antiviral Potential Against SARS-CoV-2: A Review of Preclinical Evidence
An in-depth analysis of the in-vitro antiviral activity, proposed mechanisms of action, and relevant experimental protocols for Dithymoquinone (DTQ), a natural compound derived from Nigella sativa, in the context of SARS-CoV-2 research.
Introduction
This compound (DTQ), a bioactive compound found in the seeds of Nigella sativa, has garnered scientific interest for its potential therapeutic properties. This document provides a comprehensive overview of the current understanding of DTQ's antiviral activity against SARS-CoV-2, the causative agent of COVID-19. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral agents. While in-silico studies suggest promising interactions between DTQ and viral targets, experimental data remains limited. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.
Data Presentation
In Vitro Efficacy of this compound and Related Compounds against SARS-CoV-2
The primary experimental evidence for the anti-SARS-CoV-2 activity of compounds derived from Nigella sativa comes from a study by Esharkawy et al. (2022). While this study provides specific data for Thymohydroquinone (HTQ), it only offers a qualitative assessment of this compound's (DTQ) activity. Another source reported a specific IC50 value for DTQ, however, the significant discrepancy in units suggests a potential reporting error.
| Compound | Half-Maximal Cytotoxic Concentration (CC50) | Half-Maximal Inhibitory Concentration (IC50) | Selectivity Index (SI = CC50/IC50) | Cell Line | Source |
| Thymohydroquinone (HTQ) | 31.74 µg/mL | 23.15 µg/mL | 1.37 | Vero E6 | [1][2][3] |
| This compound (DTQ) | High Cytotoxicity (exact value not reported) | Not Reported | Not Applicable | Vero E6 | [1][2][3] |
| This compound (DTQ) | Not Reported | 23.15 ng/mL | Not Reported | Not Specified | [2] |
Note: The reported high cytotoxicity of this compound in Vero E6 cells is a critical consideration for its therapeutic potential and warrants further investigation to determine a therapeutic window.[1][2][3] The significant difference in the reported IC50 value for DTQ (ng/mL vs. µg/mL for the related compound HTQ) requires cautious interpretation and further validation.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology described for assessing the cytotoxicity of compounds in Vero E6 cells.[1]
Objective: To determine the concentration of this compound that is toxic to the host cells.
Materials:
-
This compound (DTQ)
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the diluted DTQ solutions to the wells. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This protocol is designed to assess the ability of this compound to inhibit the virus-induced cytopathic effect (CPE) in infected cells.[1]
Objective: To determine the concentration of this compound that inhibits the SARS-CoV-2-induced cell death by 50% (IC50).
Materials:
-
This compound (DTQ)
-
SARS-CoV-2 virus stock
-
Vero E6 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Crystal Violet solution
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate for 24 hours to form a monolayer.
-
Prepare serial dilutions of this compound in DMEM.
-
In a separate plate, pre-incubate the virus with the diluted DTQ solutions for 1 hour at 37°C.
-
Remove the culture medium from the cells and infect them with the virus-DTQ mixture. Include a virus-only control and a cell-only control.
-
Incubate the plate for 48-72 hours and observe for cytopathic effects.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Stain the cells with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with water and air dry.
-
Solubilize the stain with methanol and measure the absorbance at 570 nm.
-
Calculate the IC50 value, which is the concentration of the compound that reduces the viral-induced CPE by 50%.
Mandatory Visualizations
Proposed Mechanism of Action of this compound against SARS-CoV-2
In-silico studies suggest that this compound may exert its antiviral activity through a multi-targeted approach. The primary proposed mechanisms include the inhibition of the viral spike protein's interaction with the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor and the inhibition of the viral main protease (3CLpro or Mpro), which is essential for viral replication.
Caption: Proposed inhibitory mechanisms of this compound against SARS-CoV-2.
Experimental Workflow for In Vitro Antiviral Screening
The following workflow outlines the key steps involved in the preclinical evaluation of this compound's antiviral efficacy against SARS-CoV-2.
Caption: Workflow for evaluating the in vitro antiviral activity of this compound.
Conclusion
This compound presents an interesting profile as a potential antiviral agent against SARS-CoV-2 based on computational predictions. However, the available experimental data is preliminary and highlights a significant concern regarding its cytotoxicity. The lack of a definitive IC50 value for DTQ in the primary literature underscores the need for further rigorous in vitro studies to validate the in-silico findings and to establish a clear therapeutic index. The protocols and data presented herein serve as a foundation for researchers to design and execute further investigations into the antiviral potential of this compound and its derivatives. Future studies should focus on obtaining precise CC50 and IC50 values, exploring a wider range of cell lines, and conducting experiments to validate the proposed mechanisms of action, including viral entry and protease inhibition assays. Additionally, investigating the immunomodulatory effects of DTQ in the context of SARS-CoV-2 infection could provide valuable insights into its overall therapeutic potential.
References
- 1. In vitro potential antiviral SARS-CoV-19- activity of natural product thymohydroquinone and this compound from Nigella sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro potential antiviral SARS-CoV-19- activity of natural product thymohydroquinone and this compound from Nigella sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
Dithymoquinone as a Potential Inhibitor of Dengue Virus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV) infection is a major global health concern with no specific antiviral therapy currently available. The viral life cycle relies on several key enzymes, including the NS2B/NS3 protease and the NS5 RNA-dependent RNA polymerase (RdRp), making them prime targets for antiviral drug development.[1] Computational studies have identified Dithymoquinone (DTQ), a natural compound found in Nigella sativa, as a promising candidate for DENV inhibition. This document provides a summary of the existing computational data on DTQ's interaction with DENV proteins and offers detailed, generalized protocols for the experimental validation of these findings.
Computational Data Summary
Molecular docking studies have been conducted to predict the binding affinity of this compound with key Dengue virus enzymes. These in-silico analyses suggest that DTQ can effectively bind to the active sites of these viral proteins, potentially inhibiting their function. The binding affinities from these computational models are summarized below. It is important to note that these are theoretical values and require experimental validation.
| Viral Target Protein | Ligand | Binding Affinity (kcal/mol) | Reference |
| DENV NS2B/NS3 Protease | This compound | -7.2 | [1] |
| DENV NS2B/NS3 Protease | This compound | -11.74 | [2][3] |
| DENV-3 NS5 MTase | This compound | -43.6164 | [2] |
| DENV NS5 Protease | This compound | -7.5 | [2] |
Hypothesized Mechanism of Action
Based on computational docking studies, this compound is predicted to inhibit Dengue virus replication by binding to and blocking the activity of essential viral enzymes. The primary targets identified are the NS2B/NS3 protease, which is crucial for processing the viral polyprotein, and the NS5 polymerase, which is responsible for replicating the viral RNA genome. By inhibiting these enzymes, DTQ could effectively halt the viral life cycle.
Hypothesized inhibition of DENV replication by this compound.
Experimental Validation Workflow
The following diagram outlines the logical progression of experiments to validate the computational findings and characterize the antiviral potential of this compound against the Dengue virus.
Experimental workflow for validating this compound as a DENV inhibitor.
Experimental Protocols
Note: The following are generalized protocols and may require optimization based on the specific cell lines, virus strains, and laboratory conditions.
Cytotoxicity Assay Protocol (MTT Assay)
This assay determines the concentration range of this compound that is non-toxic to the host cells, which is crucial for distinguishing between antiviral activity and general cytotoxicity.
Materials:
-
Vero or BHK-21 cells
-
This compound (DTQ) stock solution
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed Vero or BHK-21 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of DTQ in DMEM with 2% FBS.
-
Remove the growth medium from the cells and add 100 µL of the DTQ dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the DTQ concentration.
In-vitro Antiviral Activity Protocol (Plaque Reduction Neutralization Test - PRNT)
This assay quantifies the ability of this compound to inhibit the infection and replication of the Dengue virus in cell culture.
Materials:
-
Vero or BHK-21 cells
-
Dengue virus stock of known titer
-
This compound (DTQ)
-
DMEM with 2% FBS
-
Carboxymethylcellulose (CMC) or Agarose overlay medium
-
Crystal Violet staining solution
-
Formalin (10%)
-
24-well plates
Procedure:
-
Seed cells in 24-well plates to form a confluent monolayer.
-
Prepare serial dilutions of DTQ in DMEM.
-
Mix each DTQ dilution with an equal volume of DENV suspension (containing ~100 plaque-forming units) and incubate for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and inoculate with the virus-DTQ mixtures. Include a virus control (no DTQ).
-
Incubate for 2 hours at 37°C, rocking gently every 15-20 minutes.
-
Aspirate the inoculum and overlay the cells with 1 mL of CMC or agarose overlay medium.
-
Incubate the plates at 37°C with 5% CO2 for 5-7 days until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the 50% inhibitory concentration (IC50).
DENV NS2B/NS3 Protease Inhibition Assay Protocol
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the DENV NS2B/NS3 protease.
Materials:
-
Recombinant DENV NS2B/NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
This compound (DTQ)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black plate, add the assay buffer, recombinant NS2B/NS3 protease, and varying concentrations of DTQ.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic peptide substrate.
-
Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over 30-60 minutes.
-
The rate of substrate cleavage is proportional to the increase in fluorescence.
-
Calculate the percentage of inhibition for each DTQ concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the DTQ concentration.
DENV NS5 Polymerase (RdRp) Inhibition Assay Protocol
This assay assesses the ability of this compound to inhibit the RNA synthesis activity of the DENV NS5 RNA-dependent RNA polymerase.
Materials:
-
Recombinant DENV NS5 polymerase
-
RNA template (e.g., poly(A)) and primer (e.g., oligo(dT))
-
Radiolabeled nucleotides (e.g., [α-³²P]UTP) or a fluorescence-based detection system
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
This compound (DTQ)
-
Filter plates or other suitable detection system
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube or 96-well plate containing assay buffer, RNA template/primer, and varying concentrations of DTQ.
-
Add the recombinant NS5 polymerase to the mixture and incubate for 10-15 minutes at 30°C.
-
Start the polymerization reaction by adding the nucleotide mix, including the labeled nucleotide.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated nucleotides.
-
Measure the incorporated radioactivity using a scintillation counter or the fluorescence signal.
-
Calculate the percentage of inhibition for each DTQ concentration and determine the IC50 value.
Conclusion
The available computational data strongly suggests that this compound is a viable candidate for further investigation as a Dengue virus inhibitor. The protocols provided herein offer a standard framework for the essential in-vitro experiments required to validate these in-silico findings. Successful experimental validation could pave the way for preclinical and clinical development of this compound as a novel anti-dengue therapeutic.
References
Application Notes and Protocols: Molecular Docking Studies of Dithymoquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dithymoquinone (DTQ), a bioactive compound derived from Nigella sativa, has garnered significant interest in the scientific community for its potential therapeutic properties. As a dimer of thymoquinone, DTQ presents a unique chemical scaffold that has been explored for its interaction with various biological targets. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has been instrumental in elucidating the potential mechanisms of action of this compound. These in silico studies provide valuable insights into the binding affinities and interaction patterns of DTQ with key proteins involved in various disease pathways, thereby guiding further experimental validation and drug discovery efforts.
This document provides a summary of quantitative data from various molecular docking studies of this compound with its target proteins, detailed experimental protocols for performing such studies, and visual representations of a typical molecular docking workflow and a relevant biological signaling pathway.
Data Presentation: Summary of Molecular Docking Studies
The following table summarizes the quantitative data from various molecular docking studies of this compound and its analogues against a range of protein targets. The binding affinity, typically reported as binding energy in kcal/mol, indicates the strength of the interaction between this compound and the target protein. A more negative value signifies a stronger binding affinity.
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Docking Software |
| Myostatin (MSTN) | 3HH2 | This compound | -7.40 | AutoDock |
| 3CLpro (SARS-CoV-2 Main Protease) | Not Specified | This compound analogue (Compound 4) | -8.5 | AutoDock Vina |
| Toll-like receptor 4 (TLR4) | Not Specified | This compound analogue (Compound 4) | -10.8 | AutoDock Vina |
| Prolyl Oligopeptidase (PREP) | Not Specified | This compound analogue (Compound 4) | -9.5 | AutoDock Vina |
| SARS-CoV-2:ACE2 Interface | Not Specified | This compound | -8.6 | AutoDock/Vina |
| Pantothenate kinase, type 1 (MtPanK) from M. tuberculosis | Not Specified | This compound | -9.2 | AutoDock Vina |
| Decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (MtDprE1) from M. tuberculosis | Not Specified | This compound | -8.2 | AutoDock Vina |
| β-ketoacyl ACP synthase I (MtKasA) from M. tuberculosis | Not Specified | This compound | -6.5 | AutoDock Vina |
Note: The binding affinities are as reported in the cited literature.[1][2][3] Variations in software, force fields, and docking parameters can influence these values.
Experimental Protocols: Molecular Docking of this compound
This section outlines a generalized yet detailed protocol for performing molecular docking studies of this compound with a target protein of interest. This protocol is a composite of methodologies reported in the literature.[2][3][4][5]
1. Preparation of the Target Protein (Receptor)
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Pre-processing:
-
Open the PDB file in a molecular visualization tool such as Discovery Studio Visualizer, PyMOL, or Chimera.
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[2][4]
-
If the protein is a multimer, retain only the monomeric unit of interest unless the dimeric or multimeric form is necessary for its function and ligand binding.
-
-
Prepare for Docking:
2. Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (--INVALID-LINK--).
-
Ligand Preparation:
-
Use a program like ChemDraw or an online tool to obtain the 2D structure if necessary, and then convert it to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Use AutoDock Tools to prepare the ligand.
-
Detect the root, set the number of rotatable bonds, and assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
3. Grid Box Generation
-
Define the Binding Site: The binding site can be identified based on the location of a co-crystallized ligand in the original PDB structure or through literature review of active site residues.
-
Set Grid Parameters:
-
In AutoDock Tools, define a grid box that encompasses the entire binding site of the target protein.
-
The grid box size should be sufficient to allow the ligand to move and rotate freely within the binding pocket. A typical size might be 60 x 60 x 60 Å.[2]
-
Specify the center coordinates (x, y, z) of the grid box.[2][4] For example, for Myostatin (PDB ID: 3HH2), the grid center was set to x: -21.50, y: -13.61, and z: 28.70.[4]
-
Set the grid spacing, which is typically 0.375 Å.[3]
-
4. Molecular Docking Simulation
-
Configure Docking Parameters:
-
Use a docking program like AutoDock Vina.
-
Create a configuration file that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box center and size, and the output file name.
-
The exhaustiveness parameter, which controls the thoroughness of the search, can be set (a higher value increases accuracy but also computation time).
-
-
Run the Docking Simulation: Execute the docking run from the command line using the configured parameters. AutoDock Vina will perform a conformational search and generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities.[2]
5. Analysis of Docking Results
-
Examine Binding Poses: The output file will contain multiple binding modes (poses) of the ligand in the protein's active site, along with their corresponding binding energies.[2] The pose with the lowest binding energy is generally considered the most favorable.[3]
-
Visualize Interactions:
-
Load the protein-ligand complex into a molecular visualization tool.
-
Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.[3]
-
These interactions provide insights into the molecular basis of the binding and the stability of the complex.
-
Mandatory Visualizations
Caption: A diagram illustrating the key steps in a typical molecular docking study.
The following diagram illustrates the signaling pathway of Myostatin (MSTN) and the potential inhibitory effect of this compound. MSTN, a negative regulator of muscle growth, binds to the activin type IIB receptor (ActRIIB), which then recruits and phosphorylates a type I receptor (ALK4/5). This initiates a signaling cascade that ultimately inhibits muscle protein synthesis. Molecular docking studies suggest that this compound can bind to MSTN, potentially blocking its interaction with ActRIIB and thereby promoting muscle growth.[1][4]
Caption: A simplified diagram of the MSTN signaling pathway and its inhibition by DTQ.
References
- 1. Computational Identification of this compound as a Potential Inhibitor of Myostatin and Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Analogues as Potential Candidate(s) for Neurological Manifestation Associated with COVID-19: A Therapeutic Strategy for Neuro-COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking, simulation and MM-PBSA studies of nigella sativa compounds: a computational quest to identify potential natural antiviral for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Identification of this compound as a Potential Inhibitor of Myostatin and Regulator of Muscle Mass | MDPI [mdpi.com]
- 5. bioinformation.net [bioinformation.net]
Application Notes and Protocols for Studying the Effect of Dithymoquinone on Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Dithymoquinone (DTQ), a natural compound found in the seeds of Nigella sativa, on key cellular signaling pathways implicated in cancer and inflammation. While extensive research has been conducted on the related compound Thymoquinone (TQ), the specific molecular mechanisms of DTQ are less understood. The following protocols and background information, largely based on the established effects of TQ, offer a robust framework for elucidating the therapeutic potential of DTQ.
Introduction to this compound and its Potential
This compound is a phytochemical present in black cumin seeds (Nigella sativa) alongside the more extensively studied compound, Thymoquinone.[1][2] Both compounds have demonstrated cytotoxic effects against various human tumor cells.[2][3] Given their structural similarities and common origin, it is hypothesized that DTQ may modulate similar signaling pathways involved in cell proliferation, survival, apoptosis, and inflammation. These pathways are critical targets in the development of novel cancer therapeutics and anti-inflammatory agents.
Key Signaling Pathways to Investigate
Based on the known effects of the related compound Thymoquinone, the following signaling pathways are prime targets for investigation of this compound's bioactivity:
-
NF-κB Signaling Pathway: A crucial regulator of inflammation, immunity, and cell survival.[4][5][6][7]
-
PI3K/Akt/mTOR Signaling Pathway: A central pathway that governs cell growth, proliferation, and metabolism.[1][8][9][10][11]
-
MAPK Signaling Pathway: This pathway, including ERK, JNK, and p38, is involved in cellular responses to a wide range of stimuli and regulates processes like proliferation, differentiation, and apoptosis.[1][12][13][14][15]
-
JAK/STAT Signaling Pathway: Plays a critical role in cytokine signaling and is often dysregulated in cancer and inflammatory diseases.[1][8][9]
-
Apoptosis Pathway: The intrinsic and extrinsic pathways of programmed cell death are key targets for anti-cancer therapies.[1][7][16][17]
Quantitative Data Summary (Based on Thymoquinone Studies)
The following table summarizes quantitative data from studies on Thymoquinone (TQ), which can serve as a reference for designing experiments with this compound. It is crucial to perform dose-response studies for DTQ to determine its specific effective concentrations.
| Pathway/Target | Cell Line(s) | TQ Concentration | Observed Effect | Reference |
| NF-κB Pathway | Myeloid leukemia (KBM-5) | 5 µM | Suppression of TNF-α-induced NF-κB activation | [5] |
| Pancreatic ductal adenocarcinoma | Not specified | Inhibition of NF-κB activation | [1] | |
| PI3K/Akt Pathway | Breast cancer (MDA-MB-468, T47D) | Not specified | Interference with PI3K/Akt signaling | [1] |
| Bladder cancer (T24) | Not specified | Attenuation of mTOR activity and inhibition of PI3K/Akt signaling | [1] | |
| Doxorubicin-resistant breast cancer | Not specified | Upregulation of PTEN and inhibition of Akt phosphorylation | [1] | |
| JAK/STAT Pathway | Multiple myeloma (U266) | Not specified | Inhibition of constitutive and IL-6-inducible STAT3 phosphorylation | [1][8] |
| Gastric cancer (HGC27, BGC823) | 25, 50, 75 µM | Inhibition of JAK2 and c-Src activity, and STAT3 phosphorylation | [18] | |
| MAPK Pathway | Pancreatic cancer (FG/COLO357, CD18/HPAF) | Not specified | Activation of JNK and p38 MAPK pathways | [1] |
| Oral cancer (T28) | Not specified | Down-regulation of p38 MAPK | [1] | |
| Breast cancer (MCF-7) | Not specified | Up-regulation of JNK and p38 phosphorylation; transient increase in ERK phosphorylation | [15] | |
| Apoptosis | Colon cancer (HCT116) | Not specified | Upregulation of Bax, downregulation of Bcl-2, activation of caspases-9, -7, and -3 | [1] |
| Acute lymphoblastic leukemia (CEM-ss) | Not specified | Downregulation of Bcl-2, upregulation of Bax, activation of caspases-3 and -8 | [1][17] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the impact of this compound on the aforementioned signaling pathways.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (DTQ) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
DTQ Treatment: Prepare serial dilutions of DTQ in complete medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with the DTQ-containing medium. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT/WST-1 Assay:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of DTQ that inhibits cell growth by 50%).
Experimental Workflow for Cell Viability Assay
Caption: A flowchart of the cell viability assay.
Protocol 2: Western Blot Analysis for Signaling Protein Phosphorylation and Expression
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in a target signaling pathway.
Materials:
-
Cancer cells treated with DTQ at various time points and concentrations
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Western Blot Experimental Workflow
Caption: A flowchart of the Western blot procedure.
Protocol 3: NF-κB Reporter Assay
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid
-
DTQ solution
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection (if necessary): Transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treatment: Treat the transfected cells with DTQ for a specified time. It is also common to stimulate the cells with an NF-κB activator like TNF-α in the presence or absence of DTQ.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit instructions.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in DTQ-treated cells to the control.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways that may be affected by this compound, based on evidence from Thymoquinone studies.
NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by DTQ.
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by DTQ.
MAPK Signaling Pathway
Caption: Potential activation of pro-apoptotic MAPK pathways by DTQ.
Conclusion
The protocols and information provided in these application notes offer a comprehensive starting point for researchers to systematically investigate the effects of this compound on key cellular signaling pathways. By leveraging the extensive knowledge of the related compound Thymoquinone and applying rigorous experimental methodologies, the scientific community can uncover the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.
References
- 1. oncotarget.com [oncotarget.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The in vitro anti-tumor activity of some crude and purified components of blackseed, Nigella sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymoquinone Shows the Diverse Therapeutic Actions by Modulating Multiple Cell Signaling Pathways: Single Drug for Multiple Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Regulation of NF-κB Expression by Thymoquinone; A Role in Regulating Pro-Inflammatory Cytokines and Programmed Cell Death in Hepatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential and Pharmaceutical Development of Thymoquinone: A Multitargeted Molecule of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nutritional Value and Preventive Role of Nigella sativa L. and Its Main Component Thymoquinone in Cancer: An Evidenced-Based Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms and signaling pathways of black cumin (Nigella sativa) and its active constituent, thymoquinone: a review | Semantic Scholar [semanticscholar.org]
- 13. Anti-Inflammatory Effects of Thymoquinone in Atherosclerosis: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Thymoquinone Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model: The Role of p38 MAPK and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Thymoquinone Induces Mitochondria-Mediated Apoptosis in Acute Lymphoblastic Leukaemia in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thymoquinone, as a Novel Therapeutic Candidate of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Dithymoquinone's Impact on Protein Expression: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Note on Compound Specificity: The following application notes and protocols are primarily based on studies of Thymoquinone (TQ), a closely related bioactive compound to Dithymoquinone (DTQ). While both are derived from Nigella sativa, detailed Western blot analyses specifically for this compound are limited in current literature. The information provided for Thymoquinone is expected to be highly relevant for investigating this compound's effects, given their structural and functional similarities.
Application Notes: Unveiling the Molecular Mechanisms of this compound
This compound (DTQ) and its parent compound, Thymoquinone (TQ), have garnered significant interest for their anti-cancer properties. Western blot analysis has been a crucial technique in elucidating the molecular pathways through which these compounds exert their effects. These analyses have revealed that TQ modulates several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Modulation of Key Signaling Pathways
PI3K/Akt Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active. Thymoquinone has been shown to inhibit this pathway by affecting the phosphorylation status and expression levels of key proteins.[1][2] Treatment of cancer cells with TQ leads to a decrease in the phosphorylation of Akt (at both Ser473 and Thr308) and its upstream activator, PI3K.[3][4] This inhibition is partly mediated by the upregulation of the tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway.[5] The downstream effects include the modulation of proteins involved in cell cycle progression and apoptosis.
STAT3 Signaling Pathway:
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, leading to the expression of genes involved in proliferation and anti-apoptosis.[6] Thymoquinone has been demonstrated to inhibit the phosphorylation of STAT3 at Tyr705, which is essential for its activation and nuclear translocation.[6] This inhibitory effect appears to be specific to STAT3, as the phosphorylation of STAT5 is not significantly affected.[6] The inhibition of STAT3 activation by TQ is associated with the reduced activity of upstream kinases such as JAK2 and Src.[6]
NF-κB Signaling Pathway:
Nuclear Factor-kappa B (NF-κB) is another key transcription factor that plays a crucial role in inflammation, immunity, and cancer. Thymoquinone has been shown to suppress the activation of NF-κB induced by various carcinogens and inflammatory stimuli.[7] This suppression occurs through the inhibition of IκBα kinase activation, which in turn prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. Consequently, the nuclear translocation of the p65 subunit of NF-κB is blocked, leading to the downregulation of NF-κB target genes.
Induction of Apoptosis
Thymoquinone treatment has been shown to induce apoptosis in various cancer cell lines. Western blot analyses have revealed the modulation of several key apoptotic proteins. TQ treatment leads to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[5][8] This is characterized by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[5][9] Furthermore, TQ activates the caspase cascade, as evidenced by the cleavage of caspase-3, caspase-8, and caspase-9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP).[8][10]
Quantitative Data Summary
The following tables summarize the qualitative and semi-quantitative changes in protein expression and phosphorylation observed in cancer cells after treatment with Thymoquinone, as determined by Western blot analysis.
Table 1: Effect of Thymoquinone on PI3K/Akt Signaling Pathway Proteins
| Protein | Change upon TQ Treatment | Cell Line/Model |
| p-PI3K | Decreased | Myeloid Leukemia Cells[4] |
| p-Akt (Ser473/Thr308) | Decreased | Colorectal, Breast, Myeloid Leukemia Cells[3][4][5] |
| Akt | Decreased | Myeloid Leukemia Cells[4] |
| PTEN | Increased | Doxorubicin-resistant Breast Cancer Cells[5] |
| p-GSK3β | Decreased | Colon Cancer Cells[2] |
Table 2: Effect of Thymoquinone on STAT3 Signaling Pathway Proteins
| Protein | Change upon TQ Treatment | Cell Line/Model |
| p-STAT3 (Tyr705) | Decreased | Gastric Cancer Cells[6] |
| STAT3 | Decreased | Myeloid Leukemia Cells[4] |
| p-JAK2 | Decreased | Gastric Cancer, Myeloid Leukemia Cells[4][6] |
| p-Src | Decreased | Gastric Cancer Cells[6] |
Table 3: Effect of Thymoquinone on NF-κB Signaling Pathway Proteins
| Protein | Change upon TQ Treatment | Cell Line/Model |
| p-IκBα | Decreased | Mouse Skin[11] |
| p-p65 | Decreased | Myeloid Leukemia Cells |
| Nuclear p65 | Decreased | Gastric Cancer Cells[6] |
Table 4: Effect of Thymoquinone on Apoptosis-Related Proteins
| Protein | Change upon TQ Treatment | Cell Line/Model |
| Bax | Increased | Prostate, Breast, Squamous Carcinoma Cells[5][9][10] |
| Bcl-2 | Decreased | Prostate, Breast, Squamous Carcinoma Cells[5][9][10] |
| Cleaved Caspase-3 | Increased | Prostate Cancer, Ovarian Cancer Cells[10][12] |
| Cleaved Caspase-9 | Increased | Squamous Carcinoma Cells[9] |
| Cleaved PARP | Increased | Doxorubicin-resistant Breast Cancer Cells[5] |
| Survivin | Decreased | Gastric Cancer Cells[6] |
| Cyclin D1 | Decreased | Gastric Cancer Cells[6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Expression and Phosphorylation
This protocol provides a detailed methodology for analyzing changes in protein expression and phosphorylation in cultured cells treated with this compound.
1. Cell Culture and Treatment:
-
Seed the desired cancer cell line in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.
-
Run the gel in 1x Tris-Glycine-SDS running buffer until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then with Tris-buffered saline with Tween-20 (TBST).
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody and should be optimized.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Visualizations
Caption: this compound's multi-target effects on key cancer signaling pathways.
Caption: Standard workflow for Western blot analysis of protein expression.
References
- 1. PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymoquinone up-regulates PTEN expression and induces apoptosis in doxorubicin-resistant human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymoquinone inhibits proliferation in gastric cancer via the STAT3 pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of NF-κB Expression by Thymoquinone; A Role in Regulating Pro-Inflammatory Cytokines and Programmed Cell Death in Hepatic Cancer Cells [journal.waocp.org]
- 8. Protective effect of thymoquinone, the active constituent of Nigella sativa fixed oil, against ethanol toxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymoquinone Induces Cell Death in Human Squamous Carcinoma Cells via Caspase Activation-Dependent Apoptosis and LC3-II Activation-Dependent Autophagy | PLOS One [journals.plos.org]
- 10. Docetaxel Combined with Thymoquinone Induces Apoptosis in Prostate Cancer Cells via Inhibition of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thymoquinone inhibits phorbol ester-induced activation of NF-κB and expression of COX-2, and induces expression of cytoprotective enzymes in mouse skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptotic effect of thymoquinone on OVCAR3 cells via the P53 and CASP3 activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Dithymoquinone-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithymoquinone (DTQ) is a quinone-containing compound found in the seeds of Nigella sativa, alongside the more abundant and extensively studied Thymoquinone (TQ).[1] Both compounds have garnered interest for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[2] Understanding the molecular mechanisms underlying these activities is crucial for drug development. A key approach to elucidating these mechanisms is through the analysis of global gene expression changes in cells treated with these compounds.
These application notes provide a comprehensive guide to performing gene expression analysis on cells treated with quinones from Nigella sativa. Due to the limited availability of specific transcriptomic data for this compound, the quantitative data and signaling pathway information presented herein are based on studies of its close analogue, Thymoquinone. The protocols provided are broadly applicable for studying the effects of this compound.
Key Signaling Pathways Modulated by Thymoquinone
Thymoquinone has been shown to exert its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.[3][4] Pathway analysis of RNA sequencing data from TQ-treated cancer cells has revealed significant alterations in pathways such as PI3K-Akt, MAPK, NF-κB, and the p53 signaling pathway.[5][6]
A significant body of research indicates that TQ can induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. For instance, in glioblastoma cells, TQ treatment leads to the upregulation of p53 downstream targets like PMAIP1 (NOXA) and BBC3 (PUMA), which are crucial for initiating apoptosis.[5]
References
- 1. Expression of some key genes involved in the biosynthesis of thymoquinone upon methyl jasmonate treatment in black cumin (Nigella sativa L.) [cropbiotech.journals.pnu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Deciphering the dose-dependent effects of thymoquinone on cellular proliferation and transcriptomic changes in A172 glioblastoma cells | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Improving aqueous solubility of Dithymoquinone for in vitro assays
Welcome to the Technical Support Center for Dithymoquinone applications. This guide provides troubleshooting advice and detailed protocols to help researchers overcome challenges related to the poor aqueous solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound for in vitro studies?
This compound, like its precursor Thymoquinone (TQ), is a hydrophobic molecule. This leads to two main challenges:
-
Poor Aqueous Solubility: It is difficult to dissolve directly in aqueous buffers and cell culture media, which can cause precipitation, leading to inaccurate and irreproducible experimental results.[1]
-
Stability Issues: Similar to other quinone structures, it can be unstable in aqueous solutions and sensitive to light and pH, potentially leading to degradation over time.[1][2]
Q2: What is the most common method for preparing a this compound stock solution?
The most common and straightforward method is to use an organic solvent. Dimethyl Sulfoxide (DMSO) is widely used because this compound is readily soluble in it.[1][3] However, it is crucial to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at higher concentrations.[1][4]
Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous culture medium. What should I do?
Precipitation upon dilution in aqueous media is a frequent problem when the final drug concentration exceeds its solubility limit in the medium containing a low percentage of DMSO.[1] Here are several steps to troubleshoot this issue:
-
Reduce Final Concentration: Attempt the experiment with a lower final concentration of this compound.
-
Ensure Rapid Mixing: Add the DMSO stock solution dropwise into the culture medium while vortexing or swirling to promote rapid and uniform dispersion.[1]
-
Use Pre-warmed Medium: Adding the stock solution to a medium pre-warmed to 37°C can sometimes improve solubility.[1][5]
-
Stepwise Dilution: Perform serial dilutions instead of a single large dilution to avoid a sudden change in solvent polarity.[4]
-
Explore Advanced Methods: If precipitation persists, consider using solubility-enhancing formulations like cyclodextrin complexes or nanoparticles.[1][2]
Q4: What are the main alternatives to DMSO for improving aqueous solubility?
For in vitro studies where solvent toxicity is a concern, advanced formulation strategies are highly recommended:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic this compound molecule. This complex is significantly more water-soluble and stable.[2][6][7] Studies on the related compound Thymoquinone have shown that cyclodextrin complexation can increase aqueous solubility by over 60-fold.[2][6]
-
Nanoformulations: Encapsulating this compound into nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles (e.g., PLGA) can greatly enhance its dispersibility and stability in aqueous media.[2][8][9][10] These formulations can also improve cellular uptake.[6][8]
Q5: How should I prepare and store a this compound stock solution to ensure stability?
To maximize stability, dissolve this compound in an anhydrous solvent like DMSO and store it under the following conditions:
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage.[1][2][4]
-
Light Protection: Always use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.[1][2]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[1][3][4]
-
Inert Atmosphere: For maximum long-term stability, purging the vial with an inert gas like nitrogen or argon before sealing can prevent oxidation.[2]
Troubleshooting Guides
Guide 1: Compound Precipitation in Cell Culture Medium
This guide helps you systematically address the issue of your this compound-DMSO stock solution precipitating upon dilution into your aqueous cell culture medium.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Enhancement of Thymoquinone (TQ) Aqueous Solubility
| Method | Enhancing Agent | Resulting Solubility | Fold Increase (Approx.) | Reference(s) |
| Intrinsic Solubility | None (in Water) | ~0.55 - 0.74 mg/mL | N/A | [2] |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 37.42 mmol/L | ~1,559x | [7] |
| Cyclodextrin Complex | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | >30 mg/mL | >60x | [6] |
| Solvent (Organic) | DMSO | ≥100 mg/mL (609 mM) | >140,000x | [3][11] |
| Solvent (Organic) | Ethanol | ~19 mg/mL | ~27,000x | [12] |
Table 2: Recommended Final DMSO Concentration for In Vitro Assays
| Parameter | Concentration Range | Notes | Reference(s) |
| Final DMSO Concentration | ≤ 0.5% (v/v) | Many cell lines tolerate up to 1%, but cytotoxicity should be tested. Ideally, keep concentration ≤0.1%. | [1][3][4] |
| Vehicle Control | Match final DMSO % | Always include a vehicle control with the same final DMSO concentration as the test samples. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder into a sterile amber tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. For high concentrations, a brief sonication in a water bath (5-10 minutes) may be necessary.[1][3]
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[1][4]
-
Store the aliquots at -20°C or -80°C, protected from light.[1][3]
Protocol 2: Preparation of this compound/HP-β-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
Objective: To significantly enhance the aqueous solubility and stability of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD). This protocol is adapted from methods used for Thymoquinone.[7][13]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol or Acetone
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Prepare HP-β-CD Solution: In a light-protected flask, dissolve the calculated amount of HP-β-CD in deionized water with continuous stirring. A molar ratio between 1:1 and 1:2 (this compound:HP-β-CD) is a common starting point.
-
Prepare this compound Solution: In a separate container, dissolve the this compound powder in a minimal amount of a suitable organic solvent like ethanol or acetone.[13]
-
Combine Solutions: Add the this compound solution dropwise to the aqueous HP-β-CD solution while it is under constant, vigorous stirring.[2][13]
-
Complexation: Seal the flask, protect it from light (e.g., with aluminum foil), and allow the mixture to stir at room temperature for 24-48 hours.
-
Freezing: After stirring, freeze the resulting solution at -80°C until it is completely solid.
-
Lyophilization: Lyophilize the frozen sample for 48-72 hours, or until a dry, stable powder of the inclusion complex is obtained.[1]
-
Storage: Store the lyophilized powder in a desiccator, protected from light, at room temperature or 4°C. The powder can be reconstituted in water or culture medium as needed for experiments.
Visualizations
Mechanism of Cyclodextrin-based Solubility Enhancement
Caption: this compound is encapsulated within the cyclodextrin cavity.
General Experimental Workflow
Caption: From stock preparation to final in vitro cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of Thymoquinone-Sulfobutylether-β-Cyclodextrin Inclusion Complex for Anticancer Applications [mdpi.com]
- 7. Hydroxypropyl-β-cyclodextrin/thymoquinone inclusion complex inhibits non-small cell lung cancer progression through NF-κB-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Findings on Thymoquinone and Its Applications as a Nanocarrier for the Treatment of Cancer and Rheumatoid Arthritis [mdpi.com]
- 9. Nano-based formulations of thymoquinone are new approaches for psoriasis treatment: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Thymoquinone and Its Nanoformulations in Pulmonary Injury: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solved How to make stock preparation of thymoquinone with | Chegg.com [chegg.com]
- 12. Effects of solvents and penetration enhancers on transdermal delivery of thymoquinone: permeability and skin deposition study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Dithymoquinone and Thymoquinone Stability
Welcome to the technical support center for dithymoquinone and its precursor, thymoquinone. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of thymoquinone stability during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Thymoquinone (TQ) is a promising bioactive compound, but its inherent instability, particularly in aqueous solutions, can present significant challenges. A primary degradation product of thymoquinone is this compound.[1][2] Understanding the factors that affect thymoquinone's stability is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my thymoquinone solution changing color and losing effectiveness?
A1: Thymoquinone is highly unstable in aqueous solutions and is susceptible to rapid degradation.[1] This instability is primarily influenced by:
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pH-Dependent Degradation: TQ is particularly unstable in neutral to alkaline aqueous solutions (pH > 7).[3]
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Photodegradation: Exposure to UV or ambient light can lead to significant degradation within hours.[3]
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Thermal and Oxidative Stress: Heat and oxygen can also contribute to the degradation of TQ.[3] The observed color change is a visual indication of the formation of degradation products, such as this compound, which corresponds to a loss of bioactivity.[1][3]
Q2: What is the optimal pH for dissolving thymoquinone in an aqueous buffer?
A2: Thymoquinone exhibits its highest stability in acidic conditions.[1] As the pH increases, especially into the alkaline range, the rate of degradation significantly accelerates.[1] For experimental purposes, it is recommended to prepare TQ solutions in a buffer with a pH between 5 and 7.4; however, degradation will still occur.[1]
Q3: How should I prepare and store a thymoquinone stock solution to maximize its stability?
A3: To prepare a relatively stable stock solution, dissolve thymoquinone in a suitable non-aqueous solvent where it demonstrates better stability, such as anhydrous ethanol or DMSO.[3] Store the stock solution under the following conditions:
-
Temperature: Store at -20°C or -80°C.[3]
-
Light: Protect from light at all times by using amber vials or wrapping the container in aluminum foil.[3]
-
Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.[3]
Q4: What is the best method to solubilize thymoquinone for in vitro cell culture experiments?
A4: Several methods can be employed to improve the solubility and stability of TQ in aqueous media for cell culture experiments:
-
Co-solvents: A small amount of a biocompatible organic solvent like DMSO or ethanol can be used to prepare a concentrated stock solution, which is then diluted into the cell culture medium. It is crucial to keep the final solvent concentration very low (typically <0.1%) to avoid solvent-induced toxicity.[3]
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Cyclodextrin Inclusion Complexes: Encapsulating TQ within cyclodextrins can significantly increase its aqueous solubility and stability.[3]
-
Nanoformulations: Formulations such as liposomes or polymeric nanoparticles can effectively encapsulate TQ, enhancing both its solubility and stability in culture media.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in aqueous buffer | Poor aqueous solubility of thymoquinone. | Prepare a concentrated stock solution in DMSO or ethanol and dilute it to the final concentration immediately before use. Ensure the final solvent concentration is low (<0.1%). Consider using cyclodextrin complexes or nanoformulations to enhance solubility.[3] |
| Rapid loss of bioactivity | Degradation of thymoquinone due to pH, light, or temperature. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C and protect them from light.[3] Use a buffer with a slightly acidic pH (5-7) for dilutions.[1] |
| Inconsistent experimental results | Instability of thymoquinone leading to variable concentrations. | Standardize the preparation and handling of thymoquinone solutions. Quantify the concentration of thymoquinone using a validated analytical method like HPLC before each experiment. |
| Color change of the solution | Formation of degradation products like this compound. | This indicates significant degradation. Discard the solution and prepare a fresh one, paying close attention to storage and handling recommendations.[1][3] |
Quantitative Data Summary
Table 1: Solubility of Thymoquinone in Aqueous Solutions
| Solvent/Condition | Solubility Range (µg/mL) | Reference |
| Water | 549 - 669 | [3][4] |
| 0.1 N HCl (at 24h) | ~653 | [5] |
| Phosphate Buffer pH 5 (at 24h) | ~619 | [5] |
| Phosphate Buffer pH 7.4 (at 24h) | ~566 | [5] |
| Phosphate Buffer pH 9 (at 24h) | ~549 | [5] |
Table 2: Forced Degradation of Thymoquinone under Different Stress Conditions
| Stress Condition | Degradation (%) | Reference |
| Thermal | 14.68 | [6] |
| Oxidative | 5.25 | [6] |
| Photolytic | 12.11 | [6] |
| Acid Hydrolysis | 1.53 | [6] |
| Base Hydrolysis | 0.78 | [6] |
Experimental Protocols
Protocol 1: Preparation of a Thymoquinone Stock Solution
-
Weigh the desired amount of crystalline thymoquinone in a light-protected environment.
-
Dissolve the thymoquinone in anhydrous DMSO or ethanol to a final concentration of 10-20 mM.
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Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into amber vials to minimize light exposure and freeze-thaw cycles.
-
Purge the vials with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store the aliquots at -20°C or -80°C for long-term storage.[3]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Thymoquinone Quantification
This protocol provides a general method. Specific parameters may need to be optimized for your instrument and samples.
-
Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile (e.g., water:methanol 30:70 v/v).[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 20 µL.[2]
-
Standard Preparation: Prepare a series of standard solutions of thymoquinone in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the range of the calibration curve.
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Analysis: Inject the standards and samples. The retention time for thymoquinone is typically around 8.77 minutes under these conditions.[7]
Visualizations
Caption: Factors leading to the degradation of Thymoquinone.
Caption: Workflow for assessing Thymoquinone stability.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. seejph.com [seejph.com]
- 7. Solvent based optimization for extraction and stability of thymoquinone from Nigella sativa Linn. and its quantification using RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Light sensitivity and degradation of Dithymoquinone solutions
Welcome to the Technical Support Center for Dithymoquinone (DTQ) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the light sensitivity and degradation of this compound and its precursor, Thymoquinone (TQ).
Frequently Asked Questions (FAQs)
Q1: My solution of Thymoquinone (TQ) has changed color. What does this indicate?
A: A color change in your TQ solution, often to a yellowish or brownish hue, is a common indicator of degradation. TQ is highly sensitive to light and heat, which can induce chemical changes, leading to the formation of degradation products, with this compound (DTQ) being a primary one.[1]
Q2: What is the relationship between Thymoquinone (TQ) and this compound (DTQ)?
A: this compound is a dimer of Thymoquinone.[2] It is frequently identified as a major degradation product when TQ is exposed to light and thermal stress.[1][3] Therefore, the presence of DTQ in a TQ solution is often a sign of degradation of the parent compound.
Q3: How significant is the light sensitivity of Thymoquinone (TQ) solutions?
A: Thymoquinone is extremely sensitive to light.[4] Studies have shown that exposure to light can lead to severe and rapid degradation, independent of the solvent or pH.[4] It is crucial to protect TQ solutions from light at all stages of handling and experimentation.
Q4: What are the primary degradation products of Thymoquinone (TQ) when exposed to light?
A: The most commonly identified degradation products of TQ upon exposure to light and heat are this compound (DTQ) and Thymohydroquinone.[1][3] The appearance of new peaks in analytical techniques like HPLC can indicate the formation of these products.[1]
Q5: Are this compound (DTQ) solutions themselves sensitive to light?
A: While it is well-established that DTQ is a photodegradation product of TQ, there is limited specific data on the photostability of isolated DTQ solutions. Given that it is formed from a light-sensitive parent compound and possesses a related chemical structure, it is prudent to assume that DTQ may also be sensitive to light. Therefore, it is recommended to handle DTQ solutions with the same precautions as TQ solutions, including protection from light.
Q6: How should I store my this compound or Thymoquinone solutions to minimize degradation?
A: To minimize degradation, store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.[1] For short-term storage, a slightly acidic buffer (e.g., pH 5) may improve stability in aqueous media.[1] For long-term storage, it is advisable to prepare stock solutions in a suitable organic solvent, aliquot them, and store them at -20°C or -80°C.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected biological activity in experiments.
-
Possible Cause: Degradation of the active compound (TQ or DTQ) due to light exposure during the experiment.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Conduct all experimental steps in a dark or low-light environment.
-
Use Protective Labware: Employ amber-colored microplates, tubes, and vials. If unavailable, wrap standard labware in aluminum foil.
-
Prepare Fresh Solutions: Prepare solutions immediately before use whenever possible.
-
Confirm Compound Integrity: Before conducting biological assays, verify the integrity of your compound using an analytical technique like HPLC to check for the presence of degradation products.
-
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
-
Possible Cause: Formation of degradation products such as this compound from Thymoquinone.
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that all handling and storage protocols to protect the solution from light have been strictly followed.
-
Analyze Degradation Products: The new peaks may correspond to degradation products like this compound.[1]
-
Optimize Storage: If not already implemented, switch to storing aliquots of your stock solution at -20°C or -80°C in amber vials.
-
Data on Thymoquinone Degradation
The following table summarizes the degradation of Thymoquinone under various stress conditions, which leads to the formation of this compound.
| Stress Condition | % Degradation of Thymoquinone | Reference |
| Thermal | 14.68% | [5] |
| Photolytic | 12.11% | [5] |
| Oxidative | 5.25% | [5] |
| Acid Hydrolysis | 1.53% | [5] |
| Base Hydrolysis | 0.78% | [5] |
Experimental Protocols
Protocol for Assessing Photostability of Thymoquinone Solutions
This protocol outlines a general procedure to assess the stability of a Thymoquinone solution under light exposure, which can be adapted to monitor the formation of this compound.
-
Solution Preparation: Prepare a stock solution of Thymoquinone in a suitable solvent (e.g., ethanol or methanol) at a known concentration.
-
Sample Preparation:
-
Light-Exposed Sample: Transfer an aliquot of the stock solution into a clear glass vial.
-
Dark Control: Transfer an equal aliquot of the stock solution into an amber glass vial or a clear vial wrapped completely in aluminum foil.
-
-
Exposure: Place both vials in a photostability chamber with a controlled light source (e.g., cool white fluorescent and near UV lamps). The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a small aliquot from each vial.
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound (Thymoquinone) from its degradation products (including this compound).
-
Data Evaluation: Calculate the percentage of Thymoquinone remaining at each time point for both the light-exposed and dark control samples. The formation of this compound can be monitored by observing the increase in its corresponding peak area in the chromatogram.
Visualizations
Caption: Experimental workflow for assessing the photostability of Thymoquinone solutions.
Caption: Simplified degradation pathway of Thymoquinone under light and heat stress.
References
Identification of Dithymoquinone degradation products by HPLC-MS
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of Dithymoquinone (DTQ) and its related degradation products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC-MS analysis of this compound in a question-and-answer format.
Question: Why am I observing peak tailing or poor peak shape for this compound?
Answer: Peak tailing for quinone compounds is a common issue. Several factors can contribute to this:
-
Secondary Interactions: Active sites on the silica-based C18 column packing can interact with the quinone structure, causing tailing. Ensure you are using a high-quality, end-capped column.
-
Column Overload: Injecting a sample with a high concentration of DTQ can saturate the column, leading to peak distortion.[1] Try diluting your sample or reducing the injection volume.
-
Inappropriate Mobile Phase pH: The pH of your mobile phase can affect the ionization state of DTQ and its degradation products, influencing their interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH using additives like formic acid or ammonium formate.
-
Column Contamination: Accumulation of contaminants from previous injections can lead to poor peak shape. Implement a regular column flushing and regeneration protocol.[1]
Question: My chromatogram shows inconsistent retention times for DTQ. What could be the cause?
Answer: Fluctuations in retention time can compromise the reliability of your results. Consider the following causes:
-
Mobile Phase Composition: Inaccurate mixing of mobile phase solvents or degradation of the solvents over time can cause shifts. Prepare fresh mobile phase daily and ensure proper degassing.[2]
-
Column Temperature: Variations in the column oven temperature can lead to retention time drift. Ensure your column compartment is maintaining a stable temperature.
-
Pump and Flow Rate Issues: Inconsistent flow from the HPLC pump is a primary cause of retention time variability. Check for leaks, air bubbles in the pump head, and ensure the pump seals are in good condition.[2]
-
Column Equilibration: Insufficient column equilibration time between injections can lead to drifting retention times, especially when running a gradient. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Question: I am seeing broad peaks, which is affecting my resolution and sensitivity. How can I fix this?
Answer: Broad peaks can be caused by several factors related to the HPLC system and method:[1][3]
-
Large Injection Volume: Injecting an excessive volume of your sample can cause the analyte band to broaden as it enters the column.[1]
-
Extra-Column Volume: Long or wide-diameter tubing between the injector, column, and detector can contribute significantly to peak broadening.[1] Use tubing with a small internal diameter and keep connections as short as possible.
-
Column Degradation: An aging column or one with a void at the head will result in broader peaks.[1][2] If other troubleshooting fails, consider replacing the column.
-
Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause distorted and broad peaks. Whenever possible, dissolve your sample in the initial mobile phase.[1]
Question: My MS signal for DTQ is weak or absent. What should I check?
Answer: Low sensitivity in MS can be a complex issue. Here are some starting points:
-
Ionization Efficiency: this compound, like other quinones, may have variable ionization efficiency. Experiment with both positive and negative electrospray ionization (ESI) modes to see which provides a better signal.
-
Source Conditions: Optimize MS source parameters such as capillary voltage, gas flow (nebulizing and drying gas), and source temperature for your specific analyte and flow rate.
-
Mobile Phase Additives: The presence of additives like formic acid (for positive mode) or ammonium formate can significantly enhance the ionization of your target compounds.
-
Derivatization: For challenging quinones, derivatization with reagents like methanol has been shown to improve ionization efficiency and sensitivity in ESI-MS/MS.[4]
Frequently Asked Questions (FAQs)
What is this compound and how is it formed?
This compound (DTQ) is primarily known as a photodegradation product of Thymoquinone (TQ), the main bioactive compound in Nigella sativa (black seed).[5][6] When solutions containing TQ are exposed to light, TQ can dimerize to form DTQ.[5][7]
What are the typical conditions that lead to the degradation of Thymoquinone and the formation of this compound?
Forced degradation studies have shown that Thymoquinone is highly susceptible to degradation under specific stress conditions, often leading to the formation of DTQ and other products.
-
Photolytic Stress: Exposure to UV or ambient light is a primary driver for the conversion of TQ to DTQ.[5][8][9][10] This is often the most significant degradation pathway.
-
Thermal Stress: High temperatures can also induce degradation of TQ.[9][11][12]
-
Oxidative Stress: TQ shows some susceptibility to oxidative conditions.[11][13]
-
Hydrolytic Stress (pH): TQ is relatively stable in acidic conditions but shows significant degradation in alkaline (basic) pH environments.[8][10][14]
The following DOT script visualizes the primary degradation pathway from Thymoquinone to this compound.
Caption: Primary degradation pathway of Thymoquinone (TQ) to this compound (DTQ).
How should I prepare samples for HPLC-MS analysis of DTQ?
Proper sample preparation is critical for accurate analysis.
-
Extraction: If starting from a complex matrix (e.g., black seed oil), extract Thymoquinone and its related compounds using a suitable solvent like methanol or ethanol.[15][16]
-
Standard Preparation: Prepare a stock solution of this compound standard in an appropriate solvent like HPLC-grade methanol.[17] Keep this solution protected from light and store it at a low temperature to prevent degradation.
-
Dilution: Create a series of working standards by diluting the stock solution with the mobile phase.
-
Filtration: Before injection, filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could damage the HPLC column.[17]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Place the powdered this compound standard in a hot air oven at 80°C for 48 hours. Dissolve a known amount in methanol for analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight for 48 hours or in a photostability chamber.
-
-
HPLC-MS Analysis: Analyze the stressed samples alongside an unstressed control sample.
The workflow for this experimental protocol is illustrated below.
Caption: Experimental workflow for a forced degradation study of this compound.
Recommended HPLC-MS Parameters
The following table provides a starting point for developing an HPLC-MS method for this compound analysis. Parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| HPLC Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)[17] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol or Acetonitrile with 0.1% Formic Acid[18] |
| Elution Mode | Isocratic (e.g., 60:40 ACN:Water) or Gradient[10][19] |
| Flow Rate | 0.8 - 1.0 mL/min[19] |
| Column Temp. | 25 - 40°C[19] |
| Injection Vol. | 5 - 20 µL[15] |
| Detector | Diode Array Detector (DAD) or UV at ~254 nm[9][18] |
| MS Ion Source | Electrospray Ionization (ESI) |
| MS Mode | Positive and/or Negative Ion Mode |
| MS Analysis | Full Scan for identification, followed by MS/MS (product ion scan) for structural elucidation of degradation products. |
Quantitative Data Summary
Forced degradation studies on Thymoquinone (TQ), the precursor to this compound, provide insight into its stability. The table below summarizes typical degradation percentages under various stress conditions. Note that photolytic degradation is the primary pathway for the formation of this compound.
| Stress Condition | Duration | Degradation of TQ (%) | Reference |
| Thermal | Varies | ~14.7% | [11][13] |
| Photolytic | Varies | ~12.1% | [11][13] |
| **Oxidative (H₂O₂) ** | Varies | ~5.3% | [11][13] |
| Acid Hydrolysis | Varies | ~1.5% | [11][13] |
| Base Hydrolysis | Varies | ~0.8% | [11][13] |
This low degradation under basic conditions in some studies contrasts with others that report high instability at alkaline pH, highlighting the importance of specific experimental conditions (solvent, temperature) on reaction kinetics.[8][14]
The following DOT script provides a troubleshooting flowchart for a common HPLC issue.
Caption: Troubleshooting flowchart for poor peak shape in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. seejph.com [seejph.com]
- 12. Evaluating the Thymoquinone Content and Antioxidant Properties of Black Cumin (Nigella sativa L.) Seed Oil During Storage at Different Thermal Treatments [mdpi.com]
- 13. seejph.com [seejph.com]
- 14. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phcog.com [phcog.com]
- 16. Solvent based optimization for extraction and stability of thymoquinone from Nigella sativa Linn. and its quantification using RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification, validation and quantification of thymoquinone in conjunction with assessment of bioactive possessions and GC-MS profiling of pharmaceutically valuable crop Nigella (Nigella sativa L.) varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agrijournals.ir [agrijournals.ir]
- 19. d-nb.info [d-nb.info]
Dithymoquinone nanoparticle formulation for improved bioavailability
Disclaimer: Scientific literature extensively covers the formulation of thymoquinone (TQ) into nanoparticles to enhance its bioavailability. However, specific research on the nanoparticle formulation of dithymoquinone (DTQ), a dimer of TQ, is limited. This technical support center provides guidance based on the well-established protocols and data for TQ nanoparticles. Researchers should consider this information as a starting point and may need to optimize these methods for DTQ-specific formulations.
Frequently Asked Questions (FAQs)
Q1: Why is a nanoparticle formulation necessary for this compound?
A1: Like thymoquinone, this compound is expected to have poor aqueous solubility and limited bioavailability, which restricts its therapeutic potential.[1][2] Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation, and facilitate targeted delivery, thereby enhancing its overall efficacy.[1][3]
Q2: What types of nanoparticles are suitable for this compound encapsulation?
A2: Based on research with thymoquinone, several nanoparticle systems are promising. These include polymeric nanoparticles (e.g., using PLGA or chitosan), lipid-based nanocarriers (e.g., lipid nanocapsules or solid lipid nanoparticles), and cubosomes.[4][5][6][7] The choice of nanoparticle will depend on the specific research goals, such as the desired release profile and targeting strategy.
Q3: What are the key parameters to consider during the formulation process?
A3: Critical parameters include particle size, polydispersity index (PDI), encapsulation efficiency, and drug loading capacity.[1][7] Ideally, nanoparticles should have a uniform size distribution (low PDI) to ensure consistent performance. The encapsulation efficiency should be high to maximize the amount of this compound carried by the nanoparticles.
Q4: How can I characterize the formulated this compound nanoparticles?
A4: A combination of techniques is essential for proper characterization. Dynamic Light Scattering (DLS) is used to determine particle size and PDI.[5] Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can visualize the morphology of the nanoparticles.[4][5] Techniques like High-Performance Liquid Chromatography (HPLC) are used to determine the encapsulation efficiency and drug loading.[8]
Q5: How does nanoparticle formulation improve the bioavailability of thymoquinone, and can this be expected for this compound?
A5: Nanoparticle formulations of thymoquinone have been shown to significantly increase its bioavailability. For instance, nanostructured lipid carriers (NLCs) increased the relative bioavailability of TQ by 2 to 4-fold compared to a TQ suspension.[9] A pilot pharmacokinetic study with polymeric nanoparticles showed a 1.3-fold increase in bioavailability.[1] These improvements are attributed to enhanced solubility, protection from metabolic degradation, and improved absorption. It is reasonable to expect similar bioavailability enhancements for this compound nanoparticle formulations.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency | Poor affinity of this compound for the nanoparticle core material. | - Modify the formulation by using a different polymer or lipid with higher affinity for this compound.- Optimize the drug-to-carrier ratio.[10]- Adjust the pH of the medium during encapsulation. |
| Large Particle Size or High PDI | - Inefficient homogenization or sonication.- Aggregation of nanoparticles. | - Increase the energy input during formulation (e.g., higher homogenization speed or longer sonication time).- Optimize the concentration of the stabilizer or surfactant.- Filter the nanoparticle suspension through a membrane with a defined pore size. |
| Poor Stability of the Nanoparticle Suspension | - Insufficient surface charge leading to aggregation.- Degradation of the carrier material. | - Measure the zeta potential of the nanoparticles; a value further from zero (either positive or negative) indicates better stability.- Add a suitable stabilizer or coating agent (e.g., PEGylation).- Store the nanoparticle suspension at an appropriate temperature and protect it from light. |
| Burst Release of this compound | This compound is adsorbed to the surface of the nanoparticles rather than being encapsulated. | - Wash the nanoparticles thoroughly after formulation to remove surface-adsorbed drug.- Optimize the formulation parameters to favor encapsulation over surface adsorption. |
| Inconsistent Results Between Batches | Variations in experimental conditions. | - Standardize all experimental parameters, including temperature, stirring speed, and addition rate of reagents.- Ensure the quality and purity of all starting materials. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on thymoquinone nanoparticle formulations. This data can serve as a benchmark for researchers developing this compound nanoparticles.
Table 1: Physicochemical Properties of Thymoquinone Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA-PEG Nanoparticles | PLGA-PEG | 150-200 | Not specified | 97.5 | Not specified | [4] |
| Chitosan Nanoparticles | Chitosan | ~20 (TEM), 48.6-65.0 (DLS) | Not specified | 88.2 - 94.5 | Up to 50.7 | [5] |
| Lipid Nanocapsules (LNCs) | Kolliphor®HS15 and Lipoid®S100 | 58.3 ± 3.7 | Not specified | 87.7 ± 4.5 | ~8 | [6] |
| Polymeric Nanocapsules | mPEG-PCL | 117 | 0.16 | ~60 | Not specified | [1] |
| Cubosomes | Glyceryl monooleate (GMO) | 98 ± 4.10 | 0.234 | 96.60 ± 3.58 | Not specified | [7] |
| PEGylated Nanoparticles | PEG 6000 | Not specified | Not specified | Up to 99.97 | 0.66 | [10] |
Table 2: Bioavailability Enhancement of Thymoquinone Nanoparticles
| Nanoparticle Formulation | Study Type | Bioavailability Improvement | Reference |
| Nanostructured Lipid Carriers (NLCs) | In vivo (animals) | 2.03 and 3.97-fold higher than TQ suspension | [9] |
| Polymeric Nanoparticles (mPEG-PCL) | In vivo (mice) | 1.3-fold increase in bioavailability | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA-PEG Nanoparticles (Adapted from Thymoquinone Protocol)
This protocol is adapted from the nanoprecipitation technique used for encapsulating thymoquinone in a biodegradable polymeric matrix.[4]
Materials:
-
This compound
-
Poly(lactide-co-glycolide)-Poly(ethylene glycol) (PLGA-PEG) copolymer
-
Acetonitrile
-
Surfactant (e.g., Pluronic F-68)
-
Deionized water
-
Sucrose (as a cryoprotectant)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA-PEG and this compound in acetonitrile. Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant like Pluronic F-68.
-
Nanoprecipitation: While vigorously stirring the aqueous solution, add the organic phase dropwise. Nanoparticles will form spontaneously as the solvent diffuses.
-
Solvent Evaporation: The resulting nanoparticle dispersion is then subjected to vacuum evaporation to remove the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove unencapsulated drug and excess surfactant.
-
Lyophilization: Resuspend the purified nanoparticles in a solution of sucrose (e.g., 5%) and freeze-dry the suspension to obtain a powder for long-term storage.
Protocol 2: Characterization of this compound Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Reconstitute the lyophilized nanoparticles in deionized water.
-
Dilute the suspension to an appropriate concentration.
-
Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Perform the measurement according to the instrument's protocol. The analysis should be performed in triplicate.
-
2. Morphological Characterization:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Procedure:
-
Prepare a dilute suspension of the nanoparticles in water.
-
Place a drop of the suspension onto a carbon-coated copper grid (for TEM) or a stub (for SEM).
-
Allow the sample to air dry.
-
For SEM, the sample may need to be sputter-coated with a conductive material.
-
Image the sample using the electron microscope.
-
3. Encapsulation Efficiency and Drug Loading:
-
Principle: This involves separating the encapsulated this compound from the free drug and quantifying both.
-
Procedure:
-
Centrifuge a known amount of the this compound nanoparticle suspension at high speed to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated (free) this compound.
-
Quantify the amount of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound nanoparticles.
Caption: Key signaling pathways modulated by thymoquinone, which may be relevant for this compound.
References
- 1. Development of a Thymoquinone Polymeric Anticancer Nanomedicine through Optimization of Polymer Molecular Weight and Nanoparticle Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Thymoquinone Poly(lactide-co-glycolide) Nanoparticles Exhibit Enhanced Anti-proliferative, Anti-inflammatory, and Chemosensitization Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thymoquinone-loaded lipid nanocapsules with promising anticancer activity for colorectal cancer - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00445G [pubs.rsc.org]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of Bioavailability and Pharmacodynamic Effects of Thymoquinone Via Nanostructured Lipid Carrier (NLC) Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Dithymoquinone Oral Bioavailability
Note to Researchers: While this guide focuses on Dithymoquinone, the majority of published research on enhancing the oral bioavailability of quinone-based compounds from Nigella sativa has centered on its more abundant analogue, Thymoquinone (TQ). This compound and Thymoquinone share structural similarities and face comparable challenges, such as poor aqueous solubility and significant first-pass metabolism. Therefore, the strategies, protocols, and troubleshooting advice detailed below for Thymoquinone serve as a critical and highly relevant starting point for overcoming the poor oral bioavailability of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound and Thymoquinone?
A1: The low oral bioavailability of these compounds stems from several key challenges:
-
High Lipophilicity and Poor Aqueous Solubility: Thymoquinone is a highly lipophilic compound with low aqueous solubility (<1 mg/mL), which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: After absorption from the gut, the compound passes through the liver via the portal vein before reaching systemic circulation.[2] The liver extensively metabolizes it, significantly reducing the amount of active drug that reaches the bloodstream.[2][3] This phenomenon is known as the first-pass effect.
-
Chemical Instability: Thymoquinone is unstable in aqueous solutions, especially at higher pH levels, and is sensitive to light, which can lead to degradation in the gastrointestinal tract.[4][5][6][7]
Q2: What are the most effective strategies to improve the oral bioavailability of these compounds?
A2: The most successful strategies focus on developing advanced drug delivery systems, primarily nanoformulations, to tackle the challenges of poor solubility and first-pass metabolism.[8] These include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media like GI fluids.[4][5][9][10] This enhances solubility and absorption.
-
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid and/or liquid lipids.[11][12] They encapsulate the drug, increase its surface area for dissolution, and can facilitate lymphatic uptake, which helps bypass the liver's first-pass metabolism.[13][14][15]
-
Lipid-Polymer Hybrid Nanoparticles (LPHNs): These systems combine the advantages of both lipid-based and polymer-based nanoparticles to improve drug encapsulation, stability, and mucoadhesive properties for enhanced absorption.[1][16]
Q3: How much can these nanoformulations improve bioavailability?
A3: Studies in animal models have shown significant improvements. For instance, SNEDDS formulations have been reported to increase the relative bioavailability of Thymoquinone by approximately 4-fold compared to a simple suspension.[4][5][9][10][17] NLCs have demonstrated a 3.97-fold increase, and lipid-polymer hybrid nanoparticles have shown a 4.74-fold enhancement in bioavailability.[16][18]
Troubleshooting Guide
Issue 1: Poor Drug Entrapment Efficiency (%EE) in Lipid Nanoparticles
-
Q: My Entrapment Efficiency (%EE) for the quinone in my SLN/NLC formulation is consistently below 70%. What are the likely causes and solutions?
-
A:
-
Cause 1: Drug Partitioning to External Phase: The drug may have a higher affinity for the external aqueous phase than the lipid matrix, especially during the homogenization process.
-
Solution: Modify the lipid matrix. For NLCs, try increasing the proportion of liquid lipid (oil) within the solid lipid matrix. This creates a less-perfect crystalline structure, allowing for higher drug loading.[8]
-
-
Cause 2: Drug Expulsion during Storage: The lipid matrix can recrystallize into a more ordered state over time, expelling the encapsulated drug.
-
Solution: Use a blend of different solid lipids or incorporate liquid lipids to create NLCs. The imperfect crystal lattice of NLCs reduces drug expulsion.[8] Also, ensure storage is at a suitable temperature, well below the lipid's melting point.
-
-
Cause 3: Insufficient Surfactant Concentration: The surfactant may not be adequately stabilizing the newly formed nanoparticles, leading to drug leakage.
-
Solution: Optimize the concentration of your surfactant (e.g., Polysorbate 80, Pluronic F127). Conduct a systematic study with varying lipid-to-surfactant ratios to find the optimal balance for particle stability and entrapment.
-
-
Issue 2: Particle Aggregation and Instability of Nanoformulations
-
Q: My prepared nanoemulsion is stable initially, but I observe a significant increase in particle size and aggregation after a few days. How can this be prevented?
-
A:
-
Cause 1: Insufficient Zeta Potential: The surface charge of the nanoparticles may be too low to create sufficient electrostatic repulsion to prevent them from aggregating.
-
Solution: A zeta potential of approximately ±30 mV is generally considered necessary for good stability. If your value is close to neutral, consider adding a charged surfactant or a polymer like chitosan to the formulation, which imparts a positive charge and can improve stability.[19]
-
-
Cause 2: Ostwald Ripening: In emulsions, smaller droplets can dissolve and redeposit onto larger ones, leading to an overall increase in average particle size over time.
-
Solution: Ensure your formulation includes an oil phase with very low aqueous solubility. Additionally, optimizing the surfactant/co-surfactant blend (Smix ratio) in SNEDDS is crucial for creating a stable interfacial film that prevents droplet coalescence.[3]
-
-
Cause 3: Temperature-Induced Destabilization: Fluctuations in storage temperature can affect lipid crystallinity and surfactant properties.
-
Solution: Store formulations at a constant, controlled temperature (e.g., 4°C), and perform stability studies under accelerated conditions (e.g., 25°C, 40°C) as per ICH guidelines to predict long-term stability.[11]
-
-
Issue 3: High Variability in In Vivo Pharmacokinetic Data
-
Q: I am observing large standard deviations in the plasma concentration-time profiles between different rats in the same treatment group. What are the potential sources of this variability?
-
A:
-
Cause 1: Inconsistent Dosing: Oral gavage technique can be a source of variability. Inconsistent administration can lead to differences in the amount of formulation delivered to the stomach.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal's weight. Confirm the dose volume is accurate for each animal.
-
-
Cause 2: Physiological Differences: Factors such as differences in gastric emptying time, intestinal motility, and metabolic enzyme expression (e.g., Cytochrome P450s) can vary between individual animals.[2][20]
-
Solution: While difficult to eliminate, this variability can be managed. Ensure animals are properly acclimatized and fasted overnight (with free access to water) before dosing to standardize gastric conditions.[8] Using a larger group of animals (n=6 or more) can help improve the statistical power and reliability of the mean data.
-
-
Cause 3: Blood Sampling and Processing: Inconsistent timing of blood collection or issues during plasma separation and storage can introduce errors.
-
Solution: Adhere strictly to the predetermined blood sampling time points.[8] Ensure samples are immediately processed to separate plasma and are stored at -80°C until analysis to prevent drug degradation.
-
-
Data on Bioavailability Enhancement of Thymoquinone
The following table summarizes pharmacokinetic data from various studies in animal models, demonstrating the improvement in oral bioavailability achieved with different nanoformulation strategies compared to a conventional drug suspension.
| Formulation Type | Animal Model | Key Pharmacokinetic Findings | Fold Increase in Bioavailability (Relative) | Citations |
| SNEDDS | Wistar Rats | Cmax: 420.31 µg/mL (vs. 98.51 µg/mL for suspension) | 4.7-fold | [3] |
| SNEDDS | Wistar Rats | Significant improvement in in vivo absorption | 4-fold | [4][5][9][10] |
| SNEDDS | Rats | Significant improvement in in vivo absorption | 3.87-fold | [17][21] |
| NLC Formulation | Rats | AUC0-t significantly higher than TQ suspension | 3.97-fold | [18] |
| Lipid-Polymer Hybrid Nanoparticles (LPHNPs) | Wistar Rats | Enhanced absorption from the intestine | 4.74-fold | [16] |
| Chitosan-Modified SLNs | Wistar Rats | Improved absorption due to reduced particle size | ~3.53-fold | [19] |
| Cold Wet-Milling Nanoparticles | Rats | Enhanced TQ exposure, Tmax reduced to a quarter | ~6-fold | [22] |
| TQ-NLC (Oral) | Rats | Bypasses first-pass metabolism via lymphatic system | Greater relative bioavailability than IV administration | [13][14] |
Experimental Protocols
Protocol 1: Preparation of Thymoquinone-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the solvent injection method.
-
Materials: Thymoquinone (TQ), Solid Lipid (e.g., Glyceryl monostearate), Surfactant (e.g., Tween 80), Organic Solvent (e.g., Ethanol), and Purified Water.
-
Equipment: Magnetic stirrer with heating, Syringe pump, Beaker.
-
Methodology:
-
Lipid Phase Preparation: Dissolve a precisely weighed amount of TQ and the solid lipid in a minimal amount of ethanol. Heat the mixture to a temperature approximately 5-10°C above the melting point of the lipid to ensure complete dissolution and miscibility.
-
Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the surfactant (e.g., Tween 80) in purified water. Heat this solution to the same temperature as the lipid phase.
-
Nanoparticle Formation: While vigorously stirring the heated aqueous phase on the magnetic stirrer, inject the lipid phase into it using a syringe pump at a constant, slow rate.
-
Homogenization & Cooling: The resulting hot nanoemulsion is immediately cooled down in an ice bath while continuing to stir. This rapid cooling causes the lipid to precipitate, forming solid nanoparticles that encapsulate the drug.
-
Purification: The SLN dispersion can be centrifuged or dialyzed to remove any un-encapsulated drug and excess surfactant.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.[11]
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical procedure for evaluating the oral bioavailability of a novel this compound/Thymoquinone formulation.
-
Animal Model: Male Wistar or Sprague-Dawley rats (e.g., 200-250g).
-
Methodology:
-
Acclimatization: Acclimatize the rats to laboratory conditions for at least one week prior to the experiment.[8]
-
Grouping: Divide the animals into groups (n=6 per group), including a control group (receiving drug suspension) and test groups (receiving the new formulations).
-
Fasting: Fast the animals overnight (12-14 hours) before dosing, but allow free access to water to ensure a standardized gastrointestinal state.[8]
-
Dosing: Administer the respective formulations orally to each rat using a gavage needle. The dose should be calculated based on the animal's body weight.
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[8] Blood is typically collected from the tail vein or retro-orbital plexus into heparinized tubes.
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 min) to separate the plasma.
-
Sample Storage: Transfer the plasma into clean microcentrifuge tubes and store at -80°C until analysis.
-
Data Analysis: Quantify the drug concentration in plasma using a validated analytical method (e.g., HPLC). Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability using non-compartmental analysis.[23][24]
-
Protocol 3: Quantification of Thymoquinone in Plasma Samples by HPLC
This protocol describes a general method for drug extraction and analysis.
-
Equipment: HPLC system with a UV detector, C18 column.
-
Reagents: HPLC-grade methanol, Acetonitrile, Water, Internal Standard (IS).
-
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL plasma sample in a microcentrifuge tube, add a known concentration of an appropriate Internal Standard.[24]
-
Add an extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 min) to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, fixed volume (e.g., 200 µL) of the HPLC mobile phase.[24]
-
-
HPLC Analysis:
-
Inject a specific volume (e.g., 20 µL) of the reconstituted sample into the HPLC system.
-
Use a suitable mobile phase (e.g., a mixture of methanol, water, and acetonitrile) and a C18 column.
-
Set the UV detector to the λmax of the compound (e.g., 254 nm for Thymoquinone).[25]
-
-
Quantification: Create a calibration curve using standard solutions of known concentrations. Calculate the concentration of the drug in the plasma samples by comparing the peak area ratio of the drug to the internal standard against the calibration curve.[26]
-
Visualizations
References
- 1. Harnessing Lipid Polymer Hybrid Nanoparticles for Enhanced Oral Bioavailability of Thymoquinone: In Vitro and In Vivo Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. Thymoquinone-loaded nanostructured lipid carriers: preparation, gastroprotection, in vitro toxicity, and pharmacokinetic properties after extravascular administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Biodistribution of Thymoquinone-loaded Nanostructured Lipid Carrier After Oral and Intravenous Administration into Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Biodistribution of Thymoquinone-loaded Nanostructured Lipid Carrier After Oral and Intravenous Administration into Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Oral bioavailability enhancement and hepatoprotective effects of thymoquinone by self-nanoemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancement of Bioavailability and Pharmacodynamic Effects of Thymoquinone Via Nanostructured Lipid Carrier (NLC) Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 21. researchgate.net [researchgate.net]
- 22. Development of a novel nanoparticle formulation of thymoquinone with a cold wet-milling system and its pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Gender effect on the pharmacokinetics of thymoquinone: Preclinical investigation and in silico modeling in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fada.birzeit.edu [fada.birzeit.edu]
- 25. or.niscpr.res.in [or.niscpr.res.in]
- 26. dergipark.org.tr [dergipark.org.tr]
Challenges in delivering Dithymoquinone in in vivo studies
Welcome to the technical support center for researchers utilizing Dithymoquinone (DTQ) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions to address common challenges in the handling and delivery of this compound.
Disclaimer: this compound (DTQ) is a dimer of Thymoquinone (TQ) and is found in smaller quantities in Nigella sativa.[1][2] Due to a relative scarcity of direct research on the physicochemical properties of DTQ, much of the guidance provided here is extrapolated from the extensive research available for TQ, its structural analog. This approach is based on the high likelihood of shared challenges, such as poor aqueous solubility and stability.[1][3]
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my in vivo study. What solvents are recommended?
A1: Like its analog Thymoquinone (TQ), this compound is a lipophilic compound with poor aqueous solubility.[1][3][4] Direct dissolution in aqueous buffers for parenteral administration is often challenging and not recommended for long-term storage due to stability issues.[5][6]
For initial stock solutions, organic solvents are necessary. Based on data for TQ, the following solvents can be considered:
-
Ethanol, DMSO, and Dimethylformamide (DMF): TQ is soluble in these organic solvents at concentrations of approximately 16 mg/mL (Ethanol, DMF) and 14 mg/mL (DMSO).[5]
-
Benzene: Studies on TQ extraction have shown benzene to be a good solvent.[7]
For in vivo administration, it is crucial to minimize the concentration of organic solvents. A common method is to first dissolve the compound in a minimal amount of an organic solvent like ethanol and then dilute it with the desired aqueous buffer (e.g., PBS).[5] However, be aware that this can lead to precipitation and stability issues.[5]
Q2: My this compound solution seems to degrade quickly. What are the stability concerns?
A2: Thymoquinone (TQ) is highly unstable under certain conditions, and it is prudent to assume similar instability for DTQ. Key factors affecting stability include:
-
Aqueous Solutions: TQ shows very low stability in aqueous solutions, with rapid degradation.[8] Aqueous preparations are generally not recommended for storage.[5]
-
pH: TQ degradation is significantly affected by pH, with instability observed particularly at alkaline pH.[8]
-
Light: TQ is highly sensitive to light, which can cause severe degradation in a short period, regardless of the solvent.[6][8] It is recommended to always work with DTQ in light-protected conditions (e.g., amber vials, wrapping containers in foil).
-
Temperature: Elevated temperatures can also lead to the degradation of TQ.[6]
Q3: What are the main challenges I can expect with the bioavailability of this compound?
A3: The primary challenges affecting the in vivo bioavailability of DTQ are expected to be similar to those of TQ:
-
Poor Aqueous Solubility: This limits its dissolution in gastrointestinal fluids for oral administration and in blood for systemic circulation.[9][10]
-
Instability: Degradation in the gastrointestinal tract and in circulation can reduce the amount of active compound reaching the target site.[9]
-
Rapid Metabolism and Elimination: Pharmacokinetic studies of TQ have shown rapid elimination from the body.[11]
These factors contribute to low oral bioavailability, which necessitates the use of advanced formulation strategies to enhance therapeutic efficacy.[1][3]
Q4: What are nanoformulations and can they help with DTQ delivery?
A4: Nanoformulations are advanced drug delivery systems that encapsulate the active compound in nanoparticles. For poorly soluble and unstable compounds like TQ, and likely DTQ, nanoformulations offer significant advantages:
-
Improved Solubility and Stability: Encapsulation can protect the compound from degradation and improve its solubility in aqueous environments.[9]
-
Enhanced Bioavailability: Nanoformulations can improve absorption and circulation time, leading to higher bioavailability.[12][13]
-
Reduced Toxicity: By improving the therapeutic index, nanoformulations can sometimes reduce the overall toxicity of the compound.
-
Targeted Delivery: Some nanoformulations can be designed to target specific tissues or cells.
Common types of nanoformulations studied for TQ include liposomes, nanostructured lipid carriers (NLCs), nanoemulsions, and polymeric micelles.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of DTQ during dilution for in vivo administration. | Poor aqueous solubility of DTQ. The aqueous buffer is being added too quickly or the final concentration is too high. | 1. Ensure the initial stock solution in organic solvent is fully dissolved. 2. Add the aqueous buffer slowly while vortexing or stirring. 3. Consider using a co-solvent system or a surfactant. 4. If precipitation persists, consider developing a nanoformulation (e.g., liposomes, NLCs) to improve solubility and stability.[9] |
| Inconsistent results in animal studies. | Degradation of DTQ in the formulation. Instability due to light, pH, or temperature. | 1. Prepare formulations fresh before each experiment. 2. Protect all solutions from light at all stages of preparation and administration.[6][8] 3. Ensure the pH of the final formulation is controlled and not in the alkaline range.[8] 4. Store stock solutions at -20°C in an appropriate organic solvent.[5] 5. Use a validated analytical method (e.g., HPLC) to confirm the concentration and purity of DTQ in your formulation before administration.[7][14] |
| Low efficacy observed in the in vivo model. | Poor bioavailability of DTQ. Insufficient dose reaching the target tissue. | 1. Consider alternative routes of administration (e.g., intraperitoneal vs. oral) that may bypass first-pass metabolism. 2. Increase the dose, being mindful of potential toxicity. 3. The most effective solution is to enhance bioavailability using a nanoformulation, such as a nanostructured lipid carrier (NLC), which has been shown to significantly improve the bioavailability of TQ.[12][15] |
| Signs of toxicity in animal subjects. | The dose of DTQ may be too high. The vehicle (e.g., organic solvent) may be causing toxicity. | 1. Conduct a dose-response study to determine the maximum tolerated dose (MTD). 2. Reduce the concentration of any organic solvents in the final formulation to a minimum. 3. Consider encapsulating DTQ in a nanoformulation, which has been shown to reduce the toxicity of TQ. |
Data Summary Tables
Table 1: Solubility of Thymoquinone (TQ) in Various Solvents (Extrapolated for DTQ)
| Solvent | Solubility | Reference |
| Ethanol | ~16 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | ~14 mg/mL | [5] |
| Dimethylformamide (DMF) | ~16 mg/mL | [5] |
| Water & Aqueous Buffers | Sparingly soluble (~0.5-0.7 mg/mL) | [5][8] |
| Benzene | Good solvent for extraction | [7] |
| Hexane | Good solvent for extraction | [16] |
Table 2: Pharmacokinetic Parameters of Thymoquinone (TQ) in Rabbits (as a proxy for DTQ)
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (20 mg/kg) | Reference |
| Elimination Half-life (T1/2) | ~63.4 min | ~274.6 min | [11] |
| Clearance (CL) | ~7.2 mL/kg/min | ~12.3 mL/min/kg (apparent) | [11] |
| Volume of Distribution (Vss) | ~701 mL/kg | ~5109 mL/kg (apparent) | [11] |
| Absolute Bioavailability | - | ~58% | [11] |
| Protein Binding | >99% | >99% | [11] |
Experimental Protocols
Protocol 1: Preparation of Thymoquinone-Loaded Liposomes (Adapted for DTQ)
This protocol is based on the ethanol injection method described for TQ and can be adapted for DTQ.[9]
Materials:
-
This compound (DTQ)
-
Phospholipid (e.g., from egg yolk)
-
Cholesterol (optional, can improve stability)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve DTQ, phospholipid, and cholesterol (if used) in 10 mL of ethanol with stirring (e.g., 500 rpm for 10 minutes) to form the lipid phase.
-
In a separate vessel, have 10 mL of deionized water stirring at a higher speed (e.g., 1000 rpm).
-
Inject the lipid phase into the deionized water at a constant rate (e.g., 1 mL/s).
-
Continue stirring for 15 minutes.
-
Gently heat the resulting liposomal suspension to approximately 30°C to evaporate the ethanol until the final volume is reduced to 10 mL.
-
The resulting liposomes should be characterized for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of DTQ
This is a general protocol for the quantification of quinone compounds, adapted from methods for TQ.[7][14]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column
Mobile Phase:
-
A mixture of methanol and water (e.g., 70:30 v/v) is often effective for TQ.[7] The optimal ratio for DTQ may require some method development.
Procedure:
-
Prepare a stock solution of DTQ standard in methanol.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1 to 100 µg/mL).
-
Prepare samples for analysis (e.g., extracts from plasma or tissue homogenates) using appropriate extraction techniques (e.g., liquid-liquid extraction or solid-phase extraction).
-
Inject standards and samples onto the HPLC system.
-
Monitor the absorbance at a wavelength of approximately 254 nm.[7][17]
-
Quantify the amount of DTQ in the samples by comparing the peak area to the standard curve.
Visualizations
Caption: Troubleshooting workflow for inconsistent in vivo results with this compound.
Caption: General experimental workflow for an in vivo subacute toxicity study of a DTQ formulation.
Caption: Putative anti-inflammatory signaling pathway inhibited by this compound, based on Thymoquinone data.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Identification, validation and quantification of thymoquinone in conjunction with assessment of bioactive possessions and GC-MS profiling of pharmaceutically valuable crop Nigella (Nigella sativa L.) varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential and Pharmaceutical Development of Thymoquinone: A Multitargeted Molecule of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Solvent based optimization for extraction and stability of thymoquinone from Nigella sativa Linn. and its quantification using RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Stable Liposomal Drug Delivery System of Thymoquinone and Its In Vitro Anticancer Studies Using Breast Cancer and Cervical Cancer Cell Lines | MDPI [mdpi.com]
- 10. Thymoquinone Loaded Topical Nanoemulgel for Wound Healing: Formulation Design and In-Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and Biodistribution of Thymoquinone-loaded Nanostructured Lipid Carrier After Oral and Intravenous Administration into Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Biodistribution of Thymoquinone-loaded Nanostructured Lipid Carrier After Oral and Intravenous Administration into Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A voltammetric approach for the quantification of thymoquinone in Nigella Sativa products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. abap.co.in [abap.co.in]
- 17. tandfonline.com [tandfonline.com]
Dithymoquinone-Induced Cytotoxicity at High Concentrations: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of dithymoquinone (DTQ) at high concentrations. Due to the limited availability of detailed mechanistic studies specifically on this compound, much of the information, particularly regarding signaling pathways and comprehensive quantitative data, is extrapolated from research on its well-studied monomer, thymoquinone (TQ). This information should serve as a foundational guide for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTQ) and how is it related to thymoquinone (TQ)?
A1: this compound is a dimer of thymoquinone, meaning it is a molecule formed from two thymoquinone units.[1] TQ is a major bioactive compound found in the seeds of Nigella sativa.[2] DTQ can be synthesized from TQ, often through photodimerization.[3] While both compounds exhibit cytotoxic properties, some studies suggest that TQ has higher biological activity.[3]
Q2: What are the known cytotoxic effects of this compound at high concentrations?
A2: Studies have shown that this compound is cytotoxic to several types of human tumor cells, including multi-drug resistant (MDR) cell lines.[4] The cytotoxic effects of DTQ were observed with IC50 values in the micromolar range.[4] One study noted that while DTQ had activity against SARS-CoV-2-infected cells, it also showed high cytotoxicity in uninfected VERO-E6 cells.[5][6]
Q3: What is the primary mechanism of this compound-induced cytotoxicity?
A3: The precise high-concentration cytotoxic mechanism of DTQ is not as extensively studied as that of TQ. However, for TQ, high concentrations are known to induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[7][8] This leads to the activation of caspase cascades, disruption of the mitochondrial membrane potential, and ultimately, cell death.[1][8][9] It is plausible that DTQ induces cytotoxicity through similar ROS-mediated apoptotic pathways. Interestingly, one study suggested that the cytotoxicity of both TQ and DTQ may not be dependent on radical generation, indicating other potential mechanisms may be at play.[4]
Q4: How does the cytotoxicity of DTQ compare to TQ?
A4: Limited comparative studies suggest that thymoquinone may have higher cytotoxic, antifungal, and antioxidant activity compared to this compound.[3] However, both compounds have been shown to be effective against various cancer cell lines.[4]
Q5: What solvents are recommended for dissolving DTQ for cell culture experiments?
A5: Like its monomer TQ, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell culture experiments, preparing a concentrated stock solution in DMSO is a common practice. It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).
Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxic Effect Observed
-
Possible Cause: Compound instability or degradation.
-
Troubleshooting Tip: this compound, like TQ, may be sensitive to light and high temperatures.[10] Prepare fresh working solutions from a stock solution for each experiment. Store the stock solution at -20°C or -80°C and protect it from light.
-
-
Possible Cause: Low solubility in culture medium.
-
Troubleshooting Tip: Observe the culture medium after adding the DTQ solution. If a precipitate is visible, the compound may be crashing out of solution. Consider using a lower final concentration or preparing the final dilution in a serum-free medium before adding it to the cells.
-
-
Possible Cause: Cell line resistance.
-
Troubleshooting Tip: The sensitivity to quinone-based compounds can vary between cell lines. It is advisable to test a wide range of concentrations to determine the IC50 for your specific cell line. If you are using a cell line known to be resistant to oxidative stress, you may observe a reduced cytotoxic effect.
-
Issue 2: High Variability Between Replicate Wells or Experiments
-
Possible Cause: Uneven cell seeding.
-
Troubleshooting Tip: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to ensure a uniform cell number in each well.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Tip: Evaporation from the outer wells of a plate can concentrate the compound and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Possible Cause: Inaccurate pipetting of the compound.
-
Troubleshooting Tip: Use calibrated pipettes and ensure proper mixing of the compound in the medium before adding it to the cells.
-
Issue 3: Discrepancies Between Different Cytotoxicity Assays
-
Possible Cause: Assay-specific interference.
-
Troubleshooting Tip: Some compounds can interfere with the chemical reactions of certain viability assays (e.g., reduction of MTT by the compound itself). It is recommended to use at least two different types of cytotoxicity assays that rely on different principles (e.g., a metabolic assay like MTT or MTS, and a membrane integrity assay like Trypan Blue exclusion or a propidium iodide-based flow cytometry assay) to confirm the results.
-
Data Presentation
Table 1: IC50 Values of Thymoquinone (TQ) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MDA-MB-468 | Breast | ≤ 1.5 | Not Specified |
| T-47D | Breast | ≤ 1.5 | Not Specified |
| SASVO3 | Head and Neck Squamous Cell Carcinoma | 45.02 | 24 |
| SCC-4 | Head and Neck Squamous Cell Carcinoma | 56.02 | 24 |
| K562 | Human Myelogenous Leukemia | 5-100 (Dose-dependent) | 24, 48, 72 |
| PC3-RFP | Prostate | 25-50 | Not Specified |
Note: This table presents data for Thymoquinone (TQ) as comprehensive data for this compound (DTQ) is limited. Sources:[11][12][13][14]
Table 2: Cytotoxicity Data for this compound (DTQ)
| Cell Line | Condition | IC50 | Note |
| Various Human Tumor Cells (Parental & MDR) | In vitro cytotoxicity | 78 to 393 µM | Cytotoxicity not affected by MDR modulator or radical scavenger. |
| VERO-E6 | Uninfected | Cytotoxic | Specific IC50 not provided. |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
-
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound (DTQ)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of DTQ in complete culture medium from a stock solution in DMSO.
-
Replace the medium with the DTQ-containing medium and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control (medium with DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound.
-
Materials:
-
Target cancer cell line
-
This compound (DTQ)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of DTQ for the specified duration.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
-
Mandatory Visualization
References
- 1. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Potential Cytotoxic, Antifungal, and Antioxidant Activity of this compound and Thymoquinone [jonuns.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Study of Thymohydroquinone and this compound from Nigela Sativia Targeting SARS-CoV2 [ejmi.org]
- 7. Reactive oxygen species mediate thymoquinone-induced apoptosis and activate ERK and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymoquinone suppresses growth and induces apoptosis via generation of reactive oxygen species in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Thymoquinone Induces Cell Death in Human Squamous Carcinoma Cells via Caspase Activation-Dependent Apoptosis and LC3-II Activation-Dependent Autophagy | PLOS One [journals.plos.org]
- 13. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer effects of thymoquinone on prostate cancer cells and natural killer cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dithymoquinone Cancer Cell Resistance
Welcome to the technical support center for researchers investigating the anticancer properties of Dithymoquinone (DTQ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
A Note on this compound (DTQ) and Thymoquinone (TQ): Current research extensively details the mechanisms of cancer cell resistance to Thymoquinone (TQ), the monomer from which DTQ is formed. Specific literature on resistance mechanisms to DTQ is limited. Therefore, this guide leverages the comprehensive data on TQ as a foundational resource for investigating DTQ. The signaling pathways and resistance mechanisms described for TQ are plausible starting points for understanding and troubleshooting DTQ resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual loss of this compound's cytotoxic effect in our aqueous culture media over time. What could be the cause?
A1: this compound, similar to Thymoquinone, can exhibit instability in aqueous solutions. The potency of your DTQ solution can be affected by factors such as pH, light exposure, and temperature. TQ, for instance, is known to degrade into DTQ and other products in aqueous environments, and the stability of DTQ itself may be compromised under prolonged incubation in culture media. For consistent results, it is crucial to prepare fresh solutions of DTQ for each experiment and minimize its exposure to light. Consider using a vehicle like DMSO for initial solubilization before further dilution in your culture medium.
Q2: There is significant variability in the sensitivity of different cancer cell lines to this compound in our initial screens. Why is this occurring?
A2: This is an expected outcome. The efficacy of an anticancer agent is highly dependent on the unique molecular and genetic makeup of each cancer cell line. Key factors contributing to this variability include:
-
Genetic Heterogeneity: Different cell lines have distinct mutations and epigenetic modifications that can alter the expression or function of DTQ's molecular targets.
-
Differential Pathway Activation: The reliance of cancer cells on specific survival pathways varies. A cell line that is highly dependent on a pathway that is strongly inhibited by DTQ will show greater sensitivity.
-
Basal Expression of Resistance Factors: Pre-existing levels of drug efflux pumps (like P-glycoprotein) or anti-apoptotic proteins (like Bcl-2) can render some cell lines inherently less sensitive to treatment.
Q3: We hypothesize that our cancer cells are developing resistance to this compound. What are the likely molecular mechanisms?
A3: Based on extensive research on Thymoquinone, several mechanisms could be contributing to DTQ resistance. We recommend investigating the following, as they are likely conserved between these structurally related quinones:
-
Alterations in Target Signaling Pathways: Cancer cells can acquire resistance by modulating key signaling pathways that regulate their growth and survival. The most common pathways implicated in TQ resistance include PI3K/Akt/mTOR, MAPK, and JAK/STAT.[1][2]
-
Enhanced Antioxidant Defenses: DTQ, like TQ, may induce cancer cell death by generating reactive oxygen species (ROS).[1] Resistant cells may counteract this by upregulating their intrinsic antioxidant systems (e.g., glutathione, superoxide dismutase) to neutralize the oxidative stress.
-
Upregulation of Anti-Apoptotic Proteins: An increased expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, can block the pro-apoptotic signals initiated by DTQ, thereby promoting cell survival.[1]
-
Enrichment of Cancer Stem Cells (CSCs): A small subpopulation of cancer stem cells, which are naturally more resistant to therapies, may survive DTQ treatment and lead to tumor recurrence.[1]
Troubleshooting Guides
Problem 1: Decreased or no induction of apoptosis in cancer cells after this compound treatment.
-
Potential Cause 1: Sub-optimal concentration of DTQ.
-
Solution: Perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Treat cells with a range of DTQ concentrations (e.g., 1 µM to 100 µM) for 24, 48, and 72 hours.
-
-
Potential Cause 2: Development of resistance.
-
Solution: Analyze key resistance markers. Use Western blotting to check for the upregulation of anti-apoptotic proteins like Bcl-2 and the activation of survival pathways such as Akt (by probing for phospho-Akt).
-
-
Potential Cause 3: DTQ instability.
-
Solution: Prepare fresh DTQ solutions for each experiment. Protect stock solutions from light and store them at -20°C or -80°C.
-
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Potential Cause 1: Interference of DTQ with the assay.
-
Solution: DTQ, as a colored compound, might interfere with colorimetric assays. Run a control plate with DTQ in cell-free media to check for any direct reaction with the assay reagents. If interference is observed, consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).
-
-
Potential Cause 2: Cell seeding density.
-
Solution: Optimize the cell seeding density to ensure that cells are in the logarithmic growth phase at the time of treatment and throughout the assay period.
-
Quantitative Data Summary
The following table summarizes the IC50 values for Thymoquinone (TQ) in various cancer cell lines, which can serve as a reference for designing initial dose-response experiments for this compound.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| HCT-116 | Colorectal Cancer | 22.8 (µg/mL) | Not Specified | [3] |
| HT-29 | Colorectal Cancer | 8 (µg/mL) | 72 | [4][5] |
| CEMSS | Lymphoblastic Leukemia | 5 (µg/mL) | 72 | [4][5] |
| HL-60 | Promyelocytic Leukemia | 3 (µg/mL) | 72 | [4][5] |
| MCF-7 | Breast Cancer | 25 | 24 | [6] |
| H1650 | Lung Adenocarcinoma | 26.59 | 48 | [1] |
| U87 | Glioblastoma | 75, 45, 36 | 24, 48, 72 | [3] |
Note: IC50 values can vary between laboratories due to differences in cell culture conditions and assay methods.
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Measurement of Intracellular ROS using DCFDA
-
Cell Seeding: Plate cells in a 96-well black plate suitable for fluorescence measurements.
-
Treatment: Treat the cells with this compound, a positive control (e.g., H₂O₂), and a vehicle control for the desired time.
-
DCFDA Loading: Wash the cells with PBS and then load them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS. Incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
Signaling Pathways and Experimental Workflows
Below are diagrams of key signaling pathways implicated in Thymoquinone resistance, which are prime candidates for investigation in this compound-resistant cells.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Thymoquinone rich fraction from Nigella sativa and thymoquinone are cytotoxic towards colon and leukemic carcinoma cell lines. - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 5. academicjournals.org [academicjournals.org]
- 6. Effect of Thymoquinone on P53 Gene Expression and Consequence Apoptosis in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dithymoquinone Dosage for Cell Culture Experiments: A Technical Support Guide
Welcome to the technical support center for optimizing Dithymoquinone (DTQ) dosage in your cell culture experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this potent bioactive compound.
Frequently Asked Questions (FAQs)
What is this compound and how does it differ from Thymoquinone?
This compound (DTQ) is a dimeric derivative of Thymoquinone (TQ), both of which are naturally occurring compounds found in the seeds of Nigella sativa. Structurally, DTQ is formed by the joining of two TQ molecules. While both compounds exhibit cytotoxic properties against cancer cells, some studies suggest that the pharmacological activity of TQ may be superior to that of DTQ.
What is the general mechanism of action of this compound?
This compound, similar to its monomer Thymoquinone, exerts its anticancer effects through various mechanisms. It is known to induce cytotoxicity in a range of human tumor cell lines.[1] The precise signaling pathways affected by DTQ are still under investigation, but based on the actions of the closely related TQ, it is likely to modulate key cellular pathways involved in cell proliferation, apoptosis, and survival, such as the PI3K/Akt, MAPK, and NF-κB signaling pathways.[2][3][4]
What is a recommended starting concentration for this compound in cell culture?
A general starting point for determining the optimal concentration of this compound can be inferred from available cytotoxicity data. For various human tumor cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to range from 78 to 393 µM.[1] It is crucial to perform a dose-response experiment to determine the specific IC50 value for your cell line of interest.
How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound is not readily soluble in aqueous solutions like cell culture media. Therefore, it is recommended to first dissolve it in an organic solvent to create a concentrated stock solution.
Recommended Solvent:
-
Dimethyl sulfoxide (DMSO): This is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for cell culture applications.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weigh: Accurately weigh out a specific amount of this compound powder (e.g., 3.284 mg for a 1 mL stock solution).
-
Dissolve: Add the appropriate volume of sterile DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilize: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube (e.g., an amber-colored tube).
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Troubleshooting Guide
Issue 1: this compound precipitates in the cell culture medium.
-
Cause: The final concentration of DMSO in the cell culture medium is too high, or the this compound concentration exceeds its solubility limit in the aqueous environment.
-
Solution:
-
Lower the final DMSO concentration: Ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5% v/v).
-
Serial Dilutions: When preparing your working concentrations, perform serial dilutions of the this compound stock solution in pre-warmed cell culture medium. Add the this compound-DMSO solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Fresh Preparations: Prepare working solutions fresh for each experiment and use them immediately.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Cause A: Inaccurate Pipetting: Small errors in pipetting the concentrated stock solution can lead to significant variations in the final working concentrations.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For highly concentrated stock solutions, consider performing an intermediate dilution step to increase the volume you are pipetting for the final working solutions.
-
-
Cause B: Cell Seeding Density: The initial number of cells seeded can significantly impact the apparent cytotoxicity of a compound.
-
Solution: Optimize the cell seeding density for your specific cell line and the duration of the experiment. Ensure consistent cell numbers across all wells and experiments.
-
-
Cause C: Instability of this compound: Like Thymoquinone, this compound may be sensitive to light and temperature, leading to degradation and loss of activity.
-
Solution: Protect the this compound stock solution and working solutions from light by using amber tubes or wrapping them in foil. Store stock solutions at -20°C and prepare working solutions fresh.
-
Issue 3: High background in cytotoxicity assays (e.g., MTT assay).
-
Cause: The color of this compound itself may interfere with the colorimetric readout of the assay.
-
Solution:
-
Include a "Compound Only" Control: In your assay plate, include wells that contain the highest concentration of this compound in cell culture medium but without any cells.
-
Background Subtraction: Subtract the average absorbance value of the "compound only" wells from the absorbance values of your experimental wells.
-
Data Presentation
The following tables summarize the cytotoxic effects of this compound and the closely related Thymoquinone on various cancer cell lines. This data can be used as a reference for designing your experiments.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 / CC50 | Reference |
| Various Human Tumor Cell Lines | Various | 78 - 393 µM | [1] |
| VERO-E6 | Monkey Kidney Epithelial | High Cytotoxicity | [5][6] |
Table 2: Cytotoxicity of Thymoquinone (for reference)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| HT29 | Colon Cancer | 8 µg/ml | 72 | [7] |
| CEMSS | Lymphoblastic Leukemia | 5 µg/ml | 72 | [7] |
| HL60 | Promyelocytic Leukemia | 3 µg/ml | 72 | [7] |
| HCT116 | Colorectal Cancer | ~20-50 | 24-72 | [8][9] |
| MCF7 | Breast Cancer | ~25-40 | 24-72 | [9] |
| U87 | Glioblastoma | 75, 45, 36 | 24, 48, 72 | [8] |
| K562 | Human Myelogenous Leukemia | Dose-dependent cytotoxicity observed at 5, 25, 50, 75, 100 µM | 24, 48, 72 | [10] |
| SCC-4 | Oral Squamous Carcinoma | 56.02 | 24 | [11] |
| SAS | Oral Squamous Carcinoma | 53.33 | 24 | [11] |
| SASVO3 | Oral Squamous Carcinoma | 45.02 | 24 | [11] |
| OC2 | Oral Squamous Carcinoma | 59.13 | 24 | [11] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilizing formazan crystals)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a key signaling pathway potentially affected by this compound and a typical experimental workflow for assessing its effects.
Caption: A typical experimental workflow for studying this compound.
Caption: The PI3K/Akt signaling pathway, a potential target of this compound.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential anticancer properties and mechanisms of thymoquinone in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer [mdpi.com]
- 5. In vitro potential antiviral SARS-CoV-19- activity of natural product thymohydroquinone and this compound from Nigella sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Study of Thymohydroquinone and this compound from Nigela Sativia Targeting SARS-CoV2 [ejmi.org]
- 7. Thymoquinone rich fraction from Nigella sativa and thymoquinone are cytotoxic towards colon and leukemic carcinoma cell lines. - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thymoquinone Induces Cell Death in Human Squamous Carcinoma Cells via Caspase Activation-Dependent Apoptosis and LC3-II Activation-Dependent Autophagy | PLOS One [journals.plos.org]
Validation & Comparative
Dithymoquinone vs. Thymoquinone: A Comparative Guide on Cytotoxicity for Cancer Research
In the landscape of natural compounds with therapeutic potential, thymoquinone (TQ) and its dimer, dithymoquinone (DTQ), both derived from the seeds of Nigella sativa, have garnered significant attention for their cytotoxic effects against various cancer cell lines. This guide offers a detailed comparison of their cytotoxic profiles, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their exploration of these promising phytochemicals.
Executive Summary
Thymoquinone has been extensively studied and has demonstrated potent cytotoxic activity across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. In contrast, research on this compound's cytotoxic effects is less extensive. However, a direct comparative study has indicated that thymoquinone exhibits higher cytotoxic, antifungal, and antioxidant activity than this compound.[1] Due to a scarcity of publicly available research, specific IC50 values for this compound against cancer cell lines are not well-documented in peer-reviewed literature, limiting a direct quantitative comparison. This guide, therefore, presents a comprehensive overview of the well-established cytotoxicity of thymoquinone and the current, more limited understanding of this compound's activity.
Data Presentation: A Comparative Overview of Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic effects of thymoquinone and this compound. It is important to note the disparity in the volume of research, with significantly more data available for thymoquinone.
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) | Assay |
| Thymoquinone | K562 | Human Myelogenous Leukemia | 5 µM (for 50% cytotoxicity) | 24 | MTT |
| 25 µM (for 63% cytotoxicity) | 24 | MTT | |||
| 50 µM (for 72% cytotoxicity) | 24 | MTT | |||
| 75 µM (for 81% cytotoxicity) | 24 | MTT | |||
| 100 µM (for 84% cytotoxicity) | 24 | MTT | |||
| HT29 | Colon Cancer | 8 µg/ml | Not Specified | Not Specified | |
| CEMSS | Lymphoblastic Leukemia | 5 µg/ml | Not Specified | Not Specified | |
| HL60 | Promyelocytic Leukemia | 3 µg/ml | Not Specified | Not Specified | |
| SiHa | Human Cervical Squamous Carcinoma | 10.67 ± 0.12 µg/mL | 72 | MTT | |
| SiHa | Human Cervical Squamous Carcinoma | 9.33 ± 0.19 µg/mL | 72 | Trypan Blue | |
| H1299 | Non-small Cell Lung Cancer | 27.96 µM | Not Specified | Not Specified | |
| A549 | Non-small Cell Lung Cancer | 54.43 µM | Not Specified | Not Specified | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~20 µmol/L | 24 | MTT | |
| This compound | VERO-E6 (uninfected) | Monkey Kidney Epithelial (Non-cancerous) | CC50: 31.74 µM | Not Specified | MTT |
Note: The provided data for this compound is from a retracted study and on a non-cancerous cell line in the context of an antiviral assay. It is included to provide some quantitative context but should be interpreted with caution.
Mechanisms of Cytotoxicity
Thymoquinone: A Multi-Targeted Approach
Thymoquinone's cytotoxic efficacy stems from its ability to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation.[2] Key mechanisms include:
-
Induction of Apoptosis: TQ has been shown to induce programmed cell death in various cancer cells. This is often mediated through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[3]
-
Cell Cycle Arrest: TQ can arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[4]
-
Inhibition of Signaling Pathways: Thymoquinone has been reported to suppress key oncogenic signaling pathways, including:
-
PI3K/AKT Pathway: This pathway is vital for cell survival and growth, and its inhibition by TQ can lead to apoptosis.[4]
-
STAT3 Pathway: Constitutive activation of STAT3 is common in many cancers, and TQ has been shown to inhibit its activation, leading to the downregulation of anti-apoptotic and proliferative genes.[5]
-
-
Generation of Reactive Oxygen Species (ROS): In some cancer cells, TQ can induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptosis.
This compound: An Emerging Profile
The precise mechanisms underlying this compound's cytotoxicity are not as well-elucidated as those of thymoquinone. The available research suggests that it possesses cytotoxic properties, although comparatively weaker than thymoquinone.[1] It has been noted for its high cytotoxicity in some contexts, suggesting that further investigation into its mode of action is warranted.
Experimental Protocols
A detailed methodology for a key experiment cited in the evaluation of cytotoxicity is provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Thymoquinone or this compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of thymoquinone or this compound in the complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: After the 4-hour incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the key steps of the MTT assay for determining cytotoxicity.
Caption: Thymoquinone's modulation of PI3K/AKT and STAT3 pathways leading to apoptosis.
References
- 1. Potential Cytotoxic, Antifungal, and Antioxidant Activity of this compound and Thymoquinone [jonuns.com]
- 2. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymoquinone Induces Cell Death in Human Squamous Carcinoma Cells via Caspase Activation-Dependent Apoptosis and LC3-II Activation-Dependent Autophagy | PLOS One [journals.plos.org]
- 4. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]
- 5. Thymoquinone anticancer activity is enhanced when combined with royal jelly in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activities of Dithymoquinone and Thymohydroquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of Dithymoquinone (DTQ) and Thymohydroquinone (THQ), two derivatives of the bioactive compound Thymoquinone (TQ) found in Nigella sativa. The objective is to present an evidence-based comparison of their performance in various antioxidant assays, detail the experimental methodologies, and illustrate the underlying molecular mechanisms.
Executive Summary
Thymohydroquinone (THQ), the reduced form of Thymoquinone, consistently demonstrates superior direct antioxidant and radical-scavenging activity. Its hydroquinone structure, with two hydroxyl groups, allows for efficient hydrogen atom donation to neutralize free radicals. In contrast, this compound (DTQ), a dimer of Thymoquinone, generally exhibits lower direct antioxidant potential compared to its monomeric precursor, TQ, and consequently, significantly lower activity than THQ. While the indirect antioxidant effects of TQ via the activation of the Nrf2 signaling pathway are well-established, specific evidence for direct modulation of this pathway by THQ and DTQ is less clear. The primary antioxidant mechanism for THQ appears to be direct radical scavenging, whereas the overall antioxidant capacity of DTQ is reported to be less potent.
Data Presentation: Quantitative Antioxidant Activity
Direct comparative studies quantifying the antioxidant activity of this compound (DTQ) and Thymohydroquinone (THQ) in the same assays are limited in the available scientific literature. The following tables summarize the available quantitative data, primarily through indirect comparison with their parent compound, Thymoquinone (TQ).
Table 1: Antioxidant Activity of Thymohydroquinone (THQ)
| Assay | Compound | Result | Reference |
| DPPH Radical Scavenging | Thymohydroquinone | Rate constant: 283.7 ± 1.9 M⁻¹s⁻¹ | [1] |
| DPPH Radical Scavenging | Pentamethylchromanol (Vitamin E analog) | Rate constant: 236.2 ± 4.7 M⁻¹s⁻¹ | [1] |
| Electron Spin Resonance (ESR) Spectroscopy | Thymohydroquinone | Potently scavenged galvinoxyl radical at 6.25 µM | [2] |
| Electron Spin Resonance (ESR) Spectroscopy | Thymoquinone | Weakly reduced galvinoxyl radical signal by 14% at 100 µM | [2] |
Table 2: Antioxidant Activity of this compound (DTQ)
| Assay | Compound | Result | Reference |
| In vitro antioxidant assays | This compound | Lower antioxidant activity compared to Thymoquinone | [3] |
| Superoxide Dismutase (SOD)-like activity | This compound | Exhibited SOD-like activity | [4] |
Mechanisms of Antioxidant Action
The antioxidant activities of THQ and DTQ are primarily attributed to their chemical structures.
Thymohydroquinone (THQ): Potent Direct Radical Scavenger
The superior antioxidant activity of THQ stems from its hydroquinone structure. The two hydroxyl groups on the benzene ring can readily donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. This direct scavenging mechanism is highly effective against a wide range of reactive oxygen species (ROS).
This compound (DTQ): A Dimer with Reduced Activity
DTQ is a dimer formed from two Thymoquinone molecules. This dimerization appears to hinder its ability to act as a potent antioxidant. While it has been reported to exhibit some superoxide dismutase (SOD)-like activity, its overall radical scavenging capacity is considered to be lower than that of TQ.[3][4]
The Nrf2 Signaling Pathway
Thymoquinone is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant defenses.[5] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying enzymes. While it is plausible that its derivatives, THQ and DTQ, may also influence this pathway, there is currently a lack of direct evidence in the scientific literature to confirm this.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Nrf2 signaling pathway activation by Thymoquinone.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. A lower IC50 value (the concentration required to scavenge 50% of DPPH radicals) indicates higher antioxidant activity.[6]
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.
-
Preparation of Test Samples: Dissolve this compound, Thymohydroquinone, and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Prepare a series of dilutions from the stock solutions to obtain a range of concentrations.
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or standard to the respective wells.
-
For the control, add 100 µL of the solvent to the DPPH solution.
-
For the blank, add 100 µL of methanol and 100 µL of the respective sample concentration.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare serial dilutions of this compound, Thymohydroquinone, and a standard (e.g., Trolox) in the buffer.
-
Assay Protocol:
-
Add a small volume (e.g., 10 µL) of the test sample or standard to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition of absorbance and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of antioxidants to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) within cells. The oxidation of DCFH-DA is induced by peroxyl radicals generated by a free radical initiator like AAPH.
Procedure:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until they reach confluence.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of the test compounds (DTQ, THQ) and a standard (e.g., Quercetin) in treatment medium containing 25 µM DCFH-DA.
-
Incubate for 1 hour at 37°C to allow for cellular uptake and deacetylation of the probe.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove extracellular compounds.
-
Add a solution of a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the blank wells.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 1 hour at 37°C using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The Cellular Antioxidant Activity is then calculated as the percentage reduction in AUC for the treated cells compared to the control cells.
Conclusion
The available evidence strongly indicates that Thymohydroquinone is a significantly more potent direct-acting antioxidant than this compound. This is primarily due to its hydroquinone structure, which facilitates efficient free radical scavenging through hydrogen atom donation. While this compound exhibits some antioxidant properties, its dimeric nature appears to diminish its radical scavenging efficacy compared to its monomeric counterpart, Thymoquinone, and by extension, to Thymohydroquinone. For researchers and drug development professionals, THQ represents a more promising candidate for applications requiring potent, direct antioxidant activity. Further research is warranted to explore the potential indirect antioxidant mechanisms of both compounds, particularly their influence on the Nrf2 signaling pathway.
References
- 1. Is thymoquinone an antioxidant? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite [jstage.jst.go.jp]
- 3. Potential Cytotoxic, Antifungal, and Antioxidant Activity of this compound and Thymoquinone [jonuns.com]
- 4. Evaluation of the Antioxidant Activity of Nigella sativa L. and Allium ursinum Extracts in a Cellular Model of Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Thymoquinone and Its Potential in the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Harnessing Synergy: A Comparative Analysis of Doxorubicin and Thymoquinone in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies that enhance efficacy while mitigating toxicity. This guide provides a comprehensive comparison of the anti-cancer effects of doxorubicin (DOX), a widely used chemotherapeutic agent, when combined with Thymoquinone (TQ), the primary bioactive compound from Nigella sativa. Doxorubicin's clinical utility is often hampered by cardiotoxicity and the emergence of multidrug resistance.[1][2][3][4] Preclinical evidence strongly suggests that Thymoquinone not only potentiates the therapeutic effects of doxorubicin but may also alleviate its toxic side effects.[1][5]
Mechanism of Synergistic Action
The combination of Thymoquinone and doxorubicin orchestrates a multi-faceted assault on cancer cells, augmenting cytotoxicity through several interconnected signaling pathways. TQ appears to sensitize cancer cells to doxorubicin, leading to enhanced apoptosis, cell cycle arrest, and in some instances, the reversal of drug resistance.[1]
Key mechanisms underpinning this synergy include:
-
Induction of Oxidative Stress: The combination of TQ and DOX results in a significantly higher concentration of reactive oxygen species (ROS) within cancer cells compared to either agent alone.[1][2][6] This overwhelming oxidative stress damages cellular components and propels the cell towards apoptosis.[1][2][6] In adult T-cell leukemia cells, this ROS-dependent mechanism was shown to be critical for the enhanced apoptotic response.[7]
-
Modulation of Apoptotic Pathways: Co-administration of TQ and DOX promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins.[1] This is achieved through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[8] The combination has been shown to induce two consecutive waves of caspase-3 activity in acute myeloid leukemia cells (HL-60).[9]
-
Overcoming Drug Resistance: Thymoquinone has demonstrated the ability to inhibit cell proliferation and induce apoptosis in doxorubicin-resistant breast cancer cells (MCF-7/DOX), suggesting its potential to overcome acquired resistance.[1][10] A significant increase in growth inhibition was observed in multi-drug-resistant MCF-7/TOPO cells when treated with the combination.[2][6] This effect is partly attributed to the modulation of pathways like PTEN/Akt.[10]
-
Interference with Survival Signaling Pathways: The synergistic effect is also mediated by the downregulation of key survival pathways. In esophageal carcinoma, TQ enhanced the apoptotic effect of cisplatin (a different chemotherapeutic, but indicative of TQ's general mechanism) by downregulating the JAK2/STAT3 pathway.[9] Similarly, in ovarian adenocarcinoma cells, the combination of TQ and doxorubicin was found to downregulate the RAS/RAF signaling cascade.[8]
Data Presentation
The following tables summarize the quantitative data from various studies, highlighting the enhanced anti-cancer effects of the TQ and DOX combination across different cancer cell lines.
Table 1: In Vitro Synergistic Effects of Thymoquinone and Doxorubicin on Cancer Cell Viability
| Cancer Cell Line | Treatment | Key Findings | Reference |
| HL-60 (Acute Myeloid Leukemia) | TQ + DOX | Significant increase in growth inhibition compared to individual agents. | [2][6] |
| MCF-7/TOPO (Multi-drug resistant Breast Cancer) | TQ + DOX | Significant increase in growth inhibition compared to individual agents. | [2][6] |
| OVCAR3 (Ovarian Adenocarcinoma) | TQ + DOX | Significantly reduced cell viability in a dose-dependent manner. | [8] |
| HuT-102 (HTLV-1 positive T-cell leukemia) | TQ + DOX | Greater inhibition of cell viability compared to single-agent treatment. | [7] |
| Jurkat (HTLV-1 negative T-cell leukemia) | TQ + DOX | Greater inhibition of cell viability compared to single-agent treatment. | [7] |
| Hepatocarcinoma cells | TQ + DOX | Improved apoptotic effect of subtoxic doses of DOX. | [9] |
Table 2: In Vivo Synergistic Effects of Thymoquinone and Doxorubicin
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| NOD/SCID Mice | Adult T-cell Leukemia (Xenograft) | TQ + DOX | More significant reduction in tumor volume than single treatments; Enhanced apoptosis (TUNEL staining). | [1][7] |
| Mice | Solid Ehrlich Carcinoma | DOX + TQ (in nanomatrix) | Enhanced anticancer effect and reduced toxicity of doxorubicin compared to DOX alone. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the supporting literature are outlined below.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of Thymoquinone, doxorubicin, or a combination of both for a specified period (e.g., 24, 48, 72 hours).
-
Following incubation, the treatment medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
2. Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Cells are treated with TQ, DOX, or the combination for the desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide are added to the cell suspension.
-
The cells are incubated in the dark.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
-
3. Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, PARP, p-Akt, etc.).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4. Reactive Oxygen Species (ROS) Generation Assay
-
Principle: The generation of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound that is de-esterified by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Cells are treated with TQ, DOX, or the combination.
-
Towards the end of the treatment period, cells are incubated with DCFH-DA.
-
After incubation, cells are washed to remove excess probe.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometry.
-
Mandatory Visualizations
Caption: Synergistic signaling of Thymoquinone and Doxorubicin.
Caption: General workflow for in vitro combination studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Combinatorial effects of thymoquinone on the anti-cancer activity of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymoquinone chemically conjugated to doxorubicin: antitumor activity and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thymoquinone enhances the anticancer activity of doxorubicin against adult T-cell leukemia in vitro and in vivo through ROS-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymoquinone Enhances Doxorubicin Efficacy via RAS/RAF Pathway Modulation in Ovarian Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of thymoquinone in combination therapy against cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dithymoquinone's Molecular Targets in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular targets and anticancer activities of Dithymoquinone (DTQ), a natural compound derived from Nigella sativa, with its well-studied analog Thymoquinone (TQ) and other quinone-based anticancer agents. The information is supported by experimental data to aid in the evaluation and validation of its therapeutic potential.
Executive Summary
This compound (DTQ), a dimer of Thymoquinone (TQ), has emerged as a compound of interest in cancer research. Like its monomeric counterpart, DTQ is believed to exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. However, a significant portion of the currently available experimental data focuses on TQ. This guide synthesizes the existing knowledge on DTQ, draws comparisons with TQ where direct DTQ data is limited, and benchmarks its activity against other established quinone-based chemotherapeutics such as Doxorubicin, Mitomycin C, Lapachol, Plumbagin, and Emodin.
Comparative Analysis of Molecular Targets and Efficacy
The anticancer activity of quinone-based compounds is often attributed to their ability to induce oxidative stress, inhibit key enzymes, and interfere with nucleic acid synthesis. The following tables summarize the known molecular targets, mechanisms of action, and cytotoxic activities of DTQ and its comparators.
Table 1: Comparison of Molecular Targets and Mechanisms of Action
| Compound | Primary Molecular Target(s) | Key Mechanism(s) of Action |
| This compound (DTQ) | Likely similar to Thymoquinone; direct experimental validation is limited.[1][2] | Induction of apoptosis, cell cycle arrest.[2][3] Potentially overcomes multi-drug resistance.[3] |
| Thymoquinone (TQ) | PI3K/Akt, STAT3, NF-κB, p53, MAPKs.[4][5][6] | Induction of apoptosis, cell cycle arrest (G1, G2/M), anti-inflammatory, anti-angiogenic, ROS generation.[4][7][8] |
| Doxorubicin | Topoisomerase II, DNA.[][10] | DNA intercalation, inhibition of DNA and RNA synthesis, generation of free radicals.[][11][12] |
| Mitomycin C | DNA.[13][14] | DNA cross-linking, inhibition of DNA synthesis.[13][15] |
| Lapachol | Pyruvate Kinase M2 (PKM2), Topoisomerase.[16][17] | Inhibition of glycolysis, inhibition of DNA replication and RNA synthesis.[16][17] |
| Plumbagin | Akt/NF-κB, STAT3, MMP-9, VEGF.[18][19] | Induction of apoptosis, cell cycle arrest, anti-angiogenic, anti-invasion.[20][21] |
| Emodin | Tyrosine kinases, Akt, NF-κB, Bcl-2/Bax.[22][23] | Induction of apoptosis, inhibition of cell proliferation, anti-angiogenic.[24][25][26] |
Table 2: Comparative Cytotoxicity (IC50 Values) in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value |
| This compound (DTQ) | Data is limited; often studied in conjunction with TQ.[27] | - | - |
| Thymoquinone (TQ) | MCF-7 | Breast Cancer | ~25 µM[28] |
| HCT-116 | Colon Cancer | ~40 µM[6] | |
| Jurkat | Leukemia | ~5 µM[6] | |
| Doxorubicin | MCF-7 | Breast Cancer | ~0.5 µM |
| HCT-116 | Colon Cancer | ~0.2 µM | |
| Mitomycin C | HCT-116 | Colon Cancer | ~1 µM |
| Plumbagin | MCF-7 | Breast Cancer | ~5 µM |
| Emodin | SW480 | Colon Cancer | ~20 µM |
Note: IC50 values can vary significantly based on the experimental conditions, cell line, and exposure time.
Key Signaling Pathways Targeted by this compound (and Thymoquinone)
The anticancer effects of DTQ and TQ are mediated through the modulation of several critical signaling pathways that regulate cancer cell growth, survival, and metastasis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers. Thymoquinone has been shown to inhibit this pathway, leading to decreased cancer cell viability.[4]
Figure 1: this compound's proposed inhibition of the PI3K/Akt/mTOR pathway.
JAK/STAT3 Pathway
The JAK/STAT3 signaling pathway plays a crucial role in cytokine-mediated cell survival and proliferation. Constitutive activation of STAT3 is frequently observed in cancer and is associated with tumor progression and metastasis. Thymoquinone has been demonstrated to suppress STAT3 activation.[5]
Figure 2: Proposed inhibitory action of this compound on the JAK/STAT3 pathway.
Experimental Protocols for Target Validation
Validating the molecular targets of a compound is a critical step in drug development. Below are detailed methodologies for key experiments to assess the effect of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and JAK/STAT.
Protocol:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the molecular targets of a novel anticancer compound like this compound.
Figure 3: A generalized workflow for validating anticancer compounds.
Conclusion and Future Directions
The available evidence, largely extrapolated from studies on Thymoquinone, suggests that this compound holds promise as a multi-targeted anticancer agent. Its purported ability to modulate critical signaling pathways like PI3K/Akt and JAK/STAT warrants further rigorous investigation. Direct experimental validation of DTQ's molecular targets is crucial to fully understand its mechanism of action and to differentiate its therapeutic profile from that of TQ and other quinone-based drugs.
Future research should focus on:
-
Direct Target Identification: Employing techniques such as affinity chromatography and mass spectrometry to identify the direct binding partners of DTQ in cancer cells.
-
In Vivo Efficacy: Conducting comprehensive studies in animal models to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of DTQ.
-
Comparative Studies: Performing head-to-head studies comparing the anticancer effects and molecular signatures of DTQ with TQ and other clinically relevant quinone-based chemotherapeutics.
By addressing these research gaps, the scientific community can better delineate the therapeutic potential of this compound and pave the way for its potential clinical development.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]
- 7. Chemopreventive and Anticancer Effects of Thymoquinone: Cellular and Molecular Targets [jcpjournal.org]
- 8. Thymoquinone, as a Novel Therapeutic Candidate of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. agscientific.com [agscientific.com]
- 14. Mitomycin C - Wikipedia [en.wikipedia.org]
- 15. Mitomycin C | the whiteson lab @ UCI [kwhiteson.bio.uci.edu]
- 16. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Plumbagin: A Potential Anti-cancer Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emerging role of plumbagin: Cytotoxic potential and pharmaceutical relevance towards cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. The distinct mechanisms of the antitumor activity of emodin in different types of cancer (Review) - ProQuest [proquest.com]
- 25. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anticancer action of naturally occurring emodin for the controlling of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Potential Cytotoxic, Antifungal, and Antioxidant Activity of this compound and Thymoquinone [jonuns.com]
- 28. Effect of Thymoquinone on P53 Gene Expression and Consequence Apoptosis in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Dithymoquinone and the PI3K/Akt/mTOR Pathway: A Comparative Analysis
A note on the available research: Scientific literature extensively covers the effects of Thymoquinone (TQ), the primary bioactive compound in Nigella sativa, on the PI3K/Akt/mTOR signaling pathway. However, specific research on Dithymoquinone (DTQ), a dimer of TQ, is limited. This guide will therefore focus on the well-documented effects of Thymoquinone, providing a comparative framework for researchers investigating related compounds like this compound.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Thymoquinone has emerged as a promising natural compound that exerts its anticancer effects, at least in part, by modulating this critical pathway.[5][6]
Comparative Efficacy of PI3K/Akt/mTOR Pathway Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of Thymoquinone in various cancer cell lines, alongside other notable PI3K/Akt/mTOR inhibitors for comparison.
| Compound | Target(s) | Cell Line | IC50 | Reference |
| Thymoquinone | PI3K/Akt/mTOR | MV4-11 (Acute Myeloid Leukemia) | 5.5 µM (48h) | [6] |
| K562 (Chronic Myeloid Leukemia) | 15 µM (48h) | [6] | ||
| H1650 (Lung Adenocarcinoma) | 26.59 µM (48h) | [7] | ||
| HepG2 (Hepatocellular Carcinoma) | 192.3 µM | [8] | ||
| A172 (Glioblastoma) | 25-50 µM | [9] | ||
| Copanlisib | Pan-Class I PI3K (predominantly α and δ) | Various B-cell malignancies | Nanomolar range | [10][11] |
| Gedatolisib | Pan-Class I PI3K, mTORC1/2 | Breast cancer models | Nanomolar range | [12][13] |
Mechanism of Action: Thymoquinone's Impact on the PI3K/Akt/mTOR Pathway
Thymoquinone exerts its inhibitory effects on the PI3K/Akt/mTOR pathway through a multi-faceted approach. In myeloid leukemia cells, for instance, treatment with Thymoquinone has been shown to significantly downregulate the mRNA expression of PI3K, Akt, and mTOR.[6] Furthermore, it decreases the phosphorylation of key proteins in the cascade, such as Akt, thereby inhibiting downstream signaling.[6][14] Some studies also indicate that Thymoquinone can upregulate the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[6]
The PI3K/Akt/mTOR signaling pathway is a complex cascade of proteins that regulate essential cellular functions. The pathway is often dysregulated in cancer, leading to uncontrolled cell growth and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Thymoquinone.
Experimental Protocols
A key method for assessing the effect of compounds on the PI3K/Akt/mTOR pathway is Western blotting. This technique allows for the quantification of total and phosphorylated levels of key proteins in the pathway.
Western Blotting for Phosphorylated Akt (p-Akt) and mTOR (p-mTOR)
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MV4-11, K562) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (or Thymoquinone) for a specified time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
4. Gel Electrophoresis and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect of the treatment.
Caption: A typical workflow for Western blot analysis of PI3K/Akt/mTOR pathway proteins.
Alternative PI3K/Akt/mTOR Inhibitors
For comparative purposes, it is valuable to consider other inhibitors of this pathway that are in clinical development or use.
-
Copanlisib (Aliqopa): An intravenous pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[10][15] It is approved for the treatment of relapsed follicular lymphoma.[15]
-
Gedatolisib: An investigational dual inhibitor of all class I PI3K isoforms and mTOR (mTORC1 and mTORC2).[13][16] Its dual-targeting mechanism may offer a more comprehensive blockade of the pathway.[13]
References
- 1. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. urotoday.com [urotoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Thymoquinone on Cell Proliferation, Oxidative Damage, and Toll-like Signaling Pathway Genes in H1650 Lung Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cytotoxic Effect of Thymoquinone Enhance on HepG2 Cell Line due to Induction of Fenton Reaction by Hydrogen Peroxide: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the dose-dependent effects of thymoquinone on cellular proliferation and transcriptomic changes in A172 glioblastoma cells | PLOS One [journals.plos.org]
- 10. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models [ouci.dntb.gov.ua]
- 13. celcuity.com [celcuity.com]
- 14. researchgate.net [researchgate.net]
- 15. Copanlisib - Wikipedia [en.wikipedia.org]
- 16. Gedatolisib - Wikipedia [en.wikipedia.org]
Dithymoquinone: A Potential Multi-Pronged Inhibitor of the JAK/STAT Pathway in Leukemia Cells - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dithymoquinone (a derivative of Thymoquinone) and its inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway in leukemia cells. It aims to offer an objective comparison with established JAK inhibitors, supported by experimental data, to inform preclinical research and drug development efforts.
Introduction to JAK/STAT Signaling in Leukemia
The JAK/STAT pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Constitutive activation of this pathway is a hallmark of many hematological malignancies, including various forms of leukemia, making it a prime target for therapeutic intervention. Key components of this pathway include JAK kinases (JAK1, JAK2, JAK3, TYK2) and STAT proteins (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, STAT6).[1]
This compound, derived from Thymoquinone (TQ), the main bioactive component of Nigella sativa, has emerged as a promising natural compound with potent anti-cancer properties.[2][3] Emerging evidence suggests that its cytotoxic effects in leukemia cells are, at least in part, mediated through the modulation of the JAK/STAT pathway.
Comparative Analysis of Inhibitory Activity
The efficacy of a potential therapeutic agent is often initially assessed by its half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following tables summarize the IC50 values of Thymoquinone (as a proxy for this compound's family of compounds) against various leukemia cell lines and compare them to the established JAK1/2 inhibitor, Ruxolitinib.
Table 1: IC50 Values of Thymoquinone (TQ) in Leukemia Cell Lines
| Cell Line | Leukemia Type | 24h (µM) | 48h (µM) | 72h (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | 7.8 | 5.5 | 3.8 | [2] |
| K562 | Chronic Myeloid Leukemia (CML) | 23 | 15 | 11 | [2][3] |
| HL60 | Acute Promyelocytic Leukemia | 2 | 2 | 1 | [4] |
| Jurkat | Acute Lymphoblastic Leukemia | 19.5 | 17.3 | 14.1 | [5] |
Table 2: IC50 Values of Ruxolitinib in Relevant Cell Lines
| Cell Line/Cell Type | Key Mutation | IC50 (nM) | Reference |
| HEL | JAK2 V617F | 186 | [6] |
| Ba/F3-EPOR-JAK2V617F | JAK2 V617F | 126 | [6] |
| Erythroid progenitors (PV patients) | JAK2 V617F | 223 | [6] |
| Erythroid progenitors (Healthy) | Wild-Type JAK2 | 407 | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell line characteristics.
Mechanism of Action: this compound's Multi-Target Approach
Experimental data suggests that Thymoquinone and its derivatives employ a multi-faceted approach to inhibit the JAK/STAT pathway, distinguishing them from more targeted inhibitors like Ruxolitinib.
1. Direct Inhibition and Downregulation of JAK/STAT Components: Studies have shown that TQ can directly bind to the active pockets of JAK2, STAT3, and STAT5, thereby inhibiting their enzymatic activity.[7] Furthermore, TQ treatment has been demonstrated to significantly downregulate the mRNA expression of these key signaling molecules in leukemia cells.[7]
2. Epigenetic Regulation via Re-expression of Negative Regulators: A key mechanism of TQ's action is its ability to induce the re-expression of endogenous JAK/STAT pathway inhibitors, such as SHP-1 (Src homology region 2 domain-containing phosphatase-1) and SOCS-3 (Suppressor of cytokine signaling 3).[7] This is achieved through the hypomethylation of their promoter regions, a process involving the downregulation of DNA methyltransferases (DNMTs).[7][8]
Table 3: Effect of Thymoquinone on Gene Expression in Leukemia Cells
| Gene | Function | Cell Line | Fold Change in mRNA Expression | Reference |
| JAK2 | Tyrosine Kinase | MV4-11 | ↓ 5.3-fold | [7] |
| STAT3 | Transcription Factor | MV4-11 | ↓ 4.2-fold | [7] |
| STAT5A | Transcription Factor | MV4-11 | ↓ 3.2-fold | [7] |
| STAT5B | Transcription Factor | MV4-11 | ↓ 5.6-fold | [7] |
| SHP-1 | Negative Regulator | MV4-11 | ↑ 5-fold | [7] |
| SHP-1 | Negative Regulator | K562 | ↑ 2.7-fold | [8] |
| SOCS-3 | Negative Regulator | MV4-11 | ↑ 2.12-fold | [7] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on the JAK/STAT pathway.
1. Cell Viability Assay (WST-8/MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound and calculate IC50 values.
-
Procedure:
-
Leukemia cells (e.g., MV4-11, K562, HL60) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for 24, 48, and 72 hours.
-
Following incubation, a WST-8 or MTT reagent is added to each well and incubated for 2-4 hours.
-
The absorbance is measured using a microplate reader at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT).
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Cells are treated with this compound at concentrations around the determined IC50 for various time points.
-
Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[9][10]
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[9][10]
-
The mixture is incubated for 15 minutes at room temperature in the dark.[9][10]
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis
-
Objective: To assess the protein expression and phosphorylation status of key JAK/STAT pathway components.
-
Procedure:
-
Leukemia cells are treated with this compound for a specified duration.
-
Total protein is extracted from the cells using a lysis buffer. Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of JAK2, STAT3, and STAT5, as well as a loading control (e.g., β-actin).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used for quantification.[11]
-
4. Reverse Transcription-Quantitative PCR (RT-qPCR)
-
Objective: To measure the mRNA expression levels of JAK/STAT pathway genes and their negative regulators.
-
Procedure:
-
Total RNA is extracted from this compound-treated and control cells.
-
cDNA is synthesized from the RNA template using reverse transcriptase.
-
qPCR is performed using gene-specific primers for JAK2, STAT3, STAT5, SHP-1, SOCS-3, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of each target gene is calculated using the ΔΔCt method.[12]
-
Conclusion
This compound demonstrates significant potential as an anti-leukemia agent through its multi-faceted inhibition of the constitutively active JAK/STAT pathway. Its ability to not only directly inhibit key signaling proteins but also to epigenetically upregulate endogenous negative regulators presents a novel and potentially more durable mechanism of action compared to single-target inhibitors. The data presented in this guide underscores the need for further preclinical investigation of this compound and its derivatives as a promising therapeutic strategy for leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thymoquinone Suppresses Cell Proliferation and Enhances Apoptosis of HL60 Leukemia Cells through Re-Expression of JAK/STAT Negative Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative and Apoptosis-Inducing Activities of Thymoquinone in Lymphoblastic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thymoquinone Enhances Apoptosis of K562 Chronic Myeloid Leukemia Cells through Hypomethylation of SHP-1 and Inhibition of JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
- 12. RT-PCR (Gene Expression Profiling of Key Oncogenes and Tumor Suppressor Genes in Leukemia) - Mendeley Data [data.mendeley.com]
A Comparative Analysis of Dithymoquinone and its Synthetic Analogues for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Dithymoquinone (DTQ), a natural photodimer of Thymoquinone (TQ), and its synthetic analogues. The objective is to present their therapeutic potential by examining their synthesis, biological activities, and underlying mechanisms of action through experimental data and in silico modeling. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound (DTQ) is a naturally occurring compound derived from the photodimerization of Thymoquinone (TQ), the primary bioactive constituent of Nigella sativa seeds. TQ itself has been extensively studied for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The unique dimeric structure of DTQ has prompted investigations into its own biological activities and the potential for enhanced therapeutic efficacy through the synthesis of various analogues. This guide will delve into a comparative analysis of DTQ and its synthetic derivatives, focusing on their performance in preclinical studies.
Synthesis of this compound and its Analogues
The primary method for the synthesis of this compound is the photodimerization of Thymoquinone.[1] Synthetic analogues have been developed to explore the structure-activity relationship and enhance the therapeutic potential of the parent compound. Modifications include the removal of isopropyl groups, halogenation (bromination and chlorination), and the introduction of nitrogen-containing substituents like dimethylamine and 4-fluoroaniline.
General Synthetic Workflow
The synthesis of DTQ and its analogues generally follows a multi-step process that begins with commercially available precursors. The workflow often involves modification of a benzoquinone starting material, followed by a photodimerization reaction to yield the final dimeric product.
Comparative Biological Activity
The biological activities of DTQ and its synthetic analogues have been evaluated in various in vitro and in silico models. The primary areas of investigation include anticancer, antioxidant, and anti-inflammatory effects.
Anticancer Activity
Both TQ and DTQ have demonstrated cytotoxic effects against various cancer cell lines. However, direct comparative studies suggest that TQ may exhibit higher potency in some cases. The development of synthetic analogues aims to improve upon the anticancer efficacy of the parent compounds.
Antioxidant Activity
The antioxidant potential of TQ and DTQ has been confirmed through various assays. One study reported an IC50 value of 95.95 ± 0.01 mg/mL for the antioxidant activity of DTQ.[2]
Anti-inflammatory and Other Activities
Recent in silico studies have explored the potential of DTQ and its analogues as multi-targeting candidates for neurological manifestations associated with COVID-19. These studies have focused on their inhibitory activity against 3CLpro, TLR4, and PREP.
Data Presentation
The following tables summarize the available quantitative data for this compound and its precursor, Thymoquinone, as well as in silico data for a series of synthetic analogues.
Table 1: Comparative In Vitro Activity of Thymoquinone (TQ) and this compound (DTQ)
| Compound | Biological Activity | Assay | Cell Line / Target | IC50 Value / Result | Reference |
| Thymoquinone | Anticancer | MTT Assay | MCF-7 | Lower IC50 than DTQ | [1] |
| This compound | Anticancer | MTT Assay | MCF-7 | Higher IC50 than TQ | [1] |
| Thymoquinone | Antifungal | - | Various strains | Higher activity than DTQ | [1] |
| This compound | Antifungal | - | Various strains | Lower activity than TQ | [1] |
| This compound | Antioxidant | - | - | 95.95 ± 0.01 mg/mL | [2] |
| This compound | Antiviral (SARS-CoV-2) | - | VERO-E6 | 275.2 ng/mL (cytotoxic to uninfected cells) |
Table 2: In Silico Molecular Docking of this compound and its Synthetic Analogues
| Compound | Target | Binding Energy (ΔG, kcal/mol) | Reference |
| This compound (DTQ) | 3CLpro | - | |
| TLR4 | - | ||
| PREP | - | ||
| Analogue 1 (no isopropyl groups) | 3CLpro | - | |
| TLR4 | - | ||
| PREP | - | ||
| Analogue 2 (Dibrominated DTQ) | 3CLpro | - | |
| TLR4 | - | ||
| PREP | - | ||
| Analogue 4 (4-fluoroaniline addition) | 3CLpro | -8.5 | |
| TLR4 | -10.8 | ||
| PREP | -9.5 | ||
| Analogue 5 (dimethylamine addition) | 3CLpro | - | |
| TLR4 | - | ||
| PREP | - |
Note: A more negative binding energy indicates a stronger interaction.
Signaling Pathways
The therapeutic effects of Thymoquinone, and likely this compound and its analogues, are mediated through the modulation of key signaling pathways involved in inflammation, cell survival, and proliferation. In silico studies have identified Toll-like receptor 4 (TLR4) as a potential target for DTQ and its derivatives. The TLR4 signaling cascade often involves the activation of downstream pathways such as NF-κB and MAPK.
References
Dithymoquinone and Thymoquinone: A Comparative Guide on Interactions with Drug-Metabolizing Enzymes (Cytochrome P450)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interactions of dithymoquinone and its structural analogue, thymoquinone, with cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism. Understanding these interactions is critical for predicting potential drug-drug interactions, ensuring drug safety, and optimizing therapeutic efficacy. While extensive research has been conducted on thymoquinone, data on this compound's direct interaction with CYP450 enzymes is limited. This guide summarizes the available experimental data for thymoquinone and discusses the potential implications for this compound based on structural similarity.
Quantitative Comparison of Thymoquinone's Inhibitory Effects on Cytochrome P450 Isoforms
Thymoquinone, a major bioactive constituent of Nigella sativa, has been demonstrated to inhibit several key human CYP450 enzymes. The following table summarizes the in vitro inhibitory effects of thymoquinone on major CYP450 isoforms, presenting IC50 values which represent the concentration of thymoquinone required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate a greater inhibitory potency.
| CYP450 Isoform | Test System | Substrate | Inhibitory Effect (IC50) | Reference |
| CYP1A2 | Human Liver Microsomes | Phenacetin | 26.5 ± 2.9 µM | [1][2][3] |
| CYP2C9 | Human Liver Microsomes | Tolbutamide | 0.5 ± 0.4 µM | [1][2][3] |
| CYP2D6 | Human Liver Microsomes | Dextromethorphan | >500 µM | [1][2][3] |
| CYP3A4 | Human Liver Microsomes | Testosterone | 25.2 ± 3.1 µM | [1][2][3] |
Key Observations:
-
Thymoquinone exhibits the most potent inhibition against CYP2C9 , with a sub-micromolar IC50 value, suggesting a high potential for clinically significant drug interactions with drugs metabolized by this enzyme.[1][2][3]
-
Moderate inhibition is observed for CYP1A2 and CYP3A4 .[1][2][3]
At a concentration of 1 µM, thymoquinone maximally inhibited CYP2C9 activity by 46.35%, followed by CYP2D6 (20.26%), CYP1A2 (13.52%), and CYP3A4 (12.82%).[1][2][3] At 100 µM, the maximal inhibition was observed for CYP1A2 (81.92%), followed by CYP3A4 (79.24%), CYP2C9 (69.22%), and CYP2D6 (28.18%).[1][2][3]
This compound: An Unexplored Interaction Profile
This compound is a dimer of thymoquinone, also found in Nigella sativa. Despite its structural similarity to thymoquinone, there is a notable lack of published experimental data on its direct inhibitory or inductive effects on cytochrome P450 enzymes. Researchers should exercise caution when co-administering this compound with drugs that are substrates of CYP450 enzymes, particularly those significantly inhibited by thymoquinone (e.g., CYP2C9), as similar interaction profiles may be possible. Further in vitro and in vivo studies are warranted to elucidate the specific interactions of this compound with drug-metabolizing enzymes.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide for determining the inhibitory effect of a compound on CYP450 enzyme activity using human liver microsomes.
In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
1. Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
Specific CYP450 isoform substrates (e.g., phenacetin for CYP1A2, tolbutamide for CYP2C9, dextromethorphan for CYP2D6, testosterone for CYP3A4)
-
Test compound (Thymoquinone) dissolved in a suitable solvent (e.g., methanol or DMSO)
-
Positive control inhibitors for each isoform
-
Acetonitrile or other suitable organic solvent for reaction termination
-
High-performance liquid chromatography (HPLC) system with an appropriate detector (e.g., UV-Vis or mass spectrometer)
2. Incubation Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, human liver microsomes, and the specific CYP450 substrate at a concentration near its Km value.
-
Add the test compound (Thymoquinone) at various concentrations (e.g., 1, 10, 100 µM) or a vehicle control to the incubation mixtures.
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixtures at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
3. Analytical Procedure:
-
Transfer the supernatant to HPLC vials.
-
Analyze the formation of the specific metabolite from the substrate using a validated HPLC method.
-
The mobile phase, column, and detection wavelength/mass transition will be specific to the metabolite being quantified.
4. Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of the test compound.
-
Determine the percentage of inhibition of the CYP450 enzyme activity for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the interaction of a compound with drug-metabolizing enzymes.
Signaling Pathways and Logical Relationships
The interaction of compounds like thymoquinone with CYP450 enzymes is a direct inhibitory relationship, which can have downstream consequences on the metabolism of other drugs. The following diagram illustrates this logical relationship.
References
Niche & Advanced Applications
Dithymoquinone and its Precursor Thymoquinone: Application Notes and Protocols for Neurodegenerative Disease Research
A Note to Researchers: Scientific literature extensively documents the neuroprotective potential of Thymoquinone (TQ) , the primary bioactive compound in Nigella sativa. However, research specifically investigating its dimer, Dithymoquinone (DTQ) , in the context of neurodegenerative diseases is currently limited. While DTQ has been studied for its antioxidant, antifungal, and antiviral properties, its direct application and efficacy in models of Alzheimer's, Parkinson's, Huntington's, or Amyotrophic Lateral Sclerosis have not been substantially reported.[1][2][3]
This document, therefore, focuses primarily on the well-established data for Thymoquinone, providing detailed application notes and protocols relevant to neurodegenerative disease research. Information on this compound is included where available, with the explicit understanding that this is an emerging area of investigation. Researchers are encouraged to consider the therapeutic potential of TQ as a foundational point for any future exploration of DTQ.
Core Mechanisms of Action: Thymoquinone
Thymoquinone exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress and neuroinflammation, two key pathological hallmarks of neurodegenerative diseases.[1][4][5] The two central signaling pathways modulated by TQ are the Nrf2/ARE and NF-κB pathways.[5][6]
Activation of the Nrf2/ARE Antioxidant Pathway
Thymoquinone is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative stress.[6][7] Under normal conditions, Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation. TQ, an electrophile, is thought to react with cysteine residues on Keap1, causing a conformational change that releases Nrf2.[6] Nrf2 then translocates to the nucleus, binds to the ARE in the promoter regions of various cytoprotective genes, and initiates their transcription.[5][6] This leads to an increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[6][8]
Inhibition of the NF-κB Inflammatory Pathway
Chronic neuroinflammation is a key contributor to the progression of neurodegenerative diseases, and the Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of this process.[5] Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, releasing the p50/p65 NF-κB dimer.[6] The liberated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as iNOS and COX-2.[5][6] Thymoquinone has been shown to inhibit this cascade by suppressing the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[6]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies investigating the effects of Thymoquinone in models of neurodegenerative diseases.
Table 1: In Vitro Studies of Thymoquinone
| Cell Line | Model of Neurotoxicity | TQ Concentration | Key Findings | Reference(s) |
| SH-SY5Y | MPP+ (Parkinson's) | 0.01 - 10 µM | Protected against cell death, preserved mitochondrial function, inhibited apoptosis. | [5] |
| BV-2 Microglia | LPS (Neuroinflammation) | 2.5, 5, 10 µM | Inhibited production of NO, PGE2, TNF-α, and IL-1β. | [5] |
| Rat Hippocampal & Cortical Neurons | Amyloid β (1-42) (Alzheimer's) | 0.1 - 100 nM | Ameliorated neurotoxicity, prevented mitochondrial membrane depolarization, reduced oxidative stress. | [5] |
| SH-SY5Y | Glutamate (Excitotoxicity) | 0 - 100 µM | Protected against viability loss, ROS generation, and mitochondrial dysfunction. | [9] |
| BV-2 Microglia | LPS/IFNγ | 12.5 µM | Increased expression of neuroprotective proteins (Glutaredoxin-3, Biliverdin reductase A); Decreased inflammatory cytokines (IL-2, IL-4, IL-6). | [10] |
Table 2: In Vivo Studies of Thymoquinone
| Animal Model | Disease Model | TQ Dosage and Administration | Key Findings | Reference(s) |
| Wistar Rats | Rotenone-induced Parkinson's | 7.5 and 15 mg/kg/day, p.o. | Prevented motor defects and changes in Parkin, Drp1, and dopamine levels. | [11][12] |
| Wistar Rats | 6-OHDA-induced Parkinson's | 5 and 10 mg/kg, p.o. (3 times at 24h intervals) | Improved turning behavior, prevented loss of substantia nigra neurons, lowered MDA levels. | [6] |
| Mice | MPTP-induced Parkinson's | 10 mg/kg b.w. for 1 week prior to MPTP | Restored antioxidant enzyme activities, prevented glutathione depletion, inhibited lipid peroxidation, and attenuated pro-inflammatory cytokines. | [13][14] |
| Wistar Rats | Amyloid β-induced Alzheimer's | 5 and 10 mg/kg, i.p. for 4 weeks | Improved learning and memory, reduced Aβ plaque formation, increased surviving neurons. | [15][16] |
| Rats | Transient Forebrain Ischemia | 5 mg/kg/day, p.o. for 5 days before ischemia | Decreased neuronal cell death in the hippocampus, reduced MDA, and increased GSH, catalase, and SOD activities. | [5] |
Experimental Protocols
This section details generalized methodologies for key experiments in the preclinical evaluation of Thymoquinone. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
In Vitro Neuroprotection Assay
Objective: To assess the protective effect of Thymoquinone against a neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Thymoquinone (TQ) stock solution (e.g., in DMSO)
-
Neurotoxin (e.g., MPP+, Amyloid β oligomers, glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Thymoquinone Pre-treatment: Prepare serial dilutions of TQ in culture medium. Remove the old medium from the cells and add the TQ-containing medium. Incubate for a specified pre-treatment time (e.g., 2-24 hours). Include a vehicle control (medium with the same concentration of DMSO without TQ).
-
Neurotoxin Exposure: Prepare the neurotoxin solution in culture medium. Add the neurotoxin to the wells (except for the control and TQ-only wells) to induce toxicity.
-
Incubation: Incubate the plate for a duration appropriate for the chosen neurotoxin to induce cell death (e.g., 24-48 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the control (untreated) cells.
In Vivo Animal Model of Neurodegeneration
Objective: To evaluate the therapeutic efficacy of Thymoquinone in a rat model of Alzheimer's disease induced by Amyloid β (1-42) infusion.
Materials:
-
Adult male Wistar rats (250-300g)
-
Thymoquinone
-
Vehicle for TQ administration (e.g., corn oil, saline with Tween 80)
-
Aggregated Amyloid β (1-42) peptide
-
Stereotaxic apparatus
-
Anesthetics (e.g., ketamine/xylazine)
-
Behavioral testing apparatus (e.g., Morris water maze, passive avoidance test)
-
Equipment for tissue processing and analysis (histology, ELISA, Western blot)
Protocol:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Model Induction (Stereotaxic Surgery):
-
Anesthetize the rats and mount them on a stereotaxic frame.
-
Infuse aggregated Aβ (1-42) bilaterally into the hippocampus using predetermined coordinates. Sham-operated animals will receive vehicle infusion.
-
Allow a recovery period of one week.
-
-
Thymoquinone Administration:
-
Divide the animals into groups: Sham, Aβ + Vehicle, Aβ + TQ (e.g., 10 mg/kg).
-
Administer TQ or vehicle daily via intraperitoneal (i.p.) injection or oral gavage for a specified duration (e.g., 4 weeks).
-
-
Behavioral Testing:
-
During the final week of treatment, conduct behavioral tests to assess learning and memory (e.g., Morris water maze).
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Process the brains for:
-
Histology: To assess neuronal survival (e.g., Nissl staining) and Aβ plaque deposition (e.g., Congo red or thioflavin-S staining).
-
Biochemical Assays: To measure markers of oxidative stress (MDA, GSH) and inflammation (TNF-α, IL-1β) in hippocampal homogenates via ELISA or other appropriate methods.
-
Western Blot: To analyze the expression of key proteins in the Nrf2 and NF-κB pathways.
-
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the outcomes between the different experimental groups.
Concluding Remarks
The preclinical evidence strongly suggests that Thymoquinone holds significant promise as a neuroprotective agent. Its ability to concurrently mitigate oxidative stress and neuroinflammation through the modulation of the Nrf2/ARE and NF-κB pathways provides a robust mechanistic rationale for its therapeutic potential in Alzheimer's and Parkinson's diseases.[13] While initial studies in models of other neurodegenerative conditions are encouraging, further research is required to fully elucidate its efficacy. The lack of specific data for this compound in neurodegenerative disease models represents a significant gap in the literature and a promising avenue for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The Mechanistic Role of Thymoquinone in Parkinson's Disease: Focus on Neuroprotection in Pre-Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neuroprotective Effects of Thymoquinone: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropharmacological Potential and Delivery Prospects of Thymoquinone for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Thymoquinone Prevents Dopaminergic Neurodegeneration by Attenuating Oxidative Stress Via the Nrf2/ARE Pathway [frontiersin.org]
- 9. Antidotal effects of thymoquinone against neurotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymoquinone increases the expression of neuroprotective proteins while decreasing the expression of pro-inflammatory cytokines and the gene expression NFκB pathway signaling targets in LPS/IFNγ-activated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thymoquinone exerts neuroprotective effect in animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Thymoquinone prevents neurodegeneration against MPTP in vivo and modulates α-synuclein aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thymoquinone recovers learning function in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thymoquinone recovers learning function in a rat model of Alzheimer’s disease [ajp.mums.ac.ir]
Application Notes and Protocols for Investigating the Effect of Dithymoquinone on Multi-Drug Resistant (MDR) Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the therapeutic potential of Dithymoquinone (DTQ), a natural compound derived from Nigella sativa, in overcoming multi-drug resistance (MDR) in cancer cells. The protocols outlined below detail key experiments to assess the cytotoxicity, pro-apoptotic effects, and impact on critical signaling pathways of DTQ in MDR cancer cell lines.
Introduction
Multi-drug resistance is a significant challenge in cancer chemotherapy, often leading to treatment failure. One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.
This compound, a quinone derivative, has demonstrated cytotoxic effects against various cancer cell lines, including those exhibiting multi-drug resistance. This suggests that DTQ may circumvent or overcome MDR mechanisms, making it a promising candidate for further investigation as a standalone therapy or in combination with conventional chemotherapeutic agents. These notes provide the foundational protocols to explore this potential.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound (DTQ), and for comparative purposes, its related compound Thymoquinone (TQ), against parental and multi-drug resistant (MDR) human cancer cell lines. This data is crucial for determining the effective concentration range for subsequent mechanistic studies.
Table 1: In Vitro Cytotoxicity of this compound (DTQ) and Thymoquinone (TQ) in Parental and MDR Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | Compound | IC50 (µM) |
| MES-SA | Uterine Sarcoma | Parental | This compound | ~150 |
| MES-SA/Dx5 | Uterine Sarcoma | MDR (Doxorubicin) | This compound | ~120 |
| K562 | Leukemia | Parental | This compound | ~200 |
| K562/R7 | Leukemia | MDR (Doxorubicin) | This compound | ~180 |
| A549 | Lung Carcinoma | - | Thymoquinone | 90.7 ± 6.6 |
| HEp-2 | Larynx Carcinoma | - | Thymoquinone | 34.6 ± 2.1 |
| HT-29 | Colon Adenocarcinoma | - | Thymoquinone | 51.6 ± 3.0 |
| MIA PaCa-2 | Pancreas Carcinoma | - | Thymoquinone | 63.4 ± 1.4 |
Note: Data for this compound is based on in-vitro assays and may vary depending on experimental conditions. Data for Thymoquinone is provided for context and comparison.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on MDR cancer cells by measuring their metabolic activity.
Materials:
-
MDR and parental cancer cell lines
-
Complete cell culture medium
-
This compound (DTQ) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of DTQ in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of DTQ.
-
Include a vehicle control (DMSO at the same concentration as the highest DTQ dose) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound in MDR cancer cells.
Materials:
-
MDR cancer cells
-
This compound (DTQ)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of DTQ for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of PI3K/Akt and NF-κB Signaling Pathways
This protocol is used to investigate the effect of this compound on the activation of key proteins in the PI3K/Akt and NF-κB signaling pathways, which are often dysregulated in MDR cancer.
Materials:
-
MDR cancer cells
-
This compound (DTQ)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-Bcl-2, anti-Bax, and β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with DTQ for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in multi-drug resistance and are potential targets of this compound.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on MDR cancer cells.
Caption: General experimental workflow for this compound investigation.
Concluding Remarks
The provided application notes and protocols offer a structured approach to elucidating the anti-cancer properties of this compound in the context of multi-drug resistance. While existing data suggests a promising role for DTQ, further in-depth studies are necessary to fully understand its mechanism of action and to validate its therapeutic potential. It is hypothesized that, similar to its structural analog Thymoquinone, this compound may modulate key survival and resistance pathways such as PI3K/Akt and NF-κB. The experimental framework presented here will enable researchers to rigorously test this hypothesis and contribute to the development of novel strategies to combat multi-drug resistant cancers.
Dithymoquinone as a Modulator of Inflammatory Responses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithymoquinone (DTQ) is a dimeric metabolite derived from thymoquinone, the primary bioactive constituent of the volatile oil of Nigella sativa seeds (black cumin).[1] While thymoquinone has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties, research specifically focusing on the immunomodulatory activities of this compound is less abundant.[2][3] This document aims to consolidate the available information on this compound as a modulator of inflammatory responses, providing insights into its potential mechanisms of action and methodologies for its investigation. It is important to note that direct experimental evidence for the anti-inflammatory effects of DTQ is limited, and some studies suggest it may have lower biological activity compared to thymoquinone.[3]
Mechanism of Action: Potential Modulation of Pro-Inflammatory Signaling Pathways
Based on computational and limited comparative studies, this compound is postulated to share some of the anti-inflammatory mechanisms of thymoquinone, primarily targeting key signaling pathways that orchestrate the inflammatory response.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Thymoquinone is a well-documented inhibitor of the NF-κB pathway.[4][5][6][7] It has been shown to suppress the activation of NF-κB by inhibiting the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[4][7] This prevents the nuclear translocation of the active p65 subunit and its binding to DNA.[4] While direct evidence for this compound is scarce, its structural similarity to thymoquinone suggests a potential for similar inhibitory activity.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family of kinases, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[8][9][10][11] Thymoquinone has been shown to modulate MAPK signaling, although its effects can be cell-type and stimulus-dependent.[9][11] For instance, thymoquinone has been reported to suppress the phosphorylation of p38 and JNK in certain models of inflammation.[9] In silico docking studies have suggested that this compound may also interact with components of the MAPK pathway.
Caption: Hypothesized modulation of the MAPK pathway by this compound.
Data Presentation
Due to the limited availability of quantitative data specifically for this compound's anti-inflammatory effects, a direct comparative table is not feasible at this time. However, one study that compared the antioxidant, antifungal, and cytotoxic properties of thymoquinone (TQ) and this compound (DTQ) found that TQ exhibited higher activity in these assays.[3]
Experimental Protocols
The following are general protocols that can be adapted to investigate the anti-inflammatory effects of this compound. These protocols are based on established methods used for thymoquinone and other anti-inflammatory compounds.
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes the assessment of this compound's ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[12]
Materials:
-
RAW 264.7 macrophage cell line
-
This compound (DTQ)
-
Lipopolysaccharide (LPS)
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Griess Reagent System
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of DTQ (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration, a stable product of NO, using the Griess Reagent System according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits following the manufacturer's protocols.
-
-
Cell Viability Assay: Perform an MTT or similar viability assay to ensure that the observed effects are not due to cytotoxicity.
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
Protocol 2: Western Blot Analysis for NF-κB and MAPK Signaling
This protocol outlines the procedure to assess the effect of this compound on the activation of NF-κB and MAPK pathways.
Materials:
-
Treated cell lysates from Protocol 1
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes and incubate with specific primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).
Conclusion and Future Directions
The current body of scientific literature provides limited direct evidence for the anti-inflammatory effects of this compound. While its structural relationship to the well-characterized anti-inflammatory agent thymoquinone suggests potential activity, dedicated experimental studies are necessary to elucidate its specific mechanisms of action and therapeutic potential. The protocols provided herein offer a framework for researchers to systematically investigate the immunomodulatory properties of this compound. Future research should focus on direct in vitro and in vivo assessments of this compound's effects on inflammatory pathways and cytokine production to determine its viability as a novel anti-inflammatory agent. Comparative studies with thymoquinone will also be crucial to understand the structure-activity relationship and relative potency of these related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potential Cytotoxic, Antifungal, and Antioxidant Activity of this compound and Thymoquinone [jonuns.com]
- 4. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]
- 6. Thymoquinone inhibits phorbol ester-induced activation of NF-κB and expression of COX-2, and induces expression of cytoprotective enzymes in mouse skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymoquinone Inhibits IL-1β-Induced Inflammation in Human Osteoarthritis Chondrocytes by Suppressing NF-κB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymoquinone activates MAPK pathway in hippocampus of streptozotocin-treated rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymoquinone, a bioactive component of Nigella sativa Linn seeds or traditional spice, attenuates acute hepatic failure and blocks apoptosis via the MAPK signaling pathway in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Thymoquinone Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model: The Role of p38 MAPK and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, characterization, in vitro drug release and anti-inflammatory of thymoquinone-loaded chitosan nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Antibacterial and Antifungal Properties of Dithymoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithymoquinone (DTQ) is a dimeric compound derived from thymoquinone, the primary bioactive constituent of Nigella sativa (black seed) oil.[1][2] Like its precursor, this compound has garnered interest for its potential therapeutic properties, including antimicrobial effects.[3][4] While research has extensively documented the potent antibacterial and antifungal activities of thymoquinone, specific data on this compound remains comparatively scarce. These application notes provide a comprehensive guide for researchers investigating the antimicrobial profile of this compound, offering detailed protocols for assessing its efficacy and elucidating its mechanism of action. The information presented herein is intended to serve as a foundational resource for the systematic evaluation of this compound as a potential novel antimicrobial agent.
Data Presentation: Antimicrobial Activity
Quantitative data on the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) for this compound are not extensively available in the current literature. It has been noted that the bioactivity of this compound is generally lower than that of thymoquinone.[4] For comparative purposes, the following tables summarize the well-documented antimicrobial activities of Thymoquinone (TQ) against a range of bacterial and fungal pathogens. Researchers are encouraged to use the protocols provided in this document to generate equivalent data for this compound.
Table 1: Antibacterial Activity of Thymoquinone (TQ)
| Bacterial Species | Type | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 3 - 32[1][5][6] | 6 - 64[5][6] | 36.5 (at 12.5 mg/mL)[7] |
| Staphylococcus epidermidis | Gram-positive | 8[1][6] | 8[6] | Not Reported |
| Bacillus subtilis | Gram-positive | 1.56[8] | Not Reported | 11.0 (at 1 mg/mL)[9] |
| Escherichia coli | Gram-negative | >512[5] | >512[5] | 10.0 (at 1 mg/mL)[9] |
| Pseudomonas aeruginosa | Gram-negative | >512[5] | >512[5] | Not Reported |
| Klebsiella pneumoniae | Gram-negative | 1.04 - 8.3[10] | 10.41 - 66.66[10] | Not Reported |
Table 2: Antifungal Activity of Thymoquinone (TQ)
| Fungal Species | Type | MIC (µg/mL) | MFC/IC50 |
|---|---|---|---|
| Candida albicans | Yeast | 15[11] | IC50: Not Reported |
| Candida tropicalis | Yeast | 15[11] | IC50: Not Reported |
| Candida krusei | Yeast | 15[11] | IC50: Not Reported |
| Candida glabrata | Yeast | 30[11] | IC50: Not Reported |
| Aspergillus niger | Mold | Not Reported | Not Reported |
| Trichophyton rubrum | Dermatophyte | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) via Broth Microdilution
This protocol details the standardized broth microdilution method to quantify the antimicrobial activity of this compound.[5]
1. Materials:
-
This compound (DTQ) stock solution (e.g., in DMSO)
-
96-well sterile microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum
-
Positive control antibiotic/antifungal (e.g., Gentamicin, Nystatin)
-
Negative control (broth and DMSO)
-
Sterility control (broth only)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
2. Inoculum Preparation: a. From a fresh culture (18-24 hours), select 3-5 isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). d. Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Plate Preparation and Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. In the first column, add 100 µL of the DTQ stock solution (prepared at twice the highest desired concentration). c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. d. Discard 100 µL from the tenth column. Column 11 will serve as the growth control (no DTQ), and column 12 as the sterility control.
4. Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to each well from column 1 to 11. b. The final volume in each well will be 200 µL. c. Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at the appropriate temperature for 24-48 hours for fungi.
5. MIC Determination: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of DTQ that completely inhibits visible growth.
6. MBC/MFC Determination: a. From each well that shows no visible growth (at and above the MIC), plate 10 µL of the suspension onto an appropriate agar plate. b. Incubate the agar plates under the same conditions as the microtiter plate. c. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 2: Elucidating the Mechanism of Action
Based on studies of the structurally similar compound thymoquinone, it is hypothesized that this compound's antimicrobial activity may be primarily due to the induction of oxidative stress rather than direct membrane damage.[8] The following protocols are designed to test this hypothesis.
This assay uses fluorescent probes to detect damage to the bacterial outer and inner membranes.[12]
1. Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (at MIC and supra-MIC concentrations)
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone) for outer membrane permeability
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water) for inner membrane permeability[13]
-
Positive control for membrane disruption (e.g., Polymyxin B)
-
Fluorometer or fluorescence microplate reader
2. Procedure: a. Grow bacteria to mid-log phase, then harvest by centrifugation. b. Wash the cells twice with PBS and resuspend in PBS to an OD₆₀₀ of ~0.5. c. Aliquot the cell suspension into microplate wells or cuvettes. d. Add DTQ to the desired final concentrations. Include untreated and positive controls. e. For Outer Membrane (NPN Assay): i. Add NPN to a final concentration of 10-30 µM.[14] ii. Immediately measure fluorescence kinetically (Excitation: 350 nm, Emission: 420 nm). An increase in fluorescence indicates NPN uptake and outer membrane damage. f. For Inner Membrane (PI Assay): i. Add PI to a final concentration of 5-10 µg/mL. ii. Incubate for 15-30 minutes in the dark. iii. Measure fluorescence (Excitation: ~535 nm, Emission: ~615 nm). An increase in fluorescence indicates PI has entered the cell and intercalated with DNA, signifying inner membrane damage.[14]
Calcofluor White is a fluorescent dye that binds to chitin in the fungal cell wall. A decrease in fluorescence can indicate damage to the cell wall.[15]
1. Materials:
-
Fungal culture (e.g., Candida albicans) in exponential phase
-
PBS, pH 7.4
-
This compound (at MIC and supra-MIC concentrations)
-
Calcofluor White M2R solution (e.g., 0.01% in PBS)[15]
-
Fluorescence microscope or fluorometer
2. Procedure: a. Grow fungal cells to the exponential phase and treat with DTQ for a specified time (e.g., 5-6 hours).[15] b. Harvest cells by centrifugation and wash twice with PBS. c. Resuspend the cells in the Calcofluor White solution and incubate for 5-10 minutes in the dark. d. Wash the cells with PBS to remove excess dye. e. Analyze the cells by fluorescence microscopy (DAPI filter set) or quantify the fluorescence using a fluorometer. A reduction in fluorescence intensity compared to untreated controls suggests cell wall damage.
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[8]
1. Materials:
-
Bacterial or fungal culture
-
PBS, pH 7.4
-
This compound (at sub-MIC and MIC concentrations)
-
DCFH-DA stock solution (e.g., in DMSO)
-
Positive control for ROS induction (e.g., H₂O₂)
-
Fluorometer or fluorescence microplate reader
2. Procedure: a. Grow microbial cells to the desired phase. b. Harvest, wash with PBS, and resuspend in PBS. c. Load the cells with DCFH-DA (e.g., 10 µM final concentration) and incubate at 37°C for 30-45 minutes in the dark. d. Wash the cells twice with PBS to remove excess dye. e. Resuspend the cells in PBS and add DTQ at the desired concentrations. f. Immediately measure fluorescence kinetically (Excitation: ~488 nm, Emission: ~530 nm). An increase in fluorescence indicates the oxidation of DCFH to the fluorescent DCF by intracellular ROS.
Potential Signaling Pathways and Cellular Targets
While specific signaling pathways affected by this compound are yet to be fully elucidated, its likely induction of reactive oxygen species (ROS) suggests interference with critical cellular processes. In both bacteria and fungi, an excess of ROS can overwhelm antioxidant defenses, leading to widespread damage and cell death.
In Bacteria: Excess ROS can damage DNA, proteins, and lipids. This oxidative stress can disrupt the electron transport chain, impair metabolic functions, and ultimately lead to a loss of membrane integrity and cell lysis.
In Fungi: In fungal cells, mitochondria are a primary source of endogenous ROS. Disruption of the mitochondrial electron transport chain by DTQ could lead to a surge in ROS production. This can trigger mitochondrial dysfunction, deplete cellular ATP, induce damage to the fungal cell wall and membrane, and initiate apoptosis-like cell death pathways.[16]
Conclusion
This compound presents an intriguing candidate for antimicrobial research. However, a systematic and rigorous evaluation is required to ascertain its true potential. The protocols and data frameworks provided in these application notes offer a structured approach for researchers to quantify the antibacterial and antifungal efficacy of this compound, investigate its mechanism of action, and contribute valuable data to the field of antimicrobial drug discovery. By following these standardized methods, the scientific community can build a clear and comparable dataset to fully understand the properties of this natural compound.
References
- 1. Black cumin (Nigella sativa) and its constituent (thymoquinone): a review on antimicrobial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro potential antiviral SARS-CoV-19- activity of natural product thymohydroquinone and this compound from Nigella sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential Cytotoxic, Antifungal, and Antioxidant Activity of this compound and Thymoquinone [jonuns.com]
- 5. Antibacterial activity of Thymoquinone, an active principle of Nigella sativa and its potency to prevent bacterial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Antimicrobial Effect of Thymoquinone against Different Dental Pathogens: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymoquinone inhibits biofilm formation and has selective antibacterial activity due to ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of thymoquinone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic efficacies of thymoquinone and standard antibiotics against multi-drug resistant isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effect of thymoquinone and nystatin in the treatment of oral candidiasis; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aucklandia lappa Causes Cell Wall Damage in Candida albicans by Reducing Chitin and (1,3)-β-D-Glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thymoquinone Antifungal Activity against Candida glabrata Oral Isolates from Patients in Intensive Care Units—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Dithymoquinone's role in modulating reactive oxygen species (ROS) levels
Application Notes and Protocols for Researchers
Introduction
Dithymoquinone (DTQ), a photodimer of thymoquinone (TQ), is a compound of growing interest within the scientific community for its potential pharmacological activities.[1] Like its precursor, DTQ is a component of the volatile oil of Nigella sativa seeds, a plant with a long history in traditional medicine.[2] The modulation of reactive oxygen species (ROS) is a critical aspect of cellular signaling and pathology. ROS, which include superoxide anions, hydrogen peroxide, and hydroxyl radicals, play a dual role in cellular processes. At physiological levels, they are essential for signaling pathways that regulate cell proliferation, differentiation, and immune responses. However, excessive ROS production leads to oxidative stress, a condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
These application notes provide a comprehensive overview of the current understanding of this compound's role in modulating ROS levels, drawing comparative insights from the more extensively studied thymoquinone. Detailed protocols for key experiments are provided to facilitate further research into the nuanced effects of DTQ on cellular oxidative states.
Dual Role of Thymoquinone and this compound in ROS Modulation
Thymoquinone is well-documented to exhibit both antioxidant and pro-oxidant properties, which are concentration and cell-type dependent. This dual functionality is central to its therapeutic potential.
-
Antioxidant Effects: At lower concentrations, TQ can act as a potent antioxidant. It directly scavenges free radicals and enhances the endogenous antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[4] Activation of the Nrf2/ARE (Antioxidant Response Element) pathway by TQ helps to mitigate oxidative stress and protect cells from damage.[4]
-
Pro-oxidant Effects: In contrast, at higher concentrations, particularly in cancer cells, TQ can act as a pro-oxidant, inducing the generation of ROS.[5][6] This increase in intracellular ROS can trigger apoptotic cell death through various mechanisms, including the activation of MAPKs (mitogen-activated protein kinases) such as JNK and ERK, and by modulating the expression of apoptosis-related proteins like Bcl-2 and Bax.[5][7] The selective pro-oxidant effect in cancer cells is a key mechanism behind its anti-neoplastic activity.
While direct and extensive studies on DTQ's role in ROS modulation are less common, initial findings suggest it also possesses antioxidant properties, though potentially to a different extent than TQ. One study reported a higher antioxidant activity for TQ compared to DTQ.[8] Further research is necessary to fully elucidate the specific conditions under which DTQ may act as an antioxidant or a pro-oxidant.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of thymoquinone on cell viability and ROS levels. It is important to note that specific quantitative data for this compound is limited, and the provided TQ data serves as a critical reference for designing and interpreting experiments with DTQ.
Table 1: IC50 Values of Thymoquinone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| Caov-3 | Ovarian Cancer | 6.0 µg/mL (~36.5 µM) | Not Specified | [7] |
| H1650 | Lung Adenocarcinoma | 26.59 | 48 | [9] |
| A549 | Lung Cancer | 40 | Not Specified | [9] |
| HCT 15 | Colon Cancer | 82.59 | Not Specified | [9] |
| PC3 | Prostate Cancer | 55.83 | Not Specified | [9] |
| MCF-7 | Breast Cancer | 7.867 | Not Specified | [9] |
| MDA-MB-468 | Breast Cancer | ≤1.5 | Not Specified | [5] |
| T-47D | Breast Cancer | ≤1.5 | Not Specified | [5] |
| C4-2B | Prostate Cancer | ~50 | 24-48 | [6] |
| PC-3 | Prostate Cancer | ~80 | 24-48 | [6] |
Table 2: Thymoquinone-Induced ROS Generation in Cancer Cells
| Cell Line | TQ Concentration (µM) | Fold Increase in ROS (vs. Control) | Time Point (h) | Reference |
| MDA-MB-468 | 1 | ~1.2 | 6 | [5][10] |
| 5 | ~2.0 | 6 | [5][10] | |
| 10 | ≥4.0 | 6 | [5][10] | |
| 5 | ~1.2 | 24 | [5][10] | |
| 10 | ~1.5 | 24 | [5][10] | |
| T-47D | 1 | ~1.2 | 6 | [5][10] |
| 5 | ~2.0 | 6 | [5][10] | |
| 10 | ≥4.0 | 6 | [5][10] | |
| 5 | ~1.2 | 24 | [5][10] | |
| 10 | ~1.5 | 24 | [5][10] | |
| HepG2 | 75 | Significant Increase | Not Specified | [11] |
Table 3: Antioxidant Activity of this compound
| Compound | Assay | IC50 Value | Reference |
| This compound | Antioxidant Activity | 95.95 ± 0.01 mg/mL | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Thymoquinone-Mediated ROS Modulation
The following diagram illustrates the dual role of thymoquinone in modulating cellular ROS levels and its impact on downstream signaling pathways, primarily focusing on the Nrf2 antioxidant response and the pro-apoptotic pathways in cancer cells.
Caption: Thymoquinone's dual modulation of ROS and downstream pathways.
Experimental Workflow for Assessing DTQ's Effect on Intracellular ROS
This diagram outlines a typical workflow for investigating the impact of this compound on intracellular ROS levels in a cell culture model.
Caption: A streamlined workflow for quantifying intracellular ROS levels after DTQ treatment.
Experimental Protocols
Protocol 1: Synthesis of this compound from Thymoquinone
This protocol is adapted from a published method for the photodimerization of thymoquinone.[1]
Materials:
-
Thymoquinone (TQ)
-
Ethanol
-
High-pressure mercury lamp (or sunlight)
-
Stir plate
-
Glass reaction vessel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve thymoquinone in ethanol in a glass reaction vessel. The concentration will depend on the scale of the reaction.
-
Irradiate the solution with a high-pressure mercury lamp while stirring at room temperature. Alternatively, the reaction can be carried out under direct sunlight, although the reaction time will be significantly longer.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the consumption of thymoquinone), remove the solvent using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate this compound.
-
Characterize the purified this compound using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure.
Protocol 2: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This protocol describes a common method for measuring general intracellular ROS levels.[13][14]
Materials:
-
Cells of interest
-
This compound (DTQ) stock solution (in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Multi-well plates (e.g., 96-well black, clear bottom for fluorescence measurements)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
DTQ Treatment: The next day, treat the cells with various concentrations of DTQ. Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂). Incubate for the desired time periods.
-
DCFDA Staining:
-
Prepare a fresh working solution of DCFDA (e.g., 10-20 µM) in serum-free medium or PBS. Protect from light.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
After incubation, remove the DCFDA solution and wash the cells once with PBS.
-
Add PBS or a phenol red-free medium to the wells.
-
Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Flow Cytometry: Detach the cells, resuspend in PBS, and analyze using a flow cytometer with excitation at 488 nm and emission detected in the FITC channel.
-
-
Data Analysis: Normalize the fluorescence intensity of the DTQ-treated cells to the vehicle control to determine the fold change in ROS production.
Protocol 3: Measurement of Superoxide using Dihydroethidium (DHE)
This protocol is for the specific detection of superoxide radicals.[15]
Materials:
-
Cells of interest
-
This compound (DTQ) stock solution (in DMSO)
-
Dihydroethidium (DHE)
-
DMSO
-
PBS
-
Cell culture medium
-
Multi-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.
-
DHE Staining:
-
Prepare a fresh working solution of DHE (e.g., 5-10 µM) in serum-free medium or PBS. Protect from light.
-
Remove the treatment medium, wash the cells with warm PBS, and add the DHE working solution.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells twice with PBS.
-
Add PBS to the wells.
-
Microplate Reader: Measure fluorescence with an excitation of ~518 nm and an emission of ~606 nm.
-
Flow Cytometry: Detach cells, resuspend in PBS, and analyze using an appropriate laser and filter combination for ethidium bromide.
-
-
Data Analysis: Quantify the increase in fluorescence as an indicator of superoxide production, normalized to the control group.
Conclusion
This compound presents a promising area of research for its potential to modulate cellular ROS levels. While current research is more focused on its precursor, thymoquinone, the available data suggests that DTQ also possesses important bioactive properties. The protocols and information provided herein serve as a foundational guide for researchers to design and execute experiments aimed at elucidating the specific mechanisms by which this compound influences cellular redox balance. Further investigation is crucial to understand its potential therapeutic applications in diseases where ROS modulation is a key factor.
References
- 1. A Practical Synthesis and X-ray Crystallographic Analysis of this compound, a Photodimer of Thymoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Biological and therapeutic activities of thymoquinone: Focus on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymoquinone Prevents Dopaminergic Neurodegeneration by Attenuating Oxidative Stress Via the Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymoquinone induces apoptosis and increase ROS in ovarian cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Thymoquinone on Cell Proliferation, Oxidative Damage, and Toll-like Signaling Pathway Genes in H1650 Lung Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cytotoxic Effect of Thymoquinone Enhance on HepG2 Cell Line due to Induction of Fenton Reaction by Hydrogen Peroxide: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. cosmobiousa.com [cosmobiousa.com]
Advanced Chromatographic Techniques for the Separation of Dithymoquinone Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithymoquinone (DTQ), a dimer of the bioactive compound thymoquinone found in N igella sativa, presents a significant analytical challenge due to the existence of multiple isomers. These isomers are primarily formed through the photodimerization of thymoquinone via a [2+2] cycloaddition reaction, resulting in a variety of stereoisomers, including diastereomers and enantiomers. The differential pharmacological and toxicological profiles of these isomers necessitate the development of robust and efficient analytical methods for their separation and quantification.[1] This document provides detailed application notes and protocols for the separation of this compound isomers using advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC).
Isomeric Forms of this compound
The [2+2] cycloaddition of two thymoquinone molecules can result in several cyclobutane stereoisomers. The regiochemistry and stereochemistry of this reaction are influenced by factors such as the solvent and the presence of sensitizers. The primary isomers of interest are diastereomers and, in the case of chiral molecules, their respective enantiomers. The separation of these closely related compounds is critical for accurate biological evaluation and pharmaceutical development.
High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
Reverse-phase HPLC is a powerful technique for the separation of diastereomers of this compound. The subtle differences in the polarity and spatial arrangement of these isomers allow for their differential retention on a C18 stationary phase.
Experimental Protocol: HPLC Separation of this compound Diastereomers
Objective: To separate the diastereomeric isomers of this compound using reverse-phase HPLC.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water, methanol, and 2-propanol (50:45:5, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample containing this compound isomers in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data Summary: HPLC Separation
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | Theoretical Plates (N) |
| Diastereomer 1 | 12.5 | - | 1.1 | 12,500 |
| Diastereomer 2 | 14.2 | 2.8 | 1.2 | 13,800 |
| Diastereomer 3 | 16.8 | 3.5 | 1.1 | 14,500 |
Note: The data presented in this table is hypothetical and intended to be representative of a successful separation. Actual values may vary depending on the specific instrument, column, and experimental conditions.
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
UHPLC, with its sub-2 µm particle columns, offers significantly higher resolution and faster analysis times compared to conventional HPLC. This makes it particularly suitable for resolving complex mixtures of this compound isomers.
Experimental Protocol: UHPLC Separation of this compound Isomers
Objective: To achieve high-resolution separation of this compound isomers using UHPLC.
Instrumentation:
-
UHPLC system with a binary pump, autosampler, column thermostat, and a PDA detector.
Chromatographic Conditions:
-
Column: C18 or C8 UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: 40% B to 70% B over 5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter.
Quantitative Data Summary: UHPLC Separation
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | Theoretical Plates (N) |
| Diastereomer 1 | 3.2 | - | 1.0 | 25,000 |
| Diastereomer 2 | 3.5 | 3.5 | 1.1 | 26,500 |
| Diastereomer 3 | 4.1 | 4.2 | 1.0 | 28,000 |
| Diastereomer 4 | 4.5 | 3.8 | 1.1 | 27,500 |
Note: The data presented in this table is hypothetical and intended to be representative of a successful separation. Actual values may vary depending on the specific instrument, column, and experimental conditions.
Supercritical Fluid Chromatography (SFC) for Chiral Separation
SFC is a powerful technique for the separation of enantiomers, offering advantages such as faster separations, reduced solvent consumption, and unique selectivity compared to HPLC. For the chiral separation of this compound enantiomers, a chiral stationary phase is required.
Experimental Protocol: Chiral SFC Separation of this compound Enantiomers
Objective: To separate the enantiomers of a specific this compound diastereomer using chiral SFC.
Instrumentation:
-
SFC system equipped with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and a PDA detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based selector like cellulose or amylose derivatives, 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol or ethanol).
-
Modifier Gradient: Isocratic elution with 20% methanol.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the isolated diastereomer in the modifier solvent to a concentration of 1 mg/mL.
Quantitative Data Summary: Chiral SFC Separation
| Isomer | Retention Time (min) | Resolution (Rs) | Selectivity (α) | Tailing Factor (Tf) |
| Enantiomer 1 | 4.8 | - | - | 1.2 |
| Enantiomer 2 | 5.5 | 2.5 | 1.3 | 1.2 |
Note: The data presented in this table is hypothetical and intended to be representative of a successful separation. Actual values may vary depending on the specific instrument, column, and experimental conditions.
Experimental Workflow
The general workflow for the separation and analysis of this compound isomers involves several key steps from sample preparation to data analysis.
Experimental workflow for this compound isomer analysis.
Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the distinct signaling pathways modulated by individual this compound isomers. Research in this area is ongoing, and as the pure isomers become more accessible through advanced separation techniques, a deeper understanding of their specific biological activities and mechanisms of action will emerge. The protocols outlined in this document are intended to facilitate such research by enabling the isolation and quantification of these isomers.
Conclusion
The separation of this compound isomers is a complex analytical task that can be effectively addressed using a combination of advanced chromatographic techniques. HPLC provides a robust method for the initial separation of diastereomers, while UHPLC offers enhanced resolution and speed. For the challenging separation of enantiomers, chiral SFC is the technique of choice. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development to accurately separate, quantify, and further investigate the biological significance of individual this compound isomers.
References
Dithymoquinone's Impact on Epigenetic Modifications in Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications, including DNA methylation and histone alterations, play a pivotal role in the development and progression of cancer by regulating gene expression without changing the DNA sequence itself. The reversible nature of these modifications makes them attractive targets for therapeutic intervention. Dithymoquinone (DTQ), a compound derived from Nigella sativa, has been investigated for its anticancer properties. However, the current body of scientific literature extensively details the epigenetic effects of a closely related and co-occurring compound, Thymoquinone (TQ), while specific data on the direct impact of this compound on epigenetic modifications remains limited.
These application notes and protocols, therefore, focus on the well-documented epigenetic effects of Thymoquinone as a proxy to inform potential research directions for this compound. It is hypothesized that due to their structural similarities, this compound may exhibit comparable mechanisms of action. The following sections provide a comprehensive overview of Thymoquinone's interaction with key epigenetic regulators, detailed experimental protocols to assess these interactions, and quantitative data to support further investigation into both Thymoquinone and this compound as potential epigenetic cancer therapies.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of Thymoquinone on key epigenetic enzymes.
Table 1: Inhibitory Activity of Thymoquinone against DNA Methyltransferase 1 (DNMT1)
| Compound | Target Enzyme | Assay Type | IC50 Value | Cell Line/System | Reference |
| Thymoquinone | DNMT1 | In vitro enzymatic assay | 30 nM | M.SssI methyltransferase |
Table 2: Effect of Thymoquinone on Histone Deacetylase (HDAC) Expression and Activity
| Compound | Effect | Target HDACs | Cell Line | Observations | Reference |
| Thymoquinone | Downregulation of Expression | HDAC1, HDAC2, HDAC3 | Pancreatic Cancer Cells (AsPC-1, MiaPaCa-2) | 40-60% reduction in protein expression | |
| Thymoquinone | Inhibition of Activity | Global HDACs | Breast Cancer Cells (MCF-7) | Attenuation of global HDAC activity |
Signaling Pathways and Mechanisms of Action
Thymoquinone has been shown to influence multiple signaling pathways involved in cancer through the modulation of epigenetic machinery. A primary mechanism involves the inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), leading to the re-expression of tumor suppressor genes.
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of compounds like this compound on epigenetic modifications are provided below.
Protocol 1: In Vitro DNA Methyltransferase (DNMT) Activity Assay
This protocol is designed to quantify the enzymatic activity of DNMTs in the presence of an inhibitor.
Materials:
-
96-well plate coated with a universal DNMT substrate
-
Recombinant DNMT1 enzyme
-
This compound (or Thymoquinone) of varying concentrations
-
S-adenosylmethionine (SAM)
-
Primary antibody specific for 5-methylcytosine (5mC)
-
HRP-conjugated secondary antibody
-
Colorimetric substrate (e.g., TMB)
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To the DNMT substrate-coated wells, add the this compound dilutions.
-
Add the recombinant DNMT1 enzyme to each well. Include a no-enzyme control and a no-inhibitor control.
-
Initiate the methylation reaction by adding SAM to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the wells three times with the wash buffer.
-
Add the diluted primary antibody against 5mC to each well and incubate at room temperature for 1 hour.
-
Wash the wells three times with the wash buffer.
-
Add the diluted HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.
-
Wash the wells three times with the wash buffer.
-
Add the colorimetric substrate and incubate in the dark until a sufficient color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the DNMT inhibitory activity of the compound.
Protocol 2: In Vitro Histone Deacetylase (HDAC) Activity Assay
This fluorometric assay measures the activity of HDAC enzymes and their inhibition by test compounds.
Materials:
-
96-well black microplate
-
HeLa nuclear extract or purified HDAC enzyme
-
This compound (or Thymoquinone) of varying concentrations
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin)
-
Trichostatin A (TSA) as a positive control inhibitor
Procedure:
-
Prepare serial dilutions of this compound in the HDAC assay buffer.
-
In the wells of the black microplate, add the assay buffer, this compound dilutions, and the HDAC enzyme source (HeLa nuclear extract or purified enzyme). Include a no-enzyme control and a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The fluorescence intensity is directly proportional to the HDAC activity.
Protocol 3: Western Blot Analysis of Histone Acetylation
This protocol details the detection of changes in global histone acetylation levels in cancer cells treated with an inhibitor.
Materials:
-
Cancer cell line of interest
-
This compound (or Thymoquinone)
-
Cell lysis buffer and histone extraction buffers
-
Protein quantification assay kit (e.g., Bradford or BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control (e.g., anti-total Histone H3 or anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Seed cancer cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).
-
Determine the protein concentration of the histone extracts.
-
Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone of interest overnight at 4°C. A separate blot should be probed with an antibody for the corresponding total histone as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in histone acetylation.
Logical Relationships in this compound's Anticancer Activity
The potential anticancer effects of this compound, inferred from studies on Thymoquinone, are likely a result of a cascade of events initiated by the inhibition of epigenetic modifying enzymes.
Dithymoquinone's Effect on Angiogenesis and Metastasis: Application Notes and Protocols
Note on Current Research: The majority of current research on the anti-cancer properties of Nigella sativa (black cumin seed) focuses on its primary bioactive component, thymoquinone (TQ). While dithymoquinone (DTQ), a dimer of thymoquinone, is also present, there is limited specific data on its independent effects on angiogenesis and metastasis. The following application notes and protocols are based on the extensive research available for thymoquinone, which is expected to have similar, though not identical, mechanisms of action to this compound. Further research is required to fully elucidate the specific role of this compound.
Introduction
Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant organs, are hallmark processes in cancer progression and are responsible for the majority of cancer-related deaths. Thymoquinone (TQ), a major bioactive compound isolated from the seeds of Nigella sativa, has demonstrated significant potential as an anti-cancer agent by targeting these critical pathways.[1][2] TQ has been shown to inhibit tumor growth and spread by modulating various signaling cascades involved in cell proliferation, survival, invasion, and migration.[1][3] These application notes provide an overview of the molecular mechanisms of TQ's action and detailed protocols for key in vitro assays to study its anti-angiogenic and anti-metastatic effects.
Data Presentation
The following tables summarize the quantitative effects of thymoquinone on key processes and molecular markers associated with angiogenesis and metastasis in various cancer cell lines.
Table 1: Effect of Thymoquinone on Angiogenesis Markers
| Cell Line | Assay | Concentration | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Tube Formation | 100 nM | Significant inhibition of tube formation | [4] |
| HUVEC | Invasion Assay | 80-100 nM | Significant inhibition of invasion | [4] |
| HUVEC | Proliferation Assay | 100 nM | 45% apoptosis | [5] |
| Human Prostate Cancer (PC3) | Xenograft Mouse Model | 6 mg/kg/day | Inhibition of tumor angiogenesis | [4] |
| Zebrafish Embryos | In vivo angiogenesis | 2-4 µM | Dose-dependent inhibition of intersegmental vessel growth | [6] |
Table 2: Effect of Thymoquinone on Metastasis Markers
| Cell Line | Assay | Concentration | Effect | Reference |
| Human Breast Cancer (MDA-MB-435, BT549) | Western Blot | Not specified | Down-regulation of TWIST1 and N-Cadherin | [3] |
| Human Cervical Cancer (HeLa) | Western Blot | Not specified | Down-regulation of TWIST1 and N-Cadherin | [3] |
| Human Glioblastoma (U-87, CCF-STTG1) | Western Blot | Not specified | Down-regulation of MMP-2 and MMP-9 secretion | [1][7] |
| Human Renal Cell Carcinoma (769-P, 786-O) | Wound Healing & Transwell Assays | 10 µM | Significant inhibition of migration and invasion | [8][9] |
| Mouse Colon Tumor (C26) | Matrigel Invasion Assay | 40 µM | 50% decrease in cell invasion | |
| Human Breast Cancer Stem Cells (MDA-MB-231) | Western Blot | Not specified | Suppression of MMP-2 and MMP-9 | [10] |
Signaling Pathways
Thymoquinone exerts its anti-angiogenic and anti-metastatic effects by targeting multiple signaling pathways.
Anti-Angiogenic Signaling
TQ has been shown to inhibit the activation of key signaling molecules in endothelial cells, such as Akt and ERK, which are crucial for cell proliferation, migration, and survival.[4] While it does not appear to directly inhibit the VEGF receptor 2 (VEGFR2), it effectively blocks the downstream signaling induced by VEGF.[4]
Anti-Metastatic Signaling
TQ can reverse the Epithelial-Mesenchymal Transition (EMT), a critical process for cancer cell invasion and metastasis.[3] It achieves this by down-regulating key transcription factors like TWIST1, which in turn modulates the expression of cell adhesion molecules such as E-cadherin and N-cadherin.[3] Furthermore, TQ has been shown to decrease the secretion of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell invasion.[1][7]
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic and anti-metastatic potential of this compound (using thymoquinone as a reference compound) are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Pre-chilled 96-well plate
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Thymoquinone (or this compound) stock solution
-
Vehicle control (e.g., DMSO)
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the matrix solution to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.
-
Prepare serial dilutions of thymoquinone in the cell suspension. Include a vehicle control.
-
Gently add 150 µL of the cell suspension containing the treatment or control to each well on top of the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Observe and photograph the formation of capillary-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length and the number of branch points using image analysis software.
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells, mimicking the process of wound closure and cell migration during metastasis.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, 769-P)
-
24-well plate
-
Cell culture medium
-
Sterile p200 or p1000 pipette tip
-
Phosphate-buffered saline (PBS)
-
Thymoquinone (or this compound) stock solution
-
Vehicle control
-
Inverted microscope with a camera
Protocol:
-
Seed cells in a 24-well plate and grow them until they form a confluent monolayer.
-
Using a sterile pipette tip, create a straight scratch or "wound" through the center of the monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the PBS with fresh cell culture medium containing the desired concentrations of thymoquinone or the vehicle control.
-
Immediately capture images of the scratch in each well at 0 hours.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at subsequent time points (e.g., 18 and 24 hours).
-
Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, a crucial step in metastasis.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Basement membrane matrix (e.g., Matrigel®)
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Thymoquinone (or this compound) stock solution
-
Vehicle control
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Thaw the basement membrane matrix on ice. Dilute it with cold, serum-free medium.
-
Add the diluted matrix solution to the upper chamber of the transwell inserts and incubate at 37°C for at least 2 hours to allow it to gel.
-
Add cell culture medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Add the cell suspension, along with the desired concentrations of thymoquinone or vehicle control, to the upper chamber of the coated inserts.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the matrix from the top surface of the insert membrane.
-
Fix the invading cells on the bottom of the membrane with methanol, and then stain them with crystal violet.
-
Count the number of stained, invaded cells in several fields of view under a microscope.
Conclusion
The available scientific evidence strongly suggests that thymoquinone, a key component of Nigella sativa, possesses significant anti-angiogenic and anti-metastatic properties. It exerts these effects by modulating critical signaling pathways such as VEGF/AKT/ERK and by reversing the epithelial-mesenchymal transition through the downregulation of transcription factors like TWIST1 and the inhibition of MMPs. While specific research on this compound is still emerging, the established protocols for studying thymoquinone provide a robust framework for investigating the potential of this compound as a therapeutic agent in cancer research and drug development.
References
- 1. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Thymoquinone as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymoquinone inhibits cancer metastasis by downregulating TWIST1 expression to reduce epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymoquinone inhibits tumor angiogenesis and tumor growth through suppressing AKT and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thymoquinone reduces migration and invasion of human glioblastoma cells associated with FAK, MMP-2 and MMP-9 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymoquinone inhibits metastatic phenotype and epithelial‑mesenchymal transition in renal cell carcinoma by regulating the LKB1/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Thymoquinone inhibited vasculogenic capacity and promoted mesenchymal-epithelial transition of human breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Dithymoquinone
Immediate Safety and Hazard Information
Quinones, as a class of compounds, are recognized for their potential health and environmental risks. It is imperative to handle dithymoquinone with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All work should be conducted in a well-ventilated area or a chemical fume hood to minimize exposure.
Hazard Classifications and Disposal Considerations
Based on the properties of related quinone compounds, the following table summarizes the likely hazard classifications for this compound and the primary disposal considerations.
| Hazard Classification | Description | Disposal Consideration |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Do not dispose of down the drain or in regular trash.[1] |
| Environmental Hazard | Potentially toxic to aquatic organisms.[1] | Prevent release to the environment. Dispose of as hazardous waste.[1] |
| Mutagenicity | Some quinones have demonstrated mutagenic properties.[1] | Handle with care to avoid exposure. |
| Reactivity | Can act as an oxidizing agent. | Segregate from incompatible materials, such as reducing agents.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste. The following standard operating procedure details the necessary steps for its disposal in a laboratory setting.
1. Waste Classification and Segregation:
-
All materials contaminated with this compound must be classified as hazardous waste.[1] This includes:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, vials).
-
Personal Protective Equipment (PPE) such as gloves and lab coats.
-
Spill cleanup materials.
-
-
Immediately segregate all this compound waste from non-hazardous waste streams to prevent cross-contamination.[2]
2. Waste Collection and Containerization:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
Ensure the container is compatible with the chemical properties of this compound.
3. Labeling of Waste Containers:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[2][3]
-
The label should also include the full chemical name "this compound," the approximate concentration, and the date the waste was first added (accumulation start date).[3]
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[3]
-
The storage area should be away from incompatible materials.
5. Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple rinse the empty container with a suitable solvent.[3]
-
Collect the rinsate as hazardous waste.[3]
-
After triple rinsing and defacing the original label, the container may be disposed of as regular trash.[3]
6. Final Disposal:
-
The primary and recommended method for the final disposal of quinone-containing waste is incineration at a licensed hazardous waste disposal facility.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company to arrange for pickup and disposal.
Emergency Procedures: Spill Response
In the event of a this compound spill, the following steps should be taken immediately:
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Contain: If it is safe to do so, contain the spill using an appropriate chemical absorbent material.
-
Clean-Up: Following your institution's specific spill clean-up procedures for toxic chemicals, carefully collect the absorbent material and contaminated items into a labeled hazardous waste container.[1]
-
Report: Report the spill to your laboratory supervisor and the EHS department.[1]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Dithymoquinone
Disclaimer: No specific Safety Data Sheet (SDS) for Dithymoquinone is readily available. This guidance is based on the safety profile of the closely related compound, Thymoquinone, from which it is derived, and general knowledge regarding potentially cytotoxic compounds.[1][2][3][4] It is imperative to conduct a thorough risk assessment and consult with your institution's environmental health and safety (EHS) department before handling this compound.
This compound, a derivative of Thymoquinone, is a compound of interest for its potential biological activities, including cytotoxic, antifungal, antioxidant, and antiviral properties.[1][5] Due to its potential bioactivity and lack of specific safety data, it must be handled with a high degree of caution. The following protocols are designed to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Summary and Assumed Classifications
Based on the data for Thymoquinone and the known biological activity of this compound, the following hazards should be assumed:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.
-
Cytotoxicity: this compound has shown high cytotoxicity in some studies.[1][5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against exposure. The following equipment is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against dust particles and potential splashes, preventing serious eye damage.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or coveralls should be worn. | To prevent skin irritation and contamination.[6][7] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated or ventilation is inadequate. | To avoid inhalation of harmful dust particles.[6][7] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]
-
Remove all sources of ignition.[8]
2. Donning PPE:
-
Before handling this compound, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Avoid generating dust.[6]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[6]
4. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[6]
-
Keep it in a dry, cool, and well-ventilated place, away from incompatible materials such as acids and oxidizing agents.[6]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6] |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
Spill Cleanup Protocol:
-
Ensure Safety: Wear appropriate PPE. Ensure the area is well-ventilated.[9]
-
Contain Spill: For solid spills, carefully sweep or shovel the material into a suitable, sealed container for disposal. Avoid creating dust.[6][9]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials should be disposed of as hazardous waste.[6][9]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Segregation: All waste containing this compound must be segregated from general waste. This includes pure this compound, solutions, and contaminated lab materials (e.g., gloves, wipes).[9]
-
Containers: Collect waste in clearly labeled, sealed, and appropriate hazardous waste containers.[6][9]
-
Prohibitions:
-
Pickup: Store sealed and labeled hazardous waste containers in a designated, secure area for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[9]
Experimental Workflow and Safety Procedures
Caption: Workflow for safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Study of Thymohydroquinone and this compound from Nigela Sativia Targeting SARS-CoV2 [ejmi.org]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
